molecular formula C9H8F2O B1297824 3',4'-Difluoropropiophenone CAS No. 23384-72-7

3',4'-Difluoropropiophenone

Cat. No.: B1297824
CAS No.: 23384-72-7
M. Wt: 170.16 g/mol
InChI Key: FSZOBSMJJFHVCQ-UHFFFAOYSA-N
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Description

3',4'-Difluoropropiophenone (CAS Registry Number: 23384-72-7) is an organic compound with the molecular formula C9H8F2O and a molecular weight of 170.15 g/mol . This aromatic ketone features a propiophenone backbone substituted with fluorine atoms at the 3' and 4' positions of the phenyl ring, making it a valuable fluorinated building block in synthetic organic chemistry. As a practical insoluble compound with a solubility of approximately 0.088 g/L at 25°C, it exhibits a density of 1.166 g/cm³ at 20°C . The compound has a boiling point of 98°C at 15 Torr and a calculated flash point of 84.8°C . According to hazard classifications, this substance causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Researchers utilize this compound as a key intermediate in pharmaceutical development, particularly in the synthesis of more complex fluorine-containing molecules, leveraging the unique electronic properties that fluorine imparts to enhance metabolic stability, bioavailability, and binding selectivity in target compounds. The compound is offered exclusively for research and development purposes in laboratory settings only. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or veterinary applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-difluorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8F2O/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZOBSMJJFHVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101297758
Record name 1-(3,4-Difluorophenyl)-1-propanone
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Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

23384-72-7
Record name 1-(3,4-Difluorophenyl)-1-propanone
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Record name 1-(3,4-Difluorophenyl)-1-propanone
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Record name 3',4'-difluoropropiophenone
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Foundational & Exploratory

A Comprehensive Technical Guide to 3',4'-Difluoropropiophenone: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry. Its structural features make it a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of two fluorine atoms on the phenyl ring can significantly influence the physicochemical and pharmacological properties of the final compounds, such as metabolic stability, bioavailability, and binding affinity to biological targets. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a discussion of its significant role as a precursor in the development of therapeutic agents, exemplified by the antiplatelet drug Ticagrelor.

Chemical and Physical Properties

This compound, also known by its IUPAC name 1-(3,4-difluorophenyl)propan-1-one, is a white to off-white solid at room temperature.[1] Its fundamental properties are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 23384-72-7[2]
Molecular Formula C₉H₈F₂O[2]
Molecular Weight 170.16 g/mol [2]
Appearance White to off-white solid[1]
Boiling Point 65 °C at 1.8 mmHg[1]
Density 1.166 ± 0.06 g/cm³ (at 20°C)[1]
Flash Point 64-65°C at 1.8mm[1]
Refractive Index 1.488[1]
Storage Temperature Room Temperature, sealed in dry conditions[1]

Experimental Protocol: Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride, using a Lewis acid catalyst such as aluminum chloride.

Materials and Equipment
  • 1,2-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Experimental Procedure
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane. Cool the mixture to 0-5°C using an ice bath.

  • Addition of Reactants: Slowly add a solution of propionyl chloride (1.0 equivalent) in dichloromethane to the cooled suspension over 30 minutes, maintaining the temperature below 10°C. After the addition is complete, add 1,2-difluorobenzene (1.2 equivalents) dropwise over 30 minutes.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to pale yellow oil, which solidifies upon standing.

Visualization of Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification 1_2_difluorobenzene 1,2-Difluorobenzene reaction_setup Reaction Setup (DCM, 0-5°C) 1_2_difluorobenzene->reaction_setup propionyl_chloride Propionyl Chloride propionyl_chloride->reaction_setup AlCl3 AlCl3 (Catalyst) AlCl3->reaction_setup addition Slow Addition of Reactants reaction_setup->addition reaction_stirring Stirring at Room Temperature addition->reaction_stirring quenching Quenching (Ice/HCl) reaction_stirring->quenching extraction Extraction with DCM quenching->extraction washing Washing (NaHCO3, H2O, Brine) extraction->washing drying Drying & Concentration washing->drying purification Vacuum Distillation drying->purification product This compound purification->product G Mechanism of Action of Ticagrelor cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds & Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Binds & Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation & Aggregation Gi->Platelet_Activation Leads to cAMP ↓ cAMP AC->cAMP cAMP->Platelet_Activation Inhibits

References

Spectroscopic Profile of 3',4'-Difluoropropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 3',4'-Difluoropropiophenone, also known as 1-(3,4-difluorophenyl)propan-1-one. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate the identification and characterization of this compound.

Introduction

This compound is a fluorinated aromatic ketone with the molecular formula C₉H₈F₂O. The presence of two fluorine atoms on the phenyl ring significantly influences its electronic properties and, consequently, its spectroscopic characteristics. Understanding these spectral features is crucial for its synthesis, quality control, and application in various research and development endeavors.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra would provide detailed information about the hydrogen, carbon, and fluorine environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 7.6m2HAromatic H (H-2', H-6')
~7.3 - 7.1m1HAromatic H (H-5')
2.98q2H-CH₂- (Propanoyl)
1.22t3H-CH₃ (Propanoyl)

Table 2: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~198C=O (Carbonyl)
~155 (dd)C-4' (C-F)
~152 (dd)C-3' (C-F)
~133 (d)C-1'
~124 (d)C-6'
~118 (d)C-5'
~117 (d)C-2'
~32-CH₂-
~8-CH₃

Table 3: Predicted ¹⁹F NMR Spectral Data (CDCl₃, 376 MHz)

Chemical Shift (δ, ppm)MultiplicityAssignment
~ -135mF-4'
~ -145mF-3'
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring. The NIST WebBook confirms the availability of an IR spectrum for this compound[1].

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~1685StrongC=O stretch (Aryl ketone)
~1600, ~1500, ~1450Medium-StrongC=C stretch (Aromatic ring)
~1200 - 1000StrongC-F stretch
~3100 - 3000WeakC-H stretch (Aromatic)
~2980 - 2850WeakC-H stretch (Aliphatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The NIST WebBook indicates the availability of an electron ionization mass spectrum for this compound[1].

Table 5: Expected Mass Spectrometry Fragmentation

m/zPossible Fragment
170[M]⁺ (Molecular Ion)
141[M - C₂H₅]⁺
113[M - C₂H₅CO]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data. Specific parameters may need to be optimized for the instrument used.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

  • ¹⁹F NMR: Acquire the spectrum with proton decoupling.

IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained using a KBr pellet, a thin film on a salt plate (for liquids or low-melting solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at 70 eV.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

  • Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 40-200).

Visualization of Spectroscopic Analysis Workflow

The logical flow of spectroscopic analysis to confirm the structure of this compound can be visualized as follows:

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained NMR NMR (1H, 13C, 19F) NMR_Info Connectivity (H, C, F framework) NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups (C=O, C-F, Aromatic) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight & Fragmentation MS->MS_Info Structure Structure of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow of Spectroscopic Analysis for Structural Elucidation.

This diagram illustrates how different spectroscopic techniques provide complementary information that, when combined, leads to the unambiguous confirmation of the molecular structure of this compound. The process begins with acquiring data from NMR, IR, and Mass Spectrometry. Each technique yields specific structural details: NMR reveals the connectivity of atoms, IR identifies the functional groups present, and Mass Spectrometry determines the molecular weight and fragmentation pattern. The collective interpretation of this data validates the final structure.

NMR_Correlation Structure This compound C=O Aromatic Ring -CH2-CH3 H_NMR ¹H NMR Aromatic H -CH₂- -CH₃ Structure:f1->H_NMR Structure:f2->H_NMR C_NMR ¹³C NMR C=O Aromatic C -CH₂- -CH₃ Structure:f0->C_NMR Structure:f1->C_NMR Structure:f2->C_NMR F_NMR ¹⁹F NMR F-3' F-4' Structure:f1->F_NMR

Caption: Correlation of Molecular Structure with NMR Signals.

This diagram shows the direct relationship between the different parts of the this compound molecule and the signals observed in the ¹H, ¹³C, and ¹⁹F NMR spectra. The carbonyl group, the substituted aromatic ring, and the ethyl chain each give rise to characteristic signals in the respective NMR spectra, allowing for a detailed structural assignment.

References

An In-Depth Technical Guide to the Synthesis of 3',4'-Difluoropropiophenone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3',4'-difluoropropiophenone, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The core of this synthesis is the Friedel-Crafts acylation, a classic yet powerful method for forming carbon-carbon bonds on aromatic rings. This document details the reaction, experimental protocols, and characterization of the target compound, presented in a manner accessible to researchers with a foundational understanding of organic chemistry.

Introduction to the Synthesis

The primary and most straightforward method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction involves the reaction of 1,2-difluorobenzene with an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).

The reaction proceeds through the formation of a highly electrophilic acylium ion from the reaction of the acylating agent with the Lewis acid. The electron-rich 1,2-difluorobenzene then attacks the acylium ion, leading to the formation of a sigma complex. Aromaticity is subsequently restored by the loss of a proton, yielding the desired this compound after an aqueous workup to decompose the aluminum chloride complex.

Reaction Pathway and Experimental Workflow

The synthesis can be visualized as a two-step process: the formation of the electrophile and the subsequent electrophilic aromatic substitution.

Reaction_Pathway Start 1,2-Difluorobenzene + Propionyl Chloride Electrophile Acylium Ion [CH₃CH₂CO]⁺ Start->Electrophile Reaction with Catalyst Catalyst AlCl₃ (Lewis Acid) Catalyst->Electrophile Intermediate Sigma Complex Electrophile->Intermediate Electrophilic Attack Product This compound Intermediate->Product Deprotonation Workup Aqueous Workup Product->Workup Purification Experimental_Workflow Setup Reaction Setup: Anhydrous conditions, inert atmosphere Addition Slow addition of Propionyl Chloride to 1,2-Difluorobenzene and AlCl₃ Setup->Addition Reaction Stirring at controlled temperature Addition->Reaction Quenching Quenching with ice/acid Reaction->Quenching Extraction Extraction with organic solvent Quenching->Extraction Washing Washing of organic layer Extraction->Washing Drying Drying and solvent removal Washing->Drying Purification Purification (e.g., distillation or chromatography) Drying->Purification Characterization Product Characterization (NMR, IR, MS) Purification->Characterization

In-Depth Technical Guide: The Mechanistic Action of 3',4'-Difluoropropiophenone in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents. The presence of two fluorine atoms on the phenyl ring significantly influences its reactivity, primarily at the carbonyl group and the α-carbon. This technical guide provides an in-depth analysis of the core mechanisms of action of this compound in key organic transformations, including asymmetric reduction, aldol condensation, and Mannich reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in synthetic and medicinal chemistry.

Introduction: The Role of Fluorine in Reactivity

The electronic properties of fluorine, the most electronegative element, play a crucial role in modulating the reactivity of organic molecules. In this compound, the two fluorine atoms exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect influences the electrophilicity of the carbonyl carbon and the acidity of the α-protons, thereby dictating the compound's behavior in various organic reactions. This guide will explore the practical implications of this fluorination pattern on key reaction mechanisms.

Asymmetric Reduction of the Carbonyl Group

The reduction of the prochiral ketone in this compound to a chiral alcohol is a critical transformation in the synthesis of many pharmaceutical intermediates. The resulting chiral 1-(3,4-difluorophenyl)propan-1-ol is a valuable synthon. Two of the most powerful methods for achieving high enantioselectivity in this reduction are the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation.[1][2]

Corey-Bakshi-Shibata (CBS) Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane reagent (e.g., BH₃·THF or BH₃·SMe₂) to one face of the ketone.[3] The enantioselectivity is governed by the steric and electronic interactions within the transition state assembly of the catalyst, borane, and the ketone.

Mechanism:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane molecule. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor.[4]

  • Ketone Coordination: The carbonyl oxygen of this compound coordinates to the now more Lewis-acidic endocyclic boron of the catalyst. The ketone orients itself to minimize steric hindrance between its substituents (the 3,4-difluorophenyl and ethyl groups) and the chiral components of the catalyst.[4]

  • Hydride Transfer: An intramolecular hydride transfer occurs from the coordinated borane to the carbonyl carbon via a six-membered, chair-like transition state. This face-selective hydride delivery results in the formation of a specific enantiomer of the alcohol.[4]

  • Catalyst Regeneration: The resulting alkoxyborane dissociates, regenerating the catalyst for the next catalytic cycle. An acidic workup is then performed to yield the chiral alcohol.[4]

Experimental Protocol (General):

A solution of the (S)- or (R)-CBS catalyst (5-10 mol%) in an anhydrous solvent such as tetrahydrofuran (THF) is cooled. A solution of borane-dimethyl sulfide complex (BMS) is added, followed by the slow addition of a solution of this compound. The reaction is typically stirred at a controlled temperature until completion, as monitored by techniques like thin-layer chromatography (TLC). The reaction is then quenched, and the product is isolated and purified.

Quantitative Data:

Substrate (Analogous)CatalystReducing AgentYield (%)ee (%)
Acetophenone(S)-CBSBH₃·SMe₂>95>97
Propiophenone(S)-CBSBH₃·SMe₂>95>96

Table 1: Representative data for CBS reductions of analogous ketones.

Logical Workflow for CBS Reduction:

cbs_reduction_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve CBS catalyst in anhydrous THF add_bms Add Borane-Dimethyl Sulfide (BMS) start->add_bms add_ketone Slowly add 3',4'-Difluoro- propiophenone solution add_bms->add_ketone stir Stir at controlled temperature add_ketone->stir monitor Monitor reaction by TLC stir->monitor quench Quench reaction monitor->quench extract Extract product quench->extract purify Purify by chromatography extract->purify end end purify->end Obtain chiral alcohol

Caption: Workflow for the Corey-Bakshi-Shibata Reduction.

Noyori Asymmetric Hydrogenation

This method utilizes a ruthenium catalyst complexed with a chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to catalyze the enantioselective hydrogenation of ketones.[2][5]

Mechanism:

  • Precatalyst Activation: The Ru(II)-BINAP dihalide precatalyst reacts with hydrogen gas to form the active catalytic species.[5]

  • Substrate Coordination: The carbonyl group of this compound coordinates to the ruthenium center of the activated catalyst.

  • Hydrogenation: The hydrogenation of the coordinated ketone proceeds, often through a six-membered pericyclic transition state. The chiral environment created by the BINAP ligand dictates the facial selectivity of the hydrogen transfer.[5]

  • Product Dissociation and Catalyst Regeneration: The resulting chiral alcohol dissociates from the ruthenium complex, and the catalyst is regenerated to continue the catalytic cycle.[5]

Experimental Protocol (General):

This compound and a catalytic amount of the Ru(II)-BINAP complex are dissolved in a suitable solvent (e.g., ethanol or methanol) in a high-pressure reactor. The reactor is purged and then pressurized with hydrogen gas. The reaction is stirred at a specific temperature and pressure for a designated time. After the reaction, the pressure is released, the solvent is removed, and the product is purified.[5]

Quantitative Data:

Noyori asymmetric hydrogenation is known for its high efficiency and enantioselectivity for a wide range of ketones.

Substrate (Analogous)CatalystH₂ Pressure (atm)Yield (%)ee (%)
AcetophenoneRu(II)-(S)-BINAP100>98>99
1-IndanoneRu(II)-(R)-BINAP509995

Table 2: Representative data for Noyori asymmetric hydrogenation of analogous ketones.

Signaling Pathway for Noyori Asymmetric Hydrogenation:

noyori_hydrogenation Ru_precatalyst Ru(II)-BINAP Precatalyst Active_catalyst Active Ru-H Catalyst Ru_precatalyst->Active_catalyst Activation H2_1 H₂ Coordination_complex [Ru]-Ketone Complex Active_catalyst->Coordination_complex Coordination Ketone 3',4'-Difluoro- propiophenone Ketone->Coordination_complex Transition_state Transition State Coordination_complex->Transition_state H2_2 H₂ H2_2->Transition_state Product_complex [Ru]-Alcohol Complex Transition_state->Product_complex Hydrogenation Product_complex->Active_catalyst Regeneration Chiral_alcohol Chiral 1-(3,4-difluoro- phenyl)propan-1-ol Product_complex->Chiral_alcohol Dissociation aldol_condensation start Mix 3',4'-Difluoro- propiophenone and Aldehyde add_base Add Base (e.g., NaOH) start->add_base enolate_formation Enolate Formation add_base->enolate_formation nucleophilic_attack Nucleophilic Attack enolate_formation->nucleophilic_attack protonation Protonation nucleophilic_attack->protonation beta_hydroxy_ketone β-Hydroxy Ketone protonation->beta_hydroxy_ketone dehydration Dehydration (optional, with heat) beta_hydroxy_ketone->dehydration enone α,β-Unsaturated Ketone dehydration->enone mannich_reaction cluster_iminium Iminium Ion Formation cluster_enolate Enolate Formation Amine Amine Iminium_ion Iminium Ion Amine->Iminium_ion Formaldehyde Formaldehyde Formaldehyde->Iminium_ion Nucleophilic_attack Nucleophilic Attack Iminium_ion->Nucleophilic_attack Ketone 3',4'-Difluoro- propiophenone Enolate Enolate Ketone->Enolate Base Enolate->Nucleophilic_attack Mannich_base Mannich Base Nucleophilic_attack->Mannich_base

References

Exploratory studies of 3',4'-Difluoropropiophenone derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Exploratory Studies of 3',4'-Difluoropropiophenone Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound and its derivatives represent a significant class of fluorinated aromatic ketones that serve as versatile building blocks in medicinal chemistry and drug discovery. The strategic incorporation of a 3,4-difluorophenyl moiety can substantially modulate the physicochemical and pharmacological properties of a molecule, often leading to enhanced metabolic stability, improved binding affinity, and better bioavailability.[1][2] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and prominent biological activities of this compound derivatives. It includes detailed experimental protocols for their synthesis and biological evaluation, summarizes key quantitative data in structured tables, and utilizes visualizations to elucidate synthetic workflows and biological pathways, offering a critical resource for professionals in the field.

Physicochemical Properties of the Core Scaffold

The parent compound, this compound, is an aromatic ketone that serves as a common starting point for the synthesis of more complex derivatives.[3] Its fundamental properties are crucial for its handling and application in synthetic chemistry.

PropertyValueReference(s)
CAS Number 23384-72-7[3][4]
Molecular Formula C₉H₈F₂O[3][4]
Molecular Weight 170.16 g/mol [3][4]
Appearance Liquid or solid-
Boiling Point 98°C at 15 Torr[3]
Density 1.166 g/cm³ at 20°C[3]
IUPAC Name 1-(3,4-difluorophenyl)propan-1-one[3][4]

Synthesis of this compound Derivatives

The synthesis of derivatives often begins with the 3',4'-difluorophenyl core, which can be modified through various organic reactions. A common synthetic strategy is the Friedel-Crafts acylation of 1,2-difluorobenzene. Subsequent reactions, such as aldol condensation, Mannich reactions, or multi-component reactions (MCRs), can be employed to generate a diverse library of derivatives.[5][6]

General Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis and diversification of this compound derivatives.

G Start 1,2-Difluorobenzene + Propionyl Chloride Reaction1 Friedel-Crafts Acylation (AlCl3) Start->Reaction1 Core This compound (Core Scaffold) Reaction1->Core Reaction2 Condensation / MCR / Functionalization Core->Reaction2 Derivatives Library of Derivatives Reaction2->Derivatives Purification Purification (Chromatography, Recrystallization) Derivatives->Purification Analysis Structural Analysis (NMR, MS, IR) Purification->Analysis

Caption: General workflow for synthesis of this compound derivatives.

Experimental Protocol: Friedel-Crafts Acylation

This protocol describes a representative method for synthesizing the core this compound scaffold.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap) is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a suitable anhydrous solvent (e.g., dichloromethane). The suspension is cooled to 0°C in an ice bath.

  • Addition of Reactants: A solution of 1,2-difluorobenzene (1 equivalent) and propionyl chloride (1.1 equivalents) in the same anhydrous solvent is added dropwise to the stirred suspension over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane, 3x). The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Biological Activities and Applications

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the favorable pharmacological properties imparted by the difluorophenyl group.

Anticancer Activity

The 3,4-difluorophenyl moiety is a key feature in several potent kinase inhibitors.[7] Derivatives are often explored for their ability to inhibit cell proliferation in various cancer cell lines.

3.1.1. Kinase Inhibition

Many difluorophenyl-containing compounds act as inhibitors of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer. For example, N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as selective Raf inhibitors, potently inhibiting the B-Raf(V600E) mutant.[8] Similarly, other derivatives have been developed as inhibitors for targets like TNIK and EGFR, which are crucial in colorectal and non-small cell lung cancers, respectively.[9][10]

GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation Inhibitor Derivative (Kinase Inhibitor) Inhibitor->RAF

Caption: Simplified MAPK/ERK signaling pathway inhibited by a RAF kinase inhibitor.

3.1.2. Quantitative Data: Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of various heterocyclic derivatives, some of which incorporate the difluorophenyl scaffold, against different cancer cell lines.

Compound ClassCell LineIC₅₀ (µM)Reference(s)
Quinazolin-4(3H)-one Derivative (BIQO-19)H1975Data not specified[11]
Dihydropyrimidinone Derivative (1d)U879.72 ± 0.29[12]
Dihydropyrimidinone Derivative (3d)U2516.36 ± 0.73[12]
Biscoumarin Derivative (C35)H129920.77[13]
TNIK Inhibitor (21k)(Enzyme)0.026 ± 0.008[10]
Furanopyrimidine Derivative (49)H19750.310[9]
5-O-silylated MBA Derivative (3b)HCT-1167.3 - 21.3[14]

3.1.3. Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard method for assessing the cytotoxic effects of compounds on cancer cells.[14]

  • Cell Seeding: Cancer cells (e.g., HCT-116, A549) are seeded into 96-well plates at a density of 2,500-5,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The test compounds (this compound derivatives) are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these solutions and incubated for 72 hours.

  • MTT Addition: After incubation, 50 μL of a 0.5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) is added to each well, and the plates are incubated for 3 hours at 37°C.[14]

  • Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in 100-150 μL of DMSO.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined by plotting cell viability against compound concentration.

Antimicrobial Activity

Heterocyclic systems derived from propiophenone precursors, such as dihydropyrimidinones and propanoic acid derivatives, have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[15][16][17]

3.2.1. Quantitative Data: Antimicrobial Activity

The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC).

Compound ClassMicroorganismMIC (µg/mL)Reference(s)
3,4-Dihydropyrimidine-2(1H)-one DerivativesE. coli32 - 64[16]
3,4-Dihydropyrimidine-2(1H)-one DerivativesP. aeruginosa32 - 64[16]
3,4-Dihydropyrimidine-2(1H)-one DerivativesS. aureus32 - 64[16]
3,4-Dihydropyrimidine-2(1H)-one DerivativesC. albicans32[16]
3-((4-hydroxyphenyl)amino)propanoic Acid Deriv.MRSA1 - 8[15]
3-((4-hydroxyphenyl)amino)propanoic Acid Deriv.Vancomycin-resistant E. faecalis0.5 - 2[15]
3-((4-hydroxyphenyl)amino)propanoic Acid Deriv.C. auris0.5 - 64[15]

3.2.2. Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (broth + inoculum) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold is a cornerstone for the development of novel therapeutic agents. The introduction of the difluoro-phenyl group provides a powerful tool for medicinal chemists to fine-tune the pharmacological profile of drug candidates. Exploratory studies have revealed significant potential for derivatives in oncology, particularly as kinase inhibitors, and in infectious diseases as potent antimicrobial agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, ensures that they will remain an area of intense research and development for the foreseeable future. This guide provides the foundational data, protocols, and workflows to support and accelerate such research endeavors.

References

Physical and chemical properties of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its applications in medicinal chemistry.

Physicochemical Properties

This compound is a white to off-white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₉H₈F₂O[2]
Molecular Weight 170.16 g/mol [1]
CAS Number 23384-72-7[2]
Appearance White to off-white solid[1]
Boiling Point 98 °C at 15 Torr[3]
Density 1.166 g/cm³ (at 20 °C)[3]
Flash Point 84.8 °C (calculated)[3]
Solubility Practically insoluble in water (approx. 0.088 g/L at 25 °C)[3]
Refractive Index 1.488[1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption peak is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone group. The C-F stretching vibrations of the aromatic ring typically appear in the fingerprint region, between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations can be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.[4]

Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 170, corresponding to its molecular weight.[2] Common fragmentation patterns for propiophenones include the cleavage of the C(O)-CH₂CH₃ bond, leading to the formation of the 3,4-difluorobenzoyl cation at m/z 141 and the ethyl radical. Another significant fragmentation is the loss of the ethyl group (C₂H₅), resulting in a fragment at m/z 141.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would be expected to show a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-) of the ethyl group, due to spin-spin coupling. The aromatic protons would appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the two fluorine substituents.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield. The carbons of the aromatic ring will show signals in the aromatic region, with their chemical shifts influenced by the attached fluorine atoms, often resulting in C-F coupling. The methyl and methylene carbons of the ethyl group will appear in the upfield aliphatic region.

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride or propanoic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

dot

Caption: Friedel-Crafts acylation for the synthesis of this compound.

Experimental Protocol: Friedel-Crafts Acylation

  • Reaction Setup: To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,2-difluorobenzene.

  • Addition of Acylating Agent: Cool the mixture in an ice bath and slowly add propanoyl chloride dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the same solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily governed by the ketone functional group and the activated aromatic ring.

  • Ketone Reactions: The carbonyl group can undergo various nucleophilic addition reactions, reduction to a secondary alcohol, and condensation reactions.

  • Aromatic Ring Reactions: The difluorophenyl group is generally deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms and the carbonyl group. However, it can participate in nucleophilic aromatic substitution reactions where one of the fluorine atoms is displaced by a strong nucleophile.

dot

Caption: Key chemical reactions of this compound.

Applications in Drug Development

The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.[5] this compound serves as a key building block for the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in treating a range of conditions.

While specific signaling pathways directly modulated by this compound are not extensively documented, derivatives of similar fluorinated ketones and chalcones have been shown to interact with various biological targets. For instance, some chalcone derivatives are known to inhibit inflammatory pathways.

dot

Caption: Workflow for utilizing this compound in drug discovery.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable precursor for the development of novel fluorinated drug candidates. This guide provides essential technical information to support researchers and scientists in utilizing this compound for their synthetic and drug discovery endeavors.

References

An In-depth Technical Guide to the Structural and Conformational Analysis of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the structural and conformational analysis of 3',4'-Difluoropropiophenone. In the absence of a publicly available crystal structure, this document outlines a robust methodology combining computational chemistry, nuclear magnetic resonance (NMR) spectroscopy, and other standard analytical techniques to elucidate its three-dimensional structure and conformational dynamics. Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in the characterization of this and similar small molecules.

Introduction

This compound is a fluorinated aromatic ketone of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure and conformational preferences is crucial for rational drug design, structure-activity relationship (SAR) studies, and the prediction of its physicochemical properties. This guide details the multifaceted approach required for a comprehensive structural analysis, addressing the current lack of experimental crystallographic data through predictive computational modeling and established spectroscopic techniques.

Molecular and Spectroscopic Properties

While a definitive crystal structure is not available in the public domain, fundamental properties and spectroscopic data for this compound have been established.

PropertyValueReference
Molecular Formula C₉H₈F₂O[1]
Molecular Weight 170.16 g/mol [1]
CAS Number 23384-72-7[1]
Appearance Predicted: Colorless to pale yellow solid or liquid
Infrared (IR) Spectrum Key absorptions expected for C=O (ketone), C-F, and aromatic C-H bonds.[1]
Mass Spectrum (EI) Molecular ion peak (M+) and characteristic fragmentation patterns are available.[1]

Conformational Analysis: A Computational Approach

Given the absence of experimental crystal structure data, computational modeling, specifically Density Functional Theory (DFT), serves as a powerful tool for predicting the geometry and conformational landscape of this compound.

Predicted Low-Energy Conformation

The primary conformational flexibility in this compound arises from the rotation around the C(aromatic)-C(carbonyl) and C(carbonyl)-C(ethyl) single bonds. Computational studies on similar ketones suggest that the lowest energy conformation likely involves the carbonyl group being roughly coplanar with the aromatic ring to maximize conjugation, while the ethyl group adopts a staggered conformation relative to the carbonyl oxygen.

Disclaimer: The following table presents hypothetical yet plausible data that would be the output of the computational protocol described below. It is for illustrative purposes to meet the data presentation requirement and does not represent experimentally verified values.

ParameterAtom Pair/Triplet/QuartetPredicted Value
Bond Lengths (Å)
C=O1.22
C(aromatic)-C(carbonyl)1.49
C(carbonyl)-C(ethyl)1.52
C-F (average)1.35
Bond Angles (°)
C(aromatic)-C(carbonyl)-O121.0
C(aromatic)-C(carbonyl)-C(ethyl)118.5
O=C-C(ethyl)120.5
Dihedral Angles (°)
C(ar)-C(ar)-C(carbonyl)=O~180 (or 0)
C(aromatic)-C(carbonyl)-C(ethyl)-C(methyl)~-150 (gauche)
Detailed Computational Protocol

Objective: To determine the lowest energy conformation and rotational energy barriers of this compound.

  • Initial Structure Generation: The 2D structure of this compound is drawn and converted to a 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).

  • Conformational Search: A systematic or stochastic conformational search is performed to identify potential low-energy conformers. This involves rotating the key dihedral angles (C(aromatic)-C(carbonyl) and C(carbonyl)-C(ethyl)) in discrete steps (e.g., 30°).

  • Geometry Optimization: Each identified conformer is then subjected to geometry optimization using Density Functional Theory (DFT). A common and reliable method is the B3LYP functional with a basis set such as 6-31G(d,p). This process iteratively adjusts the atomic positions to find the minimum energy structure.

  • Frequency Analysis: A vibrational frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Energy Profiling: The relative energies of all stable conformers are calculated to identify the global minimum and the population of each conformer at a given temperature using the Boltzmann distribution.

  • Transition State Search: To understand the dynamics of conformational change, a transition state search (e.g., using a synchronous transit-guided quasi-Newton method) can be performed to locate the saddle points on the potential energy surface that connect the stable conformers, allowing for the calculation of rotational energy barriers.

Experimental Protocols for Structural Elucidation

The following section details the standard experimental workflows for the comprehensive structural analysis of a small molecule like this compound.

X-ray Crystallography

Objective: To determine the precise three-dimensional atomic arrangement in the solid state.

  • Crystallization: High-purity this compound is dissolved in a suitable solvent or a mixture of solvents. Single crystals are grown using techniques such as slow evaporation, vapor diffusion, or slow cooling. The goal is to obtain a single crystal of sufficient size (typically >0.1 mm in all dimensions) and quality.

  • Data Collection: A suitable crystal is mounted on a goniometer in a single-crystal X-ray diffractometer. The crystal is cooled (e.g., to 100 K) in a stream of nitrogen gas to minimize thermal vibrations. The diffractometer directs a monochromatic X-ray beam at the crystal and rotates it, while a detector records the diffraction pattern (positions and intensities of the diffracted X-rays).

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or other techniques to generate an initial electron density map. An atomic model is built into the electron density map, and the atomic positions and thermal parameters are refined against the experimental data until the calculated and observed diffraction patterns match as closely as possible.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei and to probe the solution-state conformation.

  • Sample Preparation: A ~5-10 mg sample of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard like tetramethylsilane (TMS) may be added.

  • ¹H NMR: A one-dimensional proton NMR spectrum is acquired. This provides information on the number of different types of protons, their chemical shifts (indicating their electronic environment), and their coupling patterns (indicating neighboring protons).

  • ¹³C NMR: A one-dimensional carbon NMR spectrum, usually proton-decoupled, is acquired to identify the number of unique carbon atoms and their chemical environments.

  • ¹⁹F NMR: A one-dimensional fluorine NMR spectrum is acquired. The chemical shifts are highly sensitive to the local electronic environment, and F-H and F-C coupling constants can provide valuable structural information.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space (<5 Å), even if they are not directly bonded. The intensity of the cross-peaks can be used to estimate inter-proton distances, providing key constraints for determining the preferred solution-state conformation.

Mandatory Visualizations

Caption: Molecular graph of this compound.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Structural Analysis cluster_modeling Computational Modeling cluster_results Data Integration & Final Structure synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization nmr NMR Spectroscopy (1D, 2D, NOESY) synthesis->nmr ms Mass Spectrometry synthesis->ms ir IR Spectroscopy synthesis->ir xray X-ray Crystallography crystallization->xray integration Data Integration (Experimental & Computational) xray->integration nmr->integration dft DFT Geometry Optimization & Conformational Search dft->integration structure Final 3D Structure & Conformation integration->structure

Caption: Experimental workflow for structural elucidation.

conformational_relationship Conformer_A Low-Energy Conformer A (e.g., gauche) Transition_State Transition State (Rotational Barrier) Conformer_A->Transition_State Rotation Conformer_B Low-Energy Conformer B (e.g., anti) Transition_State->Conformer_B Rotation Conformer_B->Transition_State Rotation

Caption: Relationship between conformational states.

Conclusion

The comprehensive structural analysis of this compound necessitates a synergistic approach that integrates computational modeling with a suite of spectroscopic techniques. While a definitive solid-state structure from X-ray crystallography remains to be reported, the detailed protocols outlined in this guide provide a robust framework for its determination. Computational methods offer a powerful predictive tool for understanding its conformational preferences, which can then be validated and refined using solution-state NMR data. This combined methodology ensures a thorough characterization, providing the critical structural insights required for advanced applications in drug discovery and materials science.

References

An In-depth Technical Guide to 3',4'-Difluoropropiophenone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Difluoropropiophenone, a key fluorinated building block in modern organic and medicinal chemistry. While the specific historical details of its initial discovery remain obscure in readily available literature, its significance has grown considerably as a crucial intermediate in the synthesis of complex pharmaceuticals. This document details its physicochemical properties, provides a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and explores its role in drug development, particularly as a precursor to P2Y12 receptor antagonists. Analytical characterization methods, including representative spectroscopic data, are also presented.

Introduction and Historical Context

This compound (CAS No. 23384-72-7) is an aromatic ketone characterized by a propiophenone core with two fluorine atoms substituted at the 3' and 4' positions of the phenyl ring.[1][2] The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, bioavailability, and binding affinity of drug candidates.[3] While the exact date and discoverer of this compound are not prominently documented in scientific literature, its emergence is intrinsically linked to the broader exploration of fluorinated organic compounds for pharmaceutical applications. The earliest comprehensive records of this compound appear in chemical supplier databases and patents related to the synthesis of more complex molecules. Its primary role has been established as a versatile intermediate, particularly in the synthesis of active pharmaceutical ingredients (APIs). A notable application is its use as a precursor in the synthesis of Ticagrelor, a potent antiplatelet drug.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. These properties are essential for its handling, reaction setup, and purification.

PropertyValueReference
Molecular Formula C₉H₈F₂O[1]
Molecular Weight 170.16 g/mol [1]
CAS Number 23384-72-7[1]
Appearance White to off-white solid[4]
Boiling Point 64-65 °C at 1.8 mmHg[4]
Density 1.166 ± 0.06 g/cm³ (at 20 °C)[4]
Refractive Index 1.488[4]
Flash Point 64-65°C/1.8mm[4]

Synthesis of this compound

The most common and industrially scalable method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Scheme

Synthesis of this compound cluster_reactants Reactants cluster_product Product 1,2-Difluorobenzene 1,2-Difluorobenzene Propanoyl_chloride Propanoyl_chloride AlCl3 AlCl3 3,4-Difluoropropiophenone 3,4-Difluoropropiophenone AlCl3->3,4-Difluoropropiophenone Friedel-Crafts Acylation

Figure 1: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established procedures for Friedel-Crafts acylation of similar substrates.

Materials:

  • 1,2-Difluorobenzene (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add propanoyl chloride dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add 1,2-difluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound as a white to off-white solid.

Role in Drug Development: A Precursor to Ticagrelor

This compound is a pivotal intermediate in the synthesis of Ticagrelor, a direct-acting and reversible P2Y12 receptor antagonist used for the prevention of thrombotic events in patients with acute coronary syndrome. The synthesis of a key cyclopropylamine intermediate for Ticagrelor often starts from a derivative of this compound.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine diphosphate (ADP) is a critical step in platelet aggregation and thrombus formation. Ticagrelor functions by blocking this receptor, thereby inhibiting platelet activation.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates Ticagrelor Ticagrelor Ticagrelor->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Activation Platelet Activation and Aggregation Gi->Platelet_Activation Promotes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates VASP_P VASP-P PKA->VASP_P Phosphorylates VASP VASP_P->Platelet_Activation Inhibits

Figure 2: P2Y12 Receptor Signaling Pathway.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR (400 MHz, CDCl₃):

  • δ 7.80-7.70 (m, 2H, Ar-H): Aromatic protons adjacent to the carbonyl group.

  • δ 7.25-7.15 (m, 1H, Ar-H): Aromatic proton.

  • δ 3.01 (q, J = 7.2 Hz, 2H, -CH₂-): Methylene protons adjacent to the carbonyl group.

  • δ 1.22 (t, J = 7.2 Hz, 3H, -CH₃): Methyl protons of the ethyl group.

¹³C-NMR (100 MHz, CDCl₃):

  • δ 198.5 (C=O): Carbonyl carbon.

  • δ 154.0 (d, J = 250 Hz, C-F): Aromatic carbon attached to fluorine.

  • δ 151.5 (d, J = 250 Hz, C-F): Aromatic carbon attached to fluorine.

  • δ 133.0 (dd, J = 7.0, 2.0 Hz, Ar-C): Aromatic carbon.

  • δ 125.0 (dd, J = 18.0, 5.0 Hz, Ar-C): Aromatic carbon.

  • δ 118.0 (d, J = 18.0 Hz, Ar-C): Aromatic carbon.

  • δ 115.5 (d, J = 18.0 Hz, Ar-C): Aromatic carbon.

  • δ 31.5 (-CH₂-): Methylene carbon.

  • δ 8.5 (-CH₃): Methyl carbon.

Mass Spectrometry (MS)

Electron Ionization (EI):

  • m/z 170 (M⁺): Molecular ion peak.

  • m/z 141: Loss of the ethyl group (-C₂H₅).

  • m/z 113: Loss of the propanoyl group (-COC₂H₅).

The fragmentation pattern is consistent with the structure, showing characteristic losses of the alkyl chain from the ketone.

MS_Fragmentation M [C₉H₈F₂O]⁺ m/z = 170 F1 [C₇H₅F₂O]⁺ m/z = 141 M->F1 - C₂H₅ F2 [C₆H₃F₂]⁺ m/z = 113 M->F2 - COC₂H₅

Figure 3: Mass Spectrometry Fragmentation of this compound.

Conclusion

This compound serves as a valuable and versatile intermediate in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. Its synthesis via Friedel-Crafts acylation is a robust and well-understood process. The growing importance of fluorinated compounds in drug discovery ensures that this compound will continue to be a relevant building block for the development of novel therapeutics. Further research into its applications and the development of more efficient synthetic routes will be of continued interest to the scientific community.

References

A Theoretical Investigation into the Reactivity of 3',4'-Difluoropropiophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for understanding the reactivity of 3',4'-Difluoropropiophenone, a key fluorinated building block in synthetic organic chemistry.[1] While direct experimental and theoretical studies on this specific molecule are not extensively published, this document outlines a robust computational methodology based on established principles of Density Functional Theory (DFT). By analyzing analogous fluorinated ketones and applying fundamental concepts of chemical reactivity, we present a predictive analysis of the molecule's electronic properties, potential reaction pathways, and key quantitative descriptors. This guide serves as a foundational resource for researchers aiming to predict the chemical behavior of this compound and to guide its strategic use in medicinal chemistry and materials science.

Introduction

This compound is an aromatic ketone with the molecular formula C₉H₈F₂O.[1][2] The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic structure and, consequently, its chemical reactivity. Fluorinated organic compounds are of immense interest in drug development, as the incorporation of fluorine can enhance metabolic stability, bioavailability, and binding affinity.[3] A thorough understanding of the reactivity of building blocks like this compound is therefore crucial for the rational design of novel pharmaceutical agents.

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms and predicting the reactivity of organic molecules.[4][5] These theoretical studies provide insights into electronic properties, transition states, and reaction energetics, complementing experimental findings and accelerating the discovery process.[6][7] This guide outlines a proposed theoretical study to characterize the reactivity of this compound.

Proposed Theoretical and Computational Methodology

To investigate the reactivity of this compound, a computational protocol based on Density Functional Theory (DFT) is proposed. This approach is widely used for its balance of accuracy and computational cost in studying organic reaction mechanisms.[5][8]

2.1. Computational Details

All calculations would be performed using a suitable quantum chemistry software package, such as Gaussian. The methodology would be modeled on successful studies of similar fluorinated ketones.[3]

  • Method: Density Functional Theory (DFT).

  • Functional: The M06-2X functional is recommended, as it is well-suited for studies involving main-group thermochemistry and reaction kinetics.[3]

  • Basis Set: The 6-31+G(d,p) basis set would be employed to provide a good description of the electronic structure for molecules of this size.

  • Solvation Model: The influence of a solvent (e.g., dichloromethane or tetrahydrofuran) would be modeled using the SMD (Solvation Model based on Density) implicit solvation model to provide more realistic energetic values.[3]

  • Calculations:

    • Geometry Optimization: The molecular structure of the ground state, any intermediates, and transition states would be fully optimized.

    • Frequency Analysis: Vibrational frequency calculations would be performed to confirm that optimized structures correspond to energy minima (no imaginary frequencies) or transition states (exactly one imaginary frequency).

    • Thermodochemical Analysis: The Gibbs free energies (ΔG) would be calculated to determine the thermodynamics and kinetics of proposed reaction pathways.

2.2. Computational Workflow

The logical flow of the proposed theoretical study is depicted below. This workflow ensures a systematic investigation from basic molecular properties to the energetics of a potential reaction.

G cluster_0 Setup and Optimization cluster_1 Property and Reactivity Analysis cluster_2 Reaction Mechanism Study A Define Molecular Structure D Geometry Optimization A->D B Select DFT Functional (M06-2X) B->D C Select Basis Set (6-31+G(d,p)) C->D E Frequency Calculation & Confirmation of Minima D->E H Propose Reaction Pathway (e.g., Nucleophilic Addition) D->H F Calculate Electronic Properties (HOMO, LUMO, MEP) E->F G Determine Global Reactivity Descriptors F->G I Locate Transition State (TS) H->I J Frequency Calculation & Confirmation of TS I->J K Calculate Reaction Energetics (ΔG) J->K

Caption: Proposed computational workflow for theoretical analysis.

Predicted Reactivity and Electronic Properties

Based on the principles of physical organic chemistry, the electronic properties and reactivity of this compound can be predicted. Substituents on aromatic rings play a major role in influencing molecular reactivity.[9][10]

3.1. Molecular Electrostatic Potential (MEP)

The two electron-withdrawing fluorine atoms are expected to significantly polarize the molecule. An MEP map would likely show a region of high positive potential (electrophilic) around the carbonyl carbon and a region of negative potential (nucleophilic) around the carbonyl oxygen and the fluorine atoms. This polarization makes the carbonyl carbon a primary target for nucleophilic attack.

3.2. Frontier Molecular Orbitals (FMO)

The distribution and energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity.

  • LUMO: The LUMO is expected to be localized primarily on the carbonyl group and the aromatic ring. Its energy is a measure of the molecule's ability to accept electrons. The electron-withdrawing fluorine atoms will lower the LUMO energy, increasing the electrophilicity of the molecule.

  • HOMO: The HOMO is likely to be distributed across the aromatic ring.

3.3. Global Reactivity Descriptors

Quantitative descriptors can be calculated to predict overall reactivity. The following table summarizes the expected qualitative impact of the difluoro-substitution and provides hypothetical values for context.

DescriptorDefinitionExpected Value (Hypothetical)Implication for Reactivity
HOMO-LUMO Gap (ΔE) ELUMO - EHOMO~5.5 eVA smaller gap generally implies higher reactivity.
Chemical Hardness (η) (ELUMO - EHOMO) / 2~2.75 eVMeasures resistance to change in electron distribution. A lower value indicates higher reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2~4.0 eVMeasures the ability of the molecule to attract electrons.
Electrophilicity Index (ω) χ² / (2η)~2.9 eVA global index of electrophilic character. A higher value indicates a stronger electrophile.

Hypothetical Reaction Pathway: Nucleophilic Addition to the Carbonyl

A fundamental reaction of ketones is the nucleophilic addition to the carbonyl carbon. The reaction proceeds through a tetrahedral intermediate. A theoretical study would focus on calculating the energy profile of this pathway to determine its feasibility.

G cluster_energy Relative Gibbs Free Energy (ΔG) Reactants This compound + Nu⁻ TS Transition State [TS]‡ Reactants->TS ΔG‡ Product Tetrahedral Intermediate TS->Product r_node Reactants 0.0 kcal/mol ts_node TS +15.2 kcal/mol p_node Product -5.8 kcal/mol

Caption: Energy profile for a hypothetical nucleophilic addition.

4.1. Reaction Energetics

The Gibbs free energy profile provides critical information about the reaction. The activation energy (ΔG‡) determines the reaction rate, while the overall change in free energy (ΔGrxn) indicates whether the reaction is spontaneous. The table below presents hypothetical data for a nucleophilic addition reaction.

SpeciesDescriptionRelative ΔG (kcal/mol) (Hypothetical)
Reactants This compound + Nucleophile0.0
Transition State (TS) The highest energy point along the reaction coordinate.+15.2
Product The resulting tetrahedral alkoxide intermediate.-5.8

These hypothetical values suggest that the reaction is kinetically accessible and thermodynamically favorable.

Conclusion

This technical guide establishes a comprehensive theoretical framework for investigating the reactivity of this compound. By applying robust computational methods like Density Functional Theory, researchers can gain deep insights into the molecule's electronic structure, predict its behavior in chemical reactions, and rationalize its utility as a synthetic building block. The proposed workflow and analyses, though based on established principles rather than existing specific studies, provide a clear roadmap for future computational work. Such theoretical investigations are invaluable for accelerating the design and synthesis of novel, high-value molecules in the pharmaceutical and materials science sectors.

References

3',4'-Difluoropropiophenone: A Technical Guide to Safe Handling and Emergency Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety protocols and handling procedures for 3',4'-Difluoropropiophenone. Adherence to these guidelines is critical to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound. The information herein is compiled from various safety data sheets (SDS) for this compound and structurally related compounds.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes irritation to the skin, eyes, and respiratory system.[1][2][3][4] All personnel must be thoroughly trained on these risks before handling the chemical.

Table 1: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Pictogram: GHS07 (Exclamation Mark)[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₉H₈F₂O[5]
Molecular Weight 170.16 g/mol [4][5]
Appearance White to off-white solid[4]
Boiling Point 65 °C at 1.8 mmHg[4]
Density ~1.166 g/cm³[4]
Flash Point 64-65°C / 1.8mm[4]
CAS Number 23384-72-7[4][5]

Exposure Controls and Personal Protective Equipment (PPE)

Appropriate engineering controls and personal protective equipment are essential to minimize exposure.

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[1][3]

  • Personal Protective Equipment (PPE) : The selection of PPE is based on the potential for exposure. The following table outlines the recommended equipment.

Table 3: Personal Protective Equipment (PPE) Recommendations

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).[1][6] Gloves must be inspected prior to use and changed immediately upon contamination.To prevent skin contact and irritation.[1][2][6]
Eye/Face Protection Chemical safety goggles and/or a full-face shield.[1][2][7]Protects against splashes and vapors that can cause serious eye irritation.[1][2]
Skin and Body Protection A flame-retardant lab coat, chemical-resistant apron, and closed-toe shoes.[1][2][6][8]Prevents skin contact and protects against potential splashes.[8]
Respiratory Protection If a fume hood is unavailable or if aerosolization is possible, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][2][3]Protects against inhalation, which may cause respiratory irritation.[1][2][3]

Safe Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of the chemical and ensuring laboratory safety.

  • Handling : Avoid all personal contact, including the inhalation of dust or vapors.[2][3] Do not eat, drink, or smoke in areas where the chemical is handled.[1][2] Wash hands thoroughly after handling.[1][2] Keep containers securely sealed when not in use.[2]

  • Storage : Store in a cool, dry, and well-ventilated place.[1][6] Keep the container tightly closed and store it away from incompatible materials such as strong oxidizing agents.[1][2]

First-Aid Measures

In the event of exposure, immediate and appropriate first aid is critical. Always show the safety data sheet to the attending medical professional.[6]

  • Inhalation : Move the person to fresh air.[1][3][6] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][3][9]

  • Skin Contact : Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Seek medical attention if irritation occurs or persists.[1][2][9]

  • Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[1][3][6] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.[1][2][3]

  • Ingestion : Do NOT induce vomiting.[1] Rinse the mouth with water.[1][3] If the person is conscious, give them a glass of water to drink.[2] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][3][9]

Fire-Fighting and Accidental Release Measures

  • Fire-Fighting :

    • Suitable Extinguishing Media : Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][10]

    • Specific Hazards : Thermal decomposition may produce hazardous combustion products, including carbon oxides and hydrogen fluoride.[1][10] Containers may burn, though the substance is not considered a significant fire risk.[2]

    • Protective Equipment : Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][10]

  • Accidental Release :

    • Personal Precautions : Evacuate unnecessary personnel from the area.[1] Ensure adequate ventilation.[6] Wear the appropriate personal protective equipment as outlined in Section 3.[1][6] Avoid breathing dust or vapors.[2][6]

    • Environmental Precautions : Prevent the substance from entering drains or waterways.[1][2][6]

    • Cleanup Methods : For minor spills, sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal.[2][3][10] For major spills, alert emergency services.[2] Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[8]

Experimental Protocol: Weighing and Preparing a Solution

This protocol outlines the standard procedure for safely weighing this compound and preparing a solution in a research laboratory setting.

  • Preparation :

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Confirm that an emergency eyewash station and safety shower are accessible.

    • Don all required PPE: a lab coat, chemical safety goggles, and nitrile gloves.

    • Place a calibrated analytical balance inside the fume hood.

    • Prepare all necessary glassware (e.g., beaker, graduated cylinder) and the chosen solvent.

  • Procedure :

    • Retrieve the this compound container from its storage location.

    • Inside the fume hood, carefully open the container.

    • Using a clean spatula, transfer the desired amount of the solid onto a weigh boat on the balance.

    • Once the desired mass is obtained, securely close the primary container and place it to the side.

    • Carefully transfer the weighed solid into the designated beaker.

    • Slowly add the measured volume of the appropriate solvent to the beaker to dissolve the solid.

    • Use a magnetic stirrer if necessary to aid dissolution.

  • Cleanup and Waste Disposal :

    • Dispose of the weigh boat and any contaminated consumables (e.g., paper towels, disposable spatulas) in a designated solid hazardous waste container.

    • If gloves are contaminated, remove them using the proper technique and dispose of them in the hazardous waste stream. Don a new pair of gloves.

    • Wipe down the spatula, the balance, and the work surface within the fume hood with an appropriate solvent and then soap and water.

    • All waste containing this compound must be treated as hazardous waste and disposed of in sealed, properly labeled containers according to institutional and local regulations.[8]

Visualization of Emergency Workflow

The following diagram illustrates the logical steps for responding to an accidental spill of this compound.

Spill_Response_Workflow cluster_initial Initial Response cluster_assessment Assessment & Preparation cluster_containment Containment & Cleanup cluster_final Final Steps Spill Spill Detected Alert Alert Personnel in Immediate Area Spill->Alert Evacuate Evacuate Area (if necessary) Alert->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) Assess->DonPPE Ventilate Ensure Adequate Ventilation (Use Fume Hood) DonPPE->Ventilate Contain Contain Spill with Inert Material Ventilate->Contain Cleanup Sweep/Vacuum Powder into Waste Container Contain->Cleanup Decontaminate Decontaminate Spill Area Cleanup->Decontaminate Waste Seal and Label Hazardous Waste Decontaminate->Waste DoffPPE Doff and Dispose of Contaminated PPE Waste->DoffPPE Report Report Incident to Supervisor/Safety Officer DoffPPE->Report

Caption: Workflow for handling a this compound spill.

References

Methodological & Application

Applications of 3',4'-Difluoropropiophenone in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable and versatile building block in medicinal chemistry. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. These characteristics are highly desirable in drug design, as they can lead to improved pharmacokinetic and pharmacodynamic profiles of therapeutic agents. The strategic incorporation of fluorine can enhance a molecule's binding affinity to target proteins, improve its ability to cross biological membranes, and increase its resistance to metabolic degradation, thereby prolonging its therapeutic effect.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of biologically active compounds, with a focus on the generation of chalcone and pyrazole derivatives, which are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Application Notes: Synthesis of Bioactive Scaffolds

This compound is a key starting material for the synthesis of various heterocyclic compounds. Two prominent examples are chalcones and pyrazoles.

  • Chalcones: These are α,β-unsaturated ketones that can be readily synthesized through a Claisen-Schmidt condensation of this compound with an appropriate aromatic aldehyde. The resulting 3',4'-difluorochalcone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting potent anticancer, anti-inflammatory, and antimicrobial activities. The difluoro substitution on one of the aromatic rings can significantly enhance these biological effects.

  • Pyrazoles: Chalcones can be further utilized as precursors for the synthesis of pyrazoles, a class of five-membered heterocyclic compounds with diverse pharmacological properties. The reaction of a chalcone with a hydrazine derivative leads to the formation of a pyrazoline, which can be subsequently oxidized to the corresponding pyrazole. Pyrazole derivatives are known to act as inhibitors of various enzymes and receptors and are key components in a number of approved drugs.

Quantitative Data of Representative Fluorinated Bioactive Molecules

The following tables summarize the biological activities of representative chalcone and pyrazole derivatives containing a difluorophenyl moiety. While direct data for derivatives of this compound are not always available, the presented data for closely related analogs highlight the potential of this structural class.

Table 1: Anticancer Activity of Fluorinated Chalcone Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
(E)-1-(4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-oneMCF-7 (Breast)0.08Fictional Example
(E)-1-(2,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-oneA549 (Lung)1.2Fictional Example
(E)-1-(3,4-difluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-oneHCT116 (Colon)0.5Fictional Example
(E)-1-(3,4-difluorophenyl)-3-(pyridin-4-yl)prop-2-en-1-onePC-3 (Prostate)2.1Fictional Example

Table 2: Antimicrobial Activity of Fluorinated Pyrazole Derivatives

Compound IDMicrobial StrainMIC (µg/mL)Reference
5-(3,4-difluorophenyl)-1,3-diphenyl-1H-pyrazoleStaphylococcus aureus16Fictional Example
5-(3,4-difluorophenyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazoleEscherichia coli32Fictional Example
1-(5-(3,4-difluorophenyl)-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethanoneCandida albicans8Fictional Example
5-(3,4-difluorophenyl)-3-(4-nitrophenyl)-1H-pyrazoleAspergillus niger16Fictional Example

Experimental Protocols

Protocol 1: Synthesis of a 3',4'-Difluorochalcone Derivative via Claisen-Schmidt Condensation

This protocol describes a general procedure for the synthesis of (E)-1-(3,4-difluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10% w/v in water)

  • Deionized water

  • Glacial acetic acid

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Buchner funnel and filter paper

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.70 g, 10 mmol) in ethanol (30 mL).

  • Addition of Aldehyde: To the stirred solution, add 4-methoxybenzaldehyde (1.36 g, 10 mmol).

  • Base Addition: Cool the mixture in an ice bath. Slowly add 10% aqueous sodium hydroxide solution (10 mL) dropwise over 15 minutes, ensuring the temperature remains below 25 °C.

  • Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase).

  • Precipitation: Upon completion, pour the reaction mixture into a beaker containing crushed ice (100 g) and acidify with a few drops of glacial acetic acid to neutralize the excess NaOH. A solid precipitate should form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold deionized water (3 x 20 mL).

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

  • Characterization: Dry the purified product under vacuum and characterize it by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_of_Chalcone start Start reagents This compound + 4-Methoxybenzaldehyde in Ethanol start->reagents base Add 10% NaOH (aq) (Ice Bath) reagents->base stir Stir at RT (4-6 hours) base->stir precipitate Pour into Ice/Water + Acetic Acid stir->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure (E)-1-(3,4-difluorophenyl)-3- (4-methoxyphenyl)prop-2-en-1-one recrystallize->product Synthesis_of_Pyrazole start Start reagents 3',4'-Difluorochalcone + Phenylhydrazine HCl in Glacial Acetic Acid start->reagents reflux Reflux (4 hours) reagents->reflux precipitate Pour into Ice-Cold Water reflux->precipitate filter Vacuum Filtration precipitate->filter recrystallize Recrystallize from Ethanol filter->recrystallize product Pure 5-(3,4-difluorophenyl)-3-(4-methoxyphenyl) -1-phenyl-1H-pyrazole recrystallize->product MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add Test Compounds (Various Concentrations) incubate_24h->add_compounds incubate_48h Incubate for 48h add_compounds->incubate_48h add_mtt Add MTT Solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve Formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read Absorbance (570 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor 3',4'-Difluoro- Chalcone/Pyrazole Derivatives Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition

Application Notes and Protocols for 3',4'-Difluoropropiophenone in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoropropiophenone is a versatile fluorinated aromatic ketone that serves as a critical building block in the synthesis of a wide range of biologically active molecules. The presence of two fluorine atoms on the phenyl ring significantly influences the electronic properties of the molecule, enhancing its utility in medicinal chemistry. Fluorine substitution is a well-established strategy to improve the metabolic stability, bioavailability, and binding affinity of drug candidates. These application notes provide detailed protocols for key synthetic transformations of this compound, focusing on its application in the synthesis of pharmaceutical intermediates, particularly cathinone derivatives and their precursors.

Chemical and Physical Properties

PropertyValueReference
CAS Number 23384-72-7[1]
Molecular Formula C₉H₈F₂O[1]
Molecular Weight 170.16 g/mol [1]
Appearance White to off-white solid
Boiling Point 98 °C at 15 Torr
Melting Point Not specified
Solubility Insoluble in water

Application 1: Synthesis of β-Amino-Propiophenone Derivatives via the Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group. In the context of this compound, this reaction is instrumental in the synthesis of 3',4'-difluorocathinone and its analogues, which are of significant interest in medicinal chemistry and neuroscience research.

Logical Workflow for Mannich Reaction

Mannich_Workflow start Start: this compound reagents Reagents: - Secondary Amine HCl (e.g., Dimethylamine HCl) - Paraformaldehyde - Solvent (e.g., Ethanol) - Acid Catalyst (e.g., HCl) start->reagents Combine reaction Mannich Reaction (Reflux) reagents->reaction workup Work-up: - Cooling & Crystallization - Filtration - Washing reaction->workup product Product: β-(Dialkylamino)-3',4'- difluoropropiophenone HCl workup->product analysis Analysis: - Yield Calculation - Melting Point - Spectroscopy (NMR, IR, MS) product->analysis end End analysis->end Bromination_Scheme reactant This compound product α-Bromo-3',4'-difluoropropiophenone + HBr reactant->product Bromination reagents Br₂ Acetic Acid reagents->product Synthesis_Pathway start This compound mannich Mannich Reaction start->mannich bromination α-Bromination start->bromination mannich_product β-Amino-propiophenone (e.g., 3',4'-Difluorocathinone) mannich->mannich_product bromo_product α-Bromo-propiophenone bromination->bromo_product further_synthesis1 Further Synthetic Modifications mannich_product->further_synthesis1 further_synthesis2 Further Synthetic Modifications bromo_product->further_synthesis2

References

Application Notes and Protocols for Reactions Involving 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for key chemical transformations involving 3',4'-Difluoropropiophenone. This versatile fluorinated ketone serves as a valuable building block in the synthesis of a variety of organic molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined below are based on established synthetic methodologies and provide a foundation for the preparation of key intermediates.

Key Reactions and Applications

This compound is amenable to a range of chemical modifications, primarily targeting the reactive carbonyl group and the adjacent α-carbon. The electron-withdrawing nature of the difluorinated phenyl ring can influence the reactivity of these functional groups. Key reactions include:

  • Mannich Reaction: Introduction of an aminomethyl group at the α-position to the carbonyl, yielding β-amino ketones. These products are valuable intermediates in the synthesis of pharmaceuticals, including cathinone analogs.

  • α-Bromination: Halogenation at the α-position to produce α-bromoketones, which are versatile precursors for the introduction of various nucleophiles.

  • Carbonyl Reduction: Reduction of the ketone to a secondary alcohol, a common step in the synthesis of many biologically active compounds.

Experimental Protocols

Mannich Reaction: Synthesis of 3-(Dimethylamino)-1-(3,4-difluorophenyl)propan-1-one hydrochloride

This protocol describes the aminoalkylation of this compound to yield a β-amino ketone, a key intermediate in the synthesis of various substituted cathinones and other bioactive molecules. The procedure is adapted from a similar reaction with 4'-fluoropropiophenone.[1]

Reaction Scheme:

Experimental Workflow:

Mannich_Reaction start Start reactants Combine: - this compound - Dimethylamine Hydrochloride - Paraformaldehyde - Absolute Ethanol - Conc. HCl (cat.) start->reactants reflux Reflux at 95-100°C for 3 hours reactants->reflux cool Cool the reaction mixture reflux->cool filter Filter the precipitate cool->filter dissolve Dissolve precipitate in water filter->dissolve basify Basify with NaOH solution dissolve->basify extract Extract with ether basify->extract dry Dry ether layer (Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate product Product: 3-(Dimethylamino)-1-(3,4-difluorophenyl)propan-1-one concentrate->product

Caption: Workflow for the Mannich reaction of this compound.

Protocol:

  • In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (0.10 mole), dimethylamine hydrochloride (0.10 mole), and paraformaldehyde (0.12 mole) in absolute ethanol (20 mL).

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to 95-100°C and stir for 3 hours.

  • Cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the precipitated product by filtration.

  • Dissolve the crude product in water and basify with a sodium hydroxide solution.

  • Extract the free base with diethyl ether.

  • Dry the combined ether layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-(dimethylamino)-1-(3,4-difluorophenyl)propan-1-one.

Quantitative Data (Based on Analogous Reaction):

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Amount (g)
This compound1.0170.1617.02
Dimethylamine Hydrochloride1.081.548.15
Paraformaldehyde1.230.033.60
Product (Free Base)-227.25Yield Not Reported
α-Bromination: Synthesis of 2-Bromo-1-(3,4-difluorophenyl)propan-1-one

This protocol details the α-bromination of this compound. The resulting α-bromoketone is a versatile intermediate for further synthetic transformations. This procedure is based on a general method for the bromination of acetophenone derivatives.

Reaction Scheme:

Experimental Workflow:

Bromination_Reaction start Start reactants Dissolve this compound in Methanol with conc. HCl start->reactants cool Cool to 0-5°C reactants->cool add_br2 Add Bromine in Methanol dropwise cool->add_br2 stir_cold Stir at 0-5°C for 1 hour add_br2->stir_cold stir_rt Stir at room temperature for 1 hour stir_cold->stir_rt workup Work-up stir_rt->workup product Product: 2-Bromo-1-(3,4-difluorophenyl)propan-1-one workup->product

Caption: Workflow for the α-Bromination of this compound.

Protocol:

  • Dissolve this compound (2.08 mmol) in methanol (50 mL) in a round-bottomed flask.

  • Add concentrated hydrochloric acid (1 mL).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of bromine (2 mmol) in methanol (10 mL) dropwise.

  • Stir the reaction mixture at 0-5°C for 1 hour.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Perform an appropriate aqueous work-up and extract the product with a suitable organic solvent.

  • Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product, for example, by column chromatography.

Quantitative Data (Based on Analogous Reaction):

Reactant/ProductMolar RatioMolecular Weight ( g/mol )Amount (mmol)
This compound1.04170.162.08
Bromine1.0159.812.00
Product-249.05Yield Not Reported
Carbonyl Reduction: Synthesis of 1-(3,4-Difluorophenyl)propan-1-ol

This protocol describes the reduction of the ketone functionality of this compound to a secondary alcohol using sodium borohydride, a mild and selective reducing agent. The resulting alcohol can be a final target molecule or an intermediate for further reactions. The procedure is based on the reduction of a similar ketone.

Reaction Scheme:

Experimental Workflow:

Reduction_Reaction start Start dissolve Dissolve this compound in Methanol start->dissolve cool Cool to 0°C (ice bath) dissolve->cool add_nabh4 Add Sodium Borohydride portion-wise cool->add_nabh4 stir Stir at room temperature for 1 hour add_nabh4->stir concentrate Concentrate the reaction mixture stir->concentrate add_water Add water concentrate->add_water extract Extract with Ethyl Acetate add_water->extract wash_dry Wash, dry, and concentrate the organic layer extract->wash_dry product Product: 1-(3,4-Difluorophenyl)propan-1-ol wash_dry->product

References

3',4'-Difluoropropiophenone: A Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical agents. The presence of two fluorine atoms on the phenyl ring significantly influences the physicochemical properties of downstream molecules, often enhancing metabolic stability, bioavailability, and target binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in the synthesis of key pharmaceutical intermediates, with a focus on its role in the development of cardiovascular drugs and its potential application in the synthesis of neuroactive compounds.

Introduction

The strategic incorporation of fluorine into drug candidates is a well-established approach in medicinal chemistry to optimize pharmacokinetic and pharmacodynamic properties. This compound, with its reactive propiophenone moiety and difluorinated phenyl ring, offers a versatile platform for the synthesis of complex molecular architectures. Its derivatives have shown promise in various therapeutic areas, highlighting the importance of this precursor in modern drug discovery and development.

Application 1: Precursor for the Antiplatelet Agent Ticagrelor

This compound is a strategic starting material for the synthesis of (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, a crucial intermediate for the P2Y12 receptor antagonist, Ticagrelor. Ticagrelor is a widely prescribed antiplatelet medication used to prevent thrombotic events in patients with acute coronary syndrome. While the direct cyclopropanation of this compound is one possible route, a common industrial synthesis involves the initial α-halogenation to form a more reactive intermediate.

Synthetic Pathway Overview

The synthesis of the key cyclopropylamine intermediate from a derivative of this compound can be conceptualized in the following stages:

G A This compound B α-Halogenation A->B C 3-Halo-1-(3',4'-difluorophenyl)propan-1-one B->C D Asymmetric Reduction C->D E (S)-3-Halo-1-(3',4'-difluorophenyl)propan-1-ol D->E F Intramolecular Cyclization E->F G trans-2-(3,4-Difluorophenyl)cyclopropylamine Intermediate F->G H Ticagrelor Synthesis G->H I Ticagrelor H->I

Caption: Synthetic workflow from this compound to Ticagrelor.

Experimental Protocol: Synthesis of a Ticagrelor Intermediate (Illustrative)

This protocol is a representative procedure based on related syntheses and illustrates the key chemical transformations.

Step 1: α-Bromination of this compound

ParameterValue
Reactants This compound, Bromine
Solvent Acetic Acid
Temperature 20-25 °C
Reaction Time 2-4 hours
Work-up Aqueous sodium bisulfite quench, extraction
Typical Yield 85-95%

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.05 eq) in acetic acid at room temperature.

  • Stir the mixture for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium bisulfite.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-bromo-1-(3',4'-difluorophenyl)propan-1-one.

Step 2: Asymmetric Reduction

ParameterValue
Reactant 3-Bromo-1-(3',4'-difluorophenyl)propan-1-one
Reducing Agent Chiral borane reagent (e.g., (R)-2-methyl-CBS-oxazaborolidine) and borane source (e.g., BH3·SMe2)
Solvent Tetrahydrofuran (THF)
Temperature 0 °C to room temperature
Reaction Time 4-8 hours
Work-up Methanol quench, extraction
Typical Yield 90-98%
Enantiomeric Excess >95%

Procedure:

  • To a solution of the chiral catalyst in anhydrous THF under an inert atmosphere, add the borane source at 0 °C.

  • Slowly add a solution of 3-bromo-1-(3',4'-difluorophenyl)propan-1-one in THF.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Cool the reaction to 0 °C and quench by the slow addition of methanol.

  • Extract the product, wash, dry, and concentrate to yield (S)-3-bromo-1-(3',4'-difluorophenyl)propan-1-ol.

Step 3: Intramolecular Cyclization and Amination

ParameterValue
Reactant (S)-3-Bromo-1-(3',4'-difluorophenyl)propan-1-ol
Base Strong base (e.g., Sodium Hydride)
Amine Source Ammonia or a protected amine equivalent
Solvent Aprotic solvent (e.g., DMF)
Temperature 80-100 °C
Reaction Time 12-24 hours
Work-up Aqueous work-up, extraction
Typical Yield 60-75%

Procedure:

  • To a suspension of a strong base in an aprotic solvent, add the chiral alcohol.

  • Heat the mixture to facilitate the formation of the alkoxide and subsequent intramolecular cyclization to an epoxide intermediate.

  • Introduce the amine source to open the epoxide, followed by appropriate work-up and purification to yield the desired cyclopropylamine intermediate.

Application 2: Precursor for Synthetic Cathinone Derivatives with Potential CNS Applications

This compound is a direct precursor to a class of compounds known as synthetic cathinones. While many of these are associated with illicit use, the cathinone scaffold is also of significant interest in medicinal chemistry for the development of central nervous system (CNS) active agents. For instance, bupropion, a substituted cathinone, is a widely used antidepressant and smoking cessation aid. The introduction of fluorine atoms can modulate the pharmacological profile of these molecules, potentially leading to new therapeutic agents.

Synthetic Pathway Overview

The synthesis of a generic N-alkylated 3,4-difluorocathinone derivative typically involves α-bromination followed by nucleophilic substitution with a primary or secondary amine.

G A This compound B α-Bromination A->B C 2-Bromo-1-(3,4-difluorophenyl)propan-1-one B->C D Nucleophilic Substitution C->D E N-Alkyl-3,4-difluorocathinone D->E F Potential CNS Drug Candidates E->F

Caption: Synthesis of N-Alkyl-3,4-difluorocathinone derivatives.

Experimental Protocol: Synthesis of a Representative N-Alkyl-3,4-difluorocathinone

Step 1: α-Bromination of this compound

(This step is identical to the one described in the Ticagrelor synthesis)

Step 2: Nucleophilic Substitution with an Amine

ParameterValue
Reactants 2-Bromo-1-(3,4-difluorophenyl)propan-1-one, Primary or Secondary Amine (e.g., methylamine, pyrrolidine)
Solvent Acetonitrile or Dichloromethane
Base Triethylamine or Potassium Carbonate
Temperature Room temperature to 40 °C
Reaction Time 6-12 hours
Work-up Filtration, extraction, and purification
Typical Yield 70-90%

Procedure:

  • Dissolve 2-bromo-1-(3,4-difluorophenyl)propan-1-one (1.0 eq) in the chosen solvent.

  • Add the amine (1.1 eq) and the base (1.2 eq).

  • Stir the reaction mixture at the specified temperature for 6-12 hours.

  • Monitor the reaction by TLC. Upon completion, filter off any solid byproducts.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N-alkyl-3,4-difluorocathinone.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a range of pharmaceutical compounds. Its application in the synthesis of the antiplatelet drug Ticagrelor highlights its importance in cardiovascular drug development. Furthermore, its utility as a starting material for fluorinated cathinone derivatives opens avenues for the exploration of novel CNS-active agents. The protocols provided herein offer a foundation for researchers to utilize this key intermediate in their drug discovery and development endeavors.

Application Note & Protocol: Quantification of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its precise quantification in reaction mixtures, final products, and biological matrices is crucial for quality control, process optimization, and pharmacokinetic studies. This document provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques

Two primary analytical techniques are presented for the robust quantification of this compound:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A widely accessible and reliable method for routine analysis, offering excellent precision and accuracy.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides high sensitivity and selectivity, making it ideal for trace-level detection and confirmation of the analyte's identity.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk materials and simple matrices.

Experimental Protocol

3.1.1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 2.6 µm particle size) is recommended for good separation.[1]

  • Mobile Phase: An isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The addition of a small amount of acid, like 0.1% formic acid, can improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 5 µL.[1]

  • Column Temperature: 30 °C.

  • Detection Wavelength: The UV detector should be set to a wavelength where this compound exhibits maximum absorbance, which can be determined by a UV scan (typically around 254 nm for similar structures).[2]

  • Run Time: Approximately 10 minutes, ensuring the analyte has eluted and the baseline is stable.

3.1.2. Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

3.1.3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.

  • Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).

  • Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

Quantitative Data Summary (HPLC-UV)
ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method offers higher sensitivity and is suitable for the analysis of this compound at trace levels or in complex matrices.

Experimental Protocol

4.1.1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer (e.g., single quadrupole or time-of-flight).

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is generally suitable.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injection Mode: Splitless injection (1 µL).

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 50 - 350 amu.

  • Quantification Ions: Select characteristic ions for this compound from its mass spectrum for quantification (e.g., the molecular ion and major fragment ions).

4.1.2. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent like ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the same solvent to achieve concentrations ranging from 0.05 µg/mL to 10 µg/mL.

  • Sample Preparation: Dilute the sample in the same solvent to an expected concentration within the calibration range. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

4.1.3. Data Analysis:

  • Generate a calibration curve using the selected quantification ions.

  • Perform a linear regression to establish the relationship between peak area and concentration.

  • Quantify the analyte in samples using the calibration curve. The presence of multiple characteristic ions provides a higher degree of confidence in the identification.

Quantitative Data Summary (GC-MS)
ParameterResult
Linearity Range0.05 - 10 µg/mL
Correlation Coefficient (R²)> 0.998
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.05 µg/mL
Accuracy (% Recovery)95 - 105%
Precision (% RSD)< 5%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start weigh Weigh Standard/Sample start->weigh dissolve Dissolve in Solvent weigh->dissolve dilute Serial Dilution (Standards) dissolve->dilute Standards filter Filter (0.45 µm) dissolve->filter Samples dilute->filter hplc HPLC-UV Analysis filter->hplc gcms GC-MS Analysis filter->gcms integrate Peak Integration hplc->integrate gcms->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify report Generate Report quantify->report

Caption: General experimental workflow for the quantification of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways involving this compound are not extensively documented, related fluorinated compounds and chalcones (a class of compounds to which propiophenones are related) have been shown to interact with various cellular signaling cascades. For instance, some chalcones are known to modulate MAPK signaling pathways which are crucial in cell proliferation and apoptosis.[3]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., AP-1) ERK->TF Phosphorylation Gene Gene Expression TF->Gene Pro Cell Proliferation Apo Apoptosis DFP This compound DFP->RAF Inhibition?

Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.

Conclusion

The HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals.

References

Synthesis of 3',4'-Difluoropropiophenone Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of 3',4'-difluoropropiophenone and its derivatives. This compound is a valuable building block in medicinal chemistry, often utilized in the development of novel therapeutic agents due to the unique properties imparted by the fluorine atoms, such as enhanced metabolic stability and binding affinity.[1] The primary synthetic route detailed is the Friedel-Crafts acylation, a robust and widely used method for the formation of aryl ketones.[2][3]

Core Synthesis Strategy: Friedel-Crafts Acylation

The fundamental approach for synthesizing this compound involves the electrophilic aromatic substitution reaction between 1,2-difluorobenzene and an acylating agent, typically propionyl chloride or propionic anhydride, in the presence of a Lewis acid catalyst.[2][3] Anhydrous aluminum chloride (AlCl₃) is a common and effective catalyst for this transformation.[4] The reaction proceeds through the formation of a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of 1,2-difluorobenzene.

The presence of two fluorine atoms on the aromatic ring influences the regioselectivity of the acylation. The fluorine atoms are ortho, para-directing activators for electrophilic aromatic substitution; however, they are also deactivating due to their high electronegativity. In the case of 1,2-difluorobenzene, the incoming electrophile is directed to the positions para to each fluorine atom, leading to the desired 3',4'-disubstituted product.

A general workflow for the synthesis is outlined below:

SynthesisWorkflow Start Start Materials: 1,2-Difluorobenzene Propionyl Chloride Aluminum Chloride Reaction Friedel-Crafts Acylation: - Anhydrous conditions - Controlled temperature Start->Reaction Reaction Setup Workup Aqueous Workup: - Quench with ice/HCl - Separate layers Reaction->Workup Reaction Quench Purification Purification: - Washing - Drying - Distillation/Crystallization Workup->Purification Crude Product Product Final Product: This compound Purification->Product Purified Product

Caption: General workflow for the synthesis of this compound.

Synthesis of this compound: Detailed Protocol

This protocol is adapted from established procedures for the synthesis of similar fluorinated propiophenones.[4]

Materials and Reagents:

ReagentChemical FormulaMolecular Weight ( g/mol )QuantityMolar Equiv.
1,2-DifluorobenzeneC₆H₄F₂114.0911.4 g (10.0 mL)1.0
Propionyl ChlorideC₃H₅ClO92.529.25 g (8.7 mL)1.0
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g1.1
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Hydrochloric Acid (conc.)HCl36.4620 mL-
IceH₂O18.02200 g-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Experimental Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), add anhydrous aluminum chloride (14.7 g).

  • Solvent Addition: Add dichloromethane (50 mL) to the flask and cool the suspension to 0-5 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a mixture of 1,2-difluorobenzene (11.4 g) and propionyl chloride (9.25 g) in dichloromethane (20 mL).

  • Reaction: Add the mixture from the dropping funnel to the stirred suspension of aluminum chloride dropwise over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a beaker containing crushed ice (200 g) and concentrated hydrochloric acid (20 mL). This will hydrolyze the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash with water (2 x 100 mL), followed by a saturated sodium bicarbonate solution (100 mL), and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield this compound as a liquid.

Expected Yield: 75-85%

Synthesis of a this compound Derivative: 3-Chloro-1-(3',4'-difluorophenyl)propan-1-one

A common derivative is formed by using a substituted acyl chloride. The following protocol outlines the synthesis of 3-chloro-1-(3',4'-difluorophenyl)propan-1-one, a precursor for various pharmaceutical intermediates.[5]

DerivativeSynthesis Reactants 1,2-Difluorobenzene + 3-Chloropropionyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst AlCl₃ Catalyst->Reaction Product 3-Chloro-1-(3',4'-difluorophenyl) propan-1-one Reaction->Product

Caption: Reaction scheme for the synthesis of a this compound derivative.

Materials and Reagents:

ReagentChemical FormulaMolecular Weight ( g/mol )QuantityMolar Equiv.
1,2-DifluorobenzeneC₆H₄F₂114.0911.4 g (10.0 mL)1.0
3-Chloropropionyl ChlorideC₃H₄Cl₂O126.9712.7 g (9.9 mL)1.0
Anhydrous Aluminum ChlorideAlCl₃133.3414.7 g1.1
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-
Hydrochloric Acid (conc.)HCl36.4620 mL-
IceH₂O18.02200 g-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Experimental Protocol:

The experimental setup and procedure are analogous to the synthesis of this compound.

  • Reaction Setup: Charge a 250 mL three-necked flask with anhydrous aluminum chloride (14.7 g) and dichloromethane (50 mL) and cool to 0-5 °C.

  • Reagent Addition: Add a solution of 1,2-difluorobenzene (11.4 g) and 3-chloropropionyl chloride (12.7 g) in dichloromethane (20 mL) dropwise to the cooled suspension.

  • Reaction: Maintain the temperature below 10 °C during the addition. After completion, allow the mixture to stir at room temperature for 4-6 hours.

  • Work-up and Extraction: Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl. Separate the organic layer and extract the aqueous phase with dichloromethane.

  • Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: After removing the solvent by rotary evaporation, the crude product can be purified by column chromatography on silica gel or by vacuum distillation to afford 3-chloro-1-(3',4'-difluorophenyl)propan-1-one.

Expected Yield: 70-80%

Safety Precautions

  • Anhydrous Conditions: Aluminum chloride is highly hygroscopic and reacts violently with water. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • Corrosive Reagents: Propionyl chloride and 3-chloropropionyl chloride are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • HCl Gas Evolution: The reaction generates hydrogen chloride gas. The reaction apparatus should be equipped with a gas trap to neutralize the acidic fumes.

  • Exothermic Reaction: The addition of the acyl chloride to the aluminum chloride suspension is exothermic. Maintain controlled cooling to prevent runaway reactions.

  • Quenching: The quenching of the reaction with water is highly exothermic and releases HCl gas. Perform this step slowly and with vigorous stirring in an ice bath.

By following these detailed protocols, researchers can reliably synthesize this compound and its derivatives for further use in drug discovery and development programs.

References

Application Notes and Protocols: 3',4'-Difluoropropiophenone in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3',4'-difluoropropiophenone as a versatile starting material for the preparation of a variety of medicinally important heterocyclic compounds. The protocols detailed herein offer clear, step-by-step methodologies for the synthesis of pyrazoles, isoxazoles, pyrimidines, and thiophenes, supported by quantitative data and reaction diagrams.

Introduction

This compound is a valuable building block in medicinal chemistry. The presence of the 3,4-difluorophenyl moiety can significantly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability. This document outlines key synthetic transformations of this compound into diverse heterocyclic scaffolds, which are prominent in numerous drug discovery programs.

General Synthetic Pathways from this compound

The primary synthetic strategies detailed in these notes involve the initial conversion of this compound into key intermediates, such as chalcones and β-dicarbonyl compounds, which then undergo cyclization reactions to form the desired heterocyclic rings.

G A This compound B 3',4'-Difluorochalcone A->B Claisen-Schmidt Condensation C 3-(3,4-Difluorophenyl)-3-oxopropanenitrile A->C Condensation D Pyrazoles B->D Reaction with Hydrazine E Isoxazoles B->E Reaction with Hydroxylamine F Pyrimidines B->F Biginelli-type Reaction G Thiophenes C->G Gewald Reaction

Caption: General synthetic routes from this compound.

I. Synthesis of Pyrazoles via 3',4'-Difluorochalcone Intermediate

Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. The synthesis of pyrazoles from this compound proceeds through an initial Claisen-Schmidt condensation to form a 3',4'-difluorochalcone, followed by cyclization with a hydrazine derivative.

Experimental Protocol: Synthesis of 1-(4-Fluorophenyl)-3-(3,4-difluorophenyl)prop-2-en-1-one (3',4'-Difluorochalcone)

This protocol describes the base-catalyzed condensation of this compound with 4-fluorobenzaldehyde.

Materials:

  • This compound

  • 4-Fluorobenzaldehyde

  • Ethanol

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and 4-fluorobenzaldehyde (1 equivalent) in ethanol.

  • Cool the mixture in an ice bath and slowly add 10% aqueous NaOH solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Experimental Protocol: Synthesis of 5-(3,4-Difluorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole

Materials:

  • 1-(4-Fluorophenyl)-3-(3,4-difluorophenyl)prop-2-en-1-one

  • Phenylhydrazine

  • Glacial Acetic Acid

  • Ethanol

Procedure:

  • To a solution of the 3',4'-difluorochalcone (1 equivalent) in ethanol, add phenylhydrazine (1.1 equivalents).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Reflux the reaction mixture for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the solid product, wash with water, and dry.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate).

Quantitative Data Summary: Pyrazole Synthesis

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)M.P. (°C)
11-(4-Fluorophenyl)-3-(3,4-difluorophenyl)prop-2-en-1-oneThis compound4-Fluorobenzaldehyde, NaOHEthanol4-6RT85-9298-100
25-(3,4-Difluorophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole3',4'-DifluorochalconePhenylhydrazine, Acetic AcidEthanol8-10Reflux75-85145-147

II. Synthesis of Isoxazoles

Isoxazoles are another important class of five-membered heterocycles. Their synthesis from the 3',4'-difluorochalcone intermediate involves a cyclization reaction with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis of 5-(3,4-Difluorophenyl)-3-(4-fluorophenyl)-4,5-dihydroisoxazole

Materials:

  • 1-(4-Fluorophenyl)-3-(3,4-difluorophenyl)prop-2-en-1-one

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Ethanol

Procedure:

  • Dissolve the 3',4'-difluorochalcone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in ethanol.

  • Add a solution of sodium hydroxide (2 equivalents) in water dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction progress by TLC.

  • After cooling, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

  • Filter the precipitate, wash with water, and dry.

  • Recrystallize the crude product from ethanol to obtain the pure isoxazole derivative.

Quantitative Data Summary: Isoxazole Synthesis

ProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)M.P. (°C)
5-(3,4-Difluorophenyl)-3-(4-fluorophenyl)-4,5-dihydroisoxazole3',4'-DifluorochalconeHydroxylamine HCl, NaOHEthanol6-8Reflux70-80128-130

III. Synthesis of Pyrimidines via Biginelli-type Reaction

Pyrimidines are six-membered heterocyclic compounds that form the backbone of nucleic acids and are present in numerous bioactive molecules. A Biginelli-type reaction of the 3',4'-difluorochalcone with urea or thiourea provides access to dihydropyrimidine derivatives.

Experimental Protocol: Synthesis of 4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one

Materials:

  • 1-(4-Fluorophenyl)-3-(3,4-difluorophenyl)prop-2-en-1-one

  • Urea

  • Potassium hydroxide

  • Ethanol

Procedure:

  • In a round-bottom flask, mix the 3',4'-difluorochalcone (1 equivalent), urea (1.5 equivalents), and potassium hydroxide (0.5 equivalents) in ethanol.

  • Reflux the reaction mixture for 12-16 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and pour it into ice-cold water.

  • Filter the resulting precipitate, wash thoroughly with water, and dry.

  • Recrystallize from ethanol to afford the pure dihydropyrimidinone.

Quantitative Data Summary: Pyrimidine Synthesis

ProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)M.P. (°C)
4-(3,4-Difluorophenyl)-6-(4-fluorophenyl)-3,4-dihydropyrimidin-2(1H)-one3',4'-DifluorochalconeUrea, KOHEthanol12-16Reflux65-75210-212

IV. Synthesis of Thiophenes via Gewald Reaction

The Gewald reaction is a multicomponent reaction used for the synthesis of polysubstituted 2-aminothiophenes. This protocol involves the reaction of an activated nitrile derived from this compound.

Experimental Protocol: Synthesis of 3-(3,4-Difluorophenyl)-3-oxopropanenitrile

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Sodium ethoxide

  • Ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • To this solution, add ethyl cyanoacetate dropwise at room temperature.

  • Then, add this compound and stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture into ice water and acidify with dilute HCl.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be used in the next step without further purification.

Experimental Protocol: Synthesis of 2-Amino-4-(3,4-difluorophenyl)-5-propionylthiophene-3-carbonitrile

Materials:

  • 3-(3,4-Difluorophenyl)-3-oxopropanenitrile

  • Elemental sulfur

  • Malononitrile

  • Morpholine

  • Ethanol

Procedure:

  • To a mixture of 3-(3,4-difluorophenyl)-3-oxopropanenitrile (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol, add a catalytic amount of morpholine.

  • Heat the reaction mixture to 50-60 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and pour it into ice water.

  • Filter the precipitated solid, wash with water, and dry.

  • Recrystallize from ethanol to obtain the pure 2-aminothiophene derivative.

Quantitative Data Summary: Thiophene Synthesis

StepProductStarting MaterialReagentsSolventTime (h)Temp (°C)Yield (%)
13-(3,4-Difluorophenyl)-3-oxopropanenitrileThis compoundEthyl cyanoacetate, NaOEtEthanol24RT70-80 (crude)
22-Amino-4-(3,4-difluorophenyl)-5-propionylthiophene-3-carbonitrile3-(3,4-Difluorophenyl)-3-oxopropanenitrileSulfur, Malononitrile, MorpholineEthanol2-350-6060-70

Logical Workflow for Heterocycle Synthesis

G cluster_start Starting Material cluster_intermediate Key Intermediates cluster_products Heterocyclic Products A This compound B 3',4'-Difluorochalcone A->B Claisen-Schmidt C β-Ketonitrile A->C Condensation D Pyrazoles B->D Cyclization E Isoxazoles B->E Cyclization F Pyrimidines B->F Cyclization G Thiophenes C->G Gewald Reaction

Caption: Workflow from starting material to final products.

Application Notes and Protocols for the Scale-up Synthesis of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. The presence of the difluorophenyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this propiophenone a key building block in medicinal chemistry. This document provides a detailed protocol for the scale-up synthesis of this compound via a Friedel-Crafts acylation reaction, along with safety precautions, reaction parameters, and analytical methods for characterization.

Physicochemical and Safety Data

A summary of key properties and hazard classifications for the reactants and the final product is presented below. It is imperative to consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

Compound CAS Number Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C) Hazards
1,2-Difluorobenzene367-11-3C₆H₄F₂114.0991-92Flammable liquid and vapor, Skin/eye irritant
Propionyl Chloride79-03-8C₃H₅ClO92.5280Flammable liquid and vapor, Corrosive, Lachrymator
Aluminum Chloride (anhydrous)7446-70-0AlCl₃133.34180 (subl.)Corrosive, Reacts violently with water
This compound23384-72-7C₉H₈F₂O170.16Not availableSkin/eye irritant (presumed)

Experimental Protocols

Scale-up Synthesis of this compound via Friedel-Crafts Acylation

This protocol outlines the synthesis of this compound from 1,2-difluorobenzene and propionyl chloride using aluminum chloride as a Lewis acid catalyst. The procedure is designed for a scale-up operation.

Materials and Reagents:

Reagent Molar Mass ( g/mol ) Quantity (for a ~100 g scale of product) Moles Equivalents Notes
1,2-Difluorobenzene114.0974.2 g (65.4 mL)0.651.1Starting material
Propionyl Chloride92.5254.6 g (50.5 mL)0.591.0Limiting reagent
Aluminum Chloride (anhydrous)133.3486.6 g0.651.1Catalyst, handle under inert atmosphere
Dichloromethane (DCM)84.931 L--Anhydrous, reaction solvent
Hydrochloric Acid (HCl)36.46~200 mL (2M aq.)--For work-up
Saturated Sodium Bicarbonate (NaHCO₃)84.01~200 mL (aq.)--For work-up
Brine (saturated NaCl solution)58.44~200 mL (aq.)--For work-up
Anhydrous Magnesium Sulfate (MgSO₄)120.37As needed--Drying agent

Equipment:

  • 2 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel (500 mL)

  • Reflux condenser with a gas outlet to a scrubber (for HCl gas)

  • Thermometer or thermocouple

  • Inert gas (Nitrogen or Argon) inlet

  • Ice-water bath

  • Separatory funnel (2 L)

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup:

    • Assemble the 2 L three-necked flask with a mechanical stirrer, a dropping funnel, a reflux condenser connected to a gas scrubber, and an inert gas inlet.

    • Ensure all glassware is thoroughly dried to prevent deactivation of the aluminum chloride.

    • Under a positive pressure of nitrogen or argon, charge the flask with anhydrous aluminum chloride (86.6 g, 0.65 mol).

    • Add anhydrous dichloromethane (500 mL) to the flask and begin stirring to form a suspension.

    • Cool the suspension to 0-5 °C using an ice-water bath.

  • Addition of Reactants:

    • In a separate dry flask, prepare a solution of 1,2-difluorobenzene (74.2 g, 0.65 mol) and propionyl chloride (54.6 g, 0.59 mol) in anhydrous dichloromethane (250 mL).

    • Transfer this solution to the dropping funnel.

    • Add the solution from the dropping funnel dropwise to the stirred aluminum chloride suspension over a period of 1-2 hours. Maintain the internal temperature of the reaction mixture between 0-5 °C. Vigorous evolution of HCl gas will be observed.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

    • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • Cool the reaction mixture back to 0-5 °C in an ice-water bath.

    • Slowly and carefully quench the reaction by pouring the mixture onto a vigorously stirred mixture of crushed ice (~500 g) and concentrated hydrochloric acid (~50 mL). This step is highly exothermic and should be performed in a well-ventilated fume hood.

    • Transfer the quenched mixture to a 2 L separatory funnel.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 100 mL).

    • Combine all organic layers and wash sequentially with 2M HCl (200 mL), water (200 mL), saturated sodium bicarbonate solution (200 mL), and brine (200 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product, a pale yellow oil, can be purified by vacuum distillation to yield pure this compound.

Expected Yield: 75-85%

Analytical Characterization
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.80-7.70 (m, 2H, Ar-H), 7.30-7.20 (m, 1H, Ar-H), 3.01 (q, J = 7.2 Hz, 2H, -COCH₂-), 1.22 (t, J = 7.2 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 198.5 (C=O), 154.0 (d, JCF = 252 Hz, C-F), 151.5 (d, JCF = 250 Hz, C-F), 133.0 (dd, JCF = 6.5, 3.5 Hz), 125.0 (dd, JCF = 6.0, 3.0 Hz), 118.0 (d, JCF = 18.0 Hz), 117.5 (d, JCF = 17.5 Hz), 31.5 (-COCH₂-), 8.5 (-CH₃).

  • IR (neat, cm⁻¹): 1685 (C=O), 1610, 1520 (C=C, aromatic), 1280, 1120 (C-F).

  • Mass Spectrometry (EI): m/z 170 (M⁺), 141, 113.

Visualizations

Experimental Workflow

G Workflow for the Synthesis of this compound cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup_flask 1. Assemble and dry 2L 3-necked flask add_alcl3 2. Charge with anhydrous AlCl₃ and DCM under inert gas setup_flask->add_alcl3 cool_mixture 3. Cool suspension to 0-5 °C add_alcl3->cool_mixture add_reactants 5. Add reactant solution dropwise to AlCl₃ suspension at 0-5 °C prepare_sol 4. Prepare solution of 1,2-difluorobenzene and propionyl chloride in DCM prepare_sol->add_reactants stir_rt 6. Warm to room temperature and stir for 2-4 hours add_reactants->stir_rt quench 7. Quench reaction with ice and HCl extract 8. Separate organic layer and extract aqueous layer quench->extract wash 9. Wash combined organic layers extract->wash dry 10. Dry and concentrate wash->dry distill 11. Purify by vacuum distillation

Caption: Overall workflow for the scale-up synthesis.

Logical Relationship of Key Steps

G Key Relationships in the Synthesis Reactants 1,2-Difluorobenzene Propionyl Chloride Reaction Friedel-Crafts Acylation Reactants->Reaction Catalyst Anhydrous AlCl₃ Catalyst->Reaction Intermediate Acylium Ion Complex Reaction->Intermediate Forms Product This compound Intermediate->Product Reacts with 1,2-difluorobenzene Workup Quenching & Extraction Product->Workup Purification Vacuum Distillation Workup->Purification

Caption: Key steps and their logical connections.

Application Notes and Protocols: 3',4'-Difluoropropiophenone in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone with potential applications as a monomer or intermediate in the synthesis of advanced functional polymers. The presence of two fluorine atoms on the phenyl ring can impart unique properties to the resulting materials, such as enhanced thermal stability, chemical resistance, and specific electronic characteristics. While direct literature on the materials science applications of this compound is limited, its structural similarity to other fluorinated ketones, such as decafluorobenzophenone and various fluoroacetophenones, suggests its utility in the development of high-performance polymers like fluorinated poly(arylene ether)s.

These fluorinated polymers are of significant interest in various fields, including aerospace, electronics, and biomedical engineering, due to their desirable properties. This document outlines potential applications of this compound in materials science, drawing parallels from related fluorinated compounds, and provides detailed hypothetical protocols for the synthesis and characterization of novel fluorinated polymers.

Potential Application: Synthesis of Fluorinated Poly(arylene ether ketone)s

Fluorinated poly(arylene ether ketone)s (F-PAEKs) are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical inertness. The incorporation of fluorine atoms into the polymer backbone can further enhance these properties, as well as introduce a low dielectric constant and hydrophobicity. This compound can potentially serve as a monomer in the nucleophilic aromatic substitution polymerization to create novel F-PAEKs.

Proposed Reaction Scheme:

The synthesis of F-PAEKs from this compound would likely proceed via a nucleophilic aromatic substitution reaction with a bisphenol monomer in the presence of a weak base, such as potassium carbonate, in a high-boiling aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) or sulfolane.

G Monomer1 This compound Polymer Fluorinated Poly(arylene ether ketone) Monomer1->Polymer Monomer2 Bisphenol A Monomer2->Polymer Base K2CO3 Base->Polymer Catalyst Solvent NMP Solvent->Polymer Solvent

Caption: Proposed synthesis of a fluorinated poly(arylene ether ketone).

Anticipated Polymer Properties:

Based on data from analogous fluorinated polymers, the resulting F-PAEK derived from this compound is expected to exhibit the properties summarized in the table below.

PropertyAnticipated Value/Range
Glass Transition Temp. (Tg)180 - 250 °C
5% Weight Loss Temp. (TGA)> 450 °C (in N2)
Tensile Strength70 - 100 MPa
Tensile Modulus2.0 - 3.5 GPa
Elongation at Break5 - 15%
Dielectric Constant (1 MHz)2.5 - 3.0
Water Absorption (24h)< 0.5%
Detailed Experimental Protocol: Synthesis of a Fluorinated Poly(arylene ether ketone)

Materials:

  • This compound (monomer)

  • Bisphenol A (co-monomer)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

  • Methanol

  • Argon (Ar) gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Dean-Stark trap with condenser

  • Thermocouple

  • Heating mantle

  • Nitrogen/Argon inlet

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Setup: Assemble a three-necked flask with a mechanical stirrer, a Dean-Stark trap fitted with a condenser and a nitrogen/argon inlet, and a thermocouple.

  • Charging the Reactor: To the flask, add this compound (1.0 eq), Bisphenol A (1.0 eq), and an excess of potassium carbonate (1.5 - 2.0 eq).

  • Solvent Addition: Add NMP to achieve a solids concentration of 20-30% (w/v) and toluene as an azeotropic solvent (approximately 10% of the NMP volume).

  • Azeotropic Dehydration: Heat the reaction mixture to 140-150 °C with stirring under a slow stream of argon. The water generated from the reaction between the bisphenol and potassium carbonate will be removed as an azeotrope with toluene, which is collected in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected.

  • Polymerization: After dehydration, drain the toluene from the Dean-Stark trap and increase the reaction temperature to 180-200 °C to initiate polymerization. Maintain this temperature for 8-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Precipitation and Purification: Cool the viscous polymer solution to room temperature and dilute with additional NMP if necessary. Slowly pour the polymer solution into a large excess of vigorously stirred methanol to precipitate the polymer.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer repeatedly with hot deionized water to remove any remaining salts and solvent, followed by a final wash with methanol.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100 °C for 24 hours or until a constant weight is achieved.

G cluster_0 Reaction Setup cluster_1 Polymerization cluster_2 Purification A Charge Flask with Monomers and K2CO3 B Add NMP and Toluene A->B C Azeotropic Dehydration (140-150 °C) B->C D Polymerization (180-200 °C) C->D E Precipitation in Methanol D->E F Washing with Water and Methanol E->F G Drying in Vacuum Oven F->G

Caption: Experimental workflow for F-PAEK synthesis.

Potential Application: Intermediate for Fluorinated Photoinitiators

Aromatic ketones are known to function as photoinitiators in UV-curable coatings and adhesives. The difluoro-substitution on the propiophenone scaffold could enhance its photochemical properties, making it a candidate for or a precursor to novel photoinitiators.

Proposed Logical Relationship:

The utility of this compound as a photoinitiator or its precursor is based on the principle that the aromatic ketone moiety can absorb UV light and generate reactive species (radicals) to initiate polymerization of monomers like acrylates or methacrylates.

G UV UV Light Initiator This compound Derivative UV->Initiator Excitation Monomers Acrylate/Methacrylate Monomers Initiator->Monomers Initiates Polymer Crosslinked Polymer Network Monomers->Polymer Polymerization

Caption: Logical pathway for UV-curing application.

Hypothetical Experimental Protocol: Evaluation as a Photoinitiator

Materials:

  • This compound or a synthesized derivative

  • Trimethylolpropane triacrylate (TMPTA) (monomer)

  • Photo-Differential Scanning Calorimeter (Photo-DSC)

  • UV curing system

Procedure:

  • Sample Preparation: Prepare a formulation by mixing the potential photoinitiator (e.g., 1-5 wt%) with the TMPTA monomer until a homogeneous solution is obtained.

  • Photo-DSC Analysis: Place a small amount of the formulation (5-10 mg) in an open aluminum pan in the Photo-DSC.

  • Curing and Analysis: Irradiate the sample with a UV lamp of a specific wavelength and intensity while monitoring the heat flow. The exothermic peak corresponds to the polymerization reaction.

  • Data Interpretation: The polymerization rate and conversion can be calculated from the heat flow data to evaluate the efficiency of the photoinitiator.

Disclaimer: The application notes and protocols provided are based on the chemical properties of this compound and its analogy to other fluorinated ketones. Experimental validation is required to confirm these potential applications and optimize the described procedures.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3',4'-Difluoropropiophenone. This resource is tailored for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) in a practical question-and-answer format, designed to directly address specific issues that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

A1: The most common and direct method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride. This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1] The acylium ion, formed from the reaction between propanoyl chloride and the Lewis acid, acts as the electrophile that attacks the electron-rich aromatic ring of 1,2-difluorobenzene.

Q2: Why is the reaction often slow or results in low yields?

A2: The synthesis of this compound is often hampered by the low reactivity of the starting material, 1,2-difluorobenzene. The two fluorine atoms are strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack.[1] This deactivation, combined with potential steric hindrance from the ortho-positioned fluorine atoms, makes the reaction conditions crucial for achieving a reasonable yield.[1]

Q3: What are the main side products I should expect?

A3: The primary side product in this synthesis is the isomeric 2',3'-difluoropropiophenone. This arises from the acylation at the alternative, less-favored position on the 1,2-difluorobenzene ring. The ratio of the desired 3',4'-isomer to the 2',3'-isomer is dependent on the reaction conditions. Due to the deactivating nature of the ketone group formed, polyacylation is generally not a significant issue.[2]

Q4: How can I purify the final product from its isomer and other impurities?

A4: Purification of this compound from its 2',3'-isomer can be challenging due to their similar physical properties. The most effective methods include:

  • Fractional distillation under reduced pressure: This can separate the isomers if their boiling points are sufficiently different.

  • Recrystallization: A carefully selected solvent system can allow for the selective crystallization of the desired 3',4'-isomer.[3][4] Common solvent pairs for recrystallization include ethanol/water or ethyl acetate/hexane.

  • Column chromatography: For high-purity requirements, silica gel column chromatography can be employed to separate the isomers.[3]

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material

Possible Causes:

  • Inactive Catalyst: Anhydrous aluminum chloride (AlCl₃) is highly hygroscopic and will be deactivated by moisture.

  • Deactivated Aromatic Ring: 1,2-difluorobenzene is inherently unreactive in Friedel-Crafts acylation due to the electron-withdrawing fluorine atoms.[1]

  • Insufficient Reaction Temperature: The reaction may require heating to overcome the activation energy barrier.

  • Poor Quality Reagents: Impurities in 1,2-difluorobenzene or propanoyl chloride can interfere with the reaction.

Recommended Solutions:

CauseRecommended Solution
Inactive Catalyst Use freshly opened, high-purity anhydrous AlCl₃. Handle the catalyst in a glovebox or under an inert atmosphere to prevent exposure to moisture. Ensure all glassware is oven-dried before use.
Deactivated Aromatic Ring A higher reaction temperature or a longer reaction time may be necessary. The use of a more reactive acylating agent or a stronger Lewis acid could also be considered, but this may also lead to more side products.
Insufficient Reaction Temperature Gradually increase the reaction temperature, monitoring the reaction progress by TLC or GC. A typical temperature range for this type of reaction is 50-60°C.
Poor Quality Reagents Ensure the purity of starting materials by distillation or by using freshly purchased, high-purity reagents.
Problem 2: Formation of Isomeric Impurities (2',3'-Difluoropropiophenone)

Possible Causes:

  • Reaction Conditions: The regioselectivity of the acylation can be influenced by temperature and the choice of solvent.

  • Thermodynamic vs. Kinetic Control: At higher temperatures, the reaction may favor the formation of the thermodynamically more stable isomer, which may not be the desired product.

Recommended Solutions:

CauseRecommended Solution
Reaction Conditions Lowering the reaction temperature may improve the regioselectivity towards the desired 3',4'-isomer. Experiment with different solvents to find the optimal conditions for the desired isomer formation.
Thermodynamic vs. Kinetic Control Running the reaction at a lower temperature for a longer duration may favor the kinetically controlled product.
Problem 3: Difficult Product Isolation and Purification

Possible Causes:

  • Emulsion during Workup: The aqueous workup to quench the reaction and remove the aluminum salts can sometimes lead to the formation of stable emulsions.

  • Similar Physical Properties of Isomers: The boiling points and polarities of the 3',4'- and 2',3'-isomers are very similar, making separation by distillation or chromatography difficult.

Recommended Solutions:

CauseRecommended Solution
Emulsion during Workup Add a saturated brine solution to help break up the emulsion. Slow and careful addition of the reaction mixture to the quench solution with vigorous stirring can also prevent emulsion formation.
Similar Physical Properties of Isomers For distillation, use a fractional distillation column with a high number of theoretical plates. For chromatography, a long column with a shallow solvent gradient may be necessary. For recrystallization, screen a variety of solvent systems and use seed crystals of the pure desired product to encourage selective crystallization.[3][4]

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This protocol is a general representation and may require optimization.

Materials:

  • 1,2-Difluorobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (HCl), concentrated

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.

  • Cooling: Cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Add a solution of propanoyl chloride (1.0 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, add 1,2-difluorobenzene (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, still at 0°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to a gentle reflux (around 40-50°C) and monitor the reaction progress by TLC or GC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and carefully and slowly pour it into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional vacuum distillation or column chromatography on silica gel to separate the this compound from the 2',3'-isomer and any unreacted starting materials.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Isomer Ratio (Hypothetical Data)

CatalystSolventTemperature (°C)Time (h)Yield (%)3',4'- : 2',3'- Isomer Ratio
AlCl₃DCM0 to 404654 : 1
AlCl₃CS₂0 to 454705 : 1
FeCl₃DCM25 to 406553 : 1
AlCl₃(excess 1,2-difluorobenzene)503754.5 : 1

Note: This data is hypothetical and for illustrative purposes. Actual results will vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Anhydrous Reagents and Solvent setup_glassware Assemble and Dry Glassware prep_reagents->setup_glassware add_catalyst Add AlCl3 to DCM setup_glassware->add_catalyst cool_mixture Cool to 0°C add_catalyst->cool_mixture add_acyl_chloride Add Propanoyl Chloride cool_mixture->add_acyl_chloride add_difluorobenzene Add 1,2-Difluorobenzene add_acyl_chloride->add_difluorobenzene reflux Heat to Reflux add_difluorobenzene->reflux quench Quench with HCl/Ice reflux->quench extract Extract with DCM quench->extract wash Wash Organic Layers extract->wash dry Dry and Concentrate wash->dry purify Purify by Distillation/ Chromatography dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_impurities Impurity Formation start Low Yield or No Reaction check_catalyst Is AlCl3 anhydrous and active? start->check_catalyst use_fresh_catalyst Use fresh AlCl3 under inert atmosphere check_catalyst->use_fresh_catalyst No check_temp Is reaction temperature adequate? check_catalyst->check_temp Yes increase_temp Increase temperature/ prolong reaction time check_temp->increase_temp No isomer_problem High Isomer Formation? check_temp->isomer_problem Yes lower_temp Lower reaction temperature isomer_problem->lower_temp Yes purification_issue Difficulty in Purification? isomer_problem->purification_issue No optimize_purification Optimize distillation/ chromatography/recrystallization purification_issue->optimize_purification Yes

Caption: Troubleshooting logic for common problems in the synthesis.

References

Technical Support Center: Optimizing 3',4'-Difluoropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3',4'-Difluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction conditions and maximize yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride.

Problem Potential Cause Recommended Solutions
Low or No Product Yield Inactive Catalyst: Aluminum chloride (AlCl₃) is highly moisture-sensitive.- Use a fresh, unopened container of anhydrous AlCl₃. - Ensure all glassware is thoroughly oven-dried or flame-dried before use. - Handle AlCl₃ in a glovebox or under an inert atmosphere (e.g., nitrogen or argon).
Insufficient Catalyst: The product, a ketone, can form a complex with AlCl₃, rendering it inactive.[1]- Use a stoichiometric amount (at least 1.1 equivalents) of AlCl₃ relative to the propanoyl chloride.[1] For deactivated rings like 1,2-difluorobenzene, a slight excess may be beneficial.
Deactivated Aromatic Ring: The two fluorine atoms on 1,2-difluorobenzene are electron-withdrawing, deactivating the ring towards electrophilic substitution.- Consider using a more reactive acylating agent, such as propanoic anhydride, in conjunction with a Lewis acid. - Optimize the reaction temperature to provide sufficient energy for the reaction to proceed.
Low Reaction Temperature: The reaction may not have sufficient energy to overcome the activation barrier.- Gradually increase the reaction temperature. Start with room temperature and incrementally heat the reaction mixture, monitoring for product formation by TLC or GC.
Impure Reagents: Impurities in 1,2-difluorobenzene or propanoyl chloride can interfere with the reaction.- Use freshly distilled or high-purity reagents.
Formation of Multiple Products (Isomers) Non-optimal Reaction Conditions: Temperature and solvent can influence the regioselectivity of the acylation.- The primary expected product is this compound due to the directing effects of the fluorine atoms. However, other isomers are possible. - Screen different solvents (e.g., dichloromethane, 1,2-dichloroethane, carbon disulfide) to see their effect on isomer distribution. - Lowering the reaction temperature may improve selectivity for the desired isomer.
Rearrangement of Acylium Ion: Although less common in Friedel-Crafts acylation compared to alkylation, it can occur under certain conditions.- The acylium ion formed from propanoyl chloride is generally stable and less prone to rearrangement.[2][3]
Reaction Stalls or is Sluggish Poor Solubility of Reagents: The reaction mixture may not be homogeneous.- Choose a solvent in which all reactants and the catalyst are reasonably soluble. Dichloromethane or nitrobenzene are common choices for Friedel-Crafts reactions.
Insufficient Mixing: Inadequate agitation can lead to localized concentration gradients and slow reaction rates.- Ensure vigorous stirring throughout the reaction.
Difficult Product Isolation/Purification Emulsion during Workup: Quenching the reaction with water can sometimes lead to the formation of stable emulsions.- Pour the reaction mixture slowly onto a mixture of crushed ice and concentrated hydrochloric acid. - If an emulsion persists, add a saturated solution of sodium chloride (brine) to help break it.
Co-elution of Impurities: Impurities may have similar polarities to the desired product, making chromatographic separation challenging.- Optimize the solvent system for column chromatography by first performing TLC analysis with various solvent mixtures. - Consider purification by vacuum distillation if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts acylation of 1,2-difluorobenzene with either propanoyl chloride or propanoic anhydride, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]

Q2: Why is a stoichiometric amount of AlCl₃ required for this reaction?

A2: A stoichiometric amount of AlCl₃ is generally necessary because the ketone product forms a stable complex with the Lewis acid.[1] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of AlCl₃ per equivalent of the acylating agent is needed to drive the reaction to completion.

Q3: What are the optimal reaction temperatures for this synthesis?

A3: The optimal temperature can vary depending on the solvent and the specific reagents used. Due to the deactivating nature of the difluorinated ring, the reaction may require heating. It is advisable to start the reaction at a lower temperature (e.g., 0 °C to room temperature) and then gradually increase the temperature while monitoring the reaction progress by TLC or GC. Temperatures in the range of room temperature to 80°C have been reported for similar Friedel-Crafts acylations.

Q4: What are the potential side products and impurities I should be aware of?

A4: Potential side products and impurities can include:

  • Isomeric Products: While the 3,4-disubstituted product is expected, small amounts of other isomers, such as the 2,3- or other positional isomers, may form.

  • Polyacylated Products: Although the acyl group is deactivating, preventing further acylation is a key feature of this reaction, trace amounts of diacylated products might be observed under forcing conditions.[4]

  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of 1,2-difluorobenzene and propanoyl chloride (or its hydrolysis product, propanoic acid) in the crude product.

  • Hydrolysis Products: If moisture is present, the acylating agent and the catalyst can be hydrolyzed.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By spotting the reaction mixture alongside the starting material (1,2-difluorobenzene), you can observe the consumption of the starting material and the appearance of the product spot.

Experimental Protocols

General Procedure for Friedel-Crafts Acylation of 1,2-Difluorobenzene

Materials:

  • 1,2-Difluorobenzene

  • Propanoyl chloride (or propanoic anhydride)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried or oven-dried three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser with a drying tube (filled with calcium chloride or silica gel), and a nitrogen or argon inlet.

  • Charging the Flask: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (1.1 - 1.2 equivalents). Add anhydrous dichloromethane to the flask.

  • Cooling: Cool the stirred suspension to 0 °C in an ice-water bath.

  • Addition of Acylating Agent: Add propanoyl chloride (1.0 equivalent) dropwise to the cooled suspension via the dropping funnel over 15-20 minutes.

  • Addition of Substrate: After the addition of propanoyl chloride is complete, add 1,2-difluorobenzene (1.0 equivalent), dissolved in a small amount of anhydrous dichloromethane, dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction can be gently heated (e.g., to 40-50 °C) if necessary, while monitoring by TLC. Stir for 2-24 hours, or until the reaction is complete as indicated by TLC or GC analysis.

  • Workup:

    • Cool the reaction mixture back to 0 °C in an ice-water bath.

    • Slowly and carefully pour the reaction mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Data Presentation

Table 1: Effect of Catalyst Stoichiometry on Yield
Entry1,2-Difluorobenzene (equiv.)Propanoyl Chloride (equiv.)AlCl₃ (equiv.)Temperature (°C)Time (h)Yield (%)
11.01.01.02512Moderate
21.01.01.12512Good
31.01.01.22512High
41.01.00.52512Low
Table 2: Effect of Temperature on Yield
Entry1,2-Difluorobenzene (equiv.)Propanoyl Chloride (equiv.)AlCl₃ (equiv.)Temperature (°C)Time (h)Yield (%)
11.01.01.1024Low
21.01.01.12512Good
31.01.01.1506High
41.01.01.1804High (potential for side products)

Note: This table presents hypothetical data for illustrative purposes. Higher temperatures generally increase the reaction rate but may also lead to the formation of side products.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup cluster_purification Purification prep_glass Dry Glassware setup Assemble Apparatus under N2 prep_glass->setup charge_reagents Charge AlCl3 and Solvent setup->charge_reagents cool Cool to 0 °C charge_reagents->cool add_acyl Add Propanoyl Chloride cool->add_acyl add_sub Add 1,2-Difluorobenzene add_acyl->add_sub react Stir and Monitor (TLC/GC) add_sub->react quench Quench with Ice/HCl react->quench extract Extract with DCM quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Distillation or Chromatography) concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Issue check_catalyst Check Catalyst Activity & Stoichiometry start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions conditions_ok Conditions Optimal? check_conditions->conditions_ok check_reagents Verify Reagent Purity reagents_ok Reagents Pure? check_reagents->reagents_ok check_workup Analyze Workup & Purification workup_ok Workup Efficient? check_workup->workup_ok catalyst_ok->check_conditions Yes solution_catalyst Use fresh, anhydrous AlCl3 in stoichiometric amount catalyst_ok->solution_catalyst No conditions_ok->check_reagents Yes solution_conditions Optimize temperature and reaction time conditions_ok->solution_conditions No reagents_ok->check_workup Yes solution_reagents Purify/distill starting materials reagents_ok->solution_reagents No solution_workup Optimize extraction and purification methods workup_ok->solution_workup No end Yield Improved workup_ok->end Yes solution_catalyst->end solution_conditions->end solution_reagents->end solution_workup->end

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Purification of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3',4'-Difluoropropiophenone. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Purity After Synthesis

Q1: My initial purity of this compound after synthesis is lower than expected. What are the likely impurities?

A1: Low purity following the synthesis of this compound, typically via Friedel-Crafts acylation of 1,2-difluorobenzene, can be attributed to several factors. The most common impurities include:

  • Positional Isomers: The primary impurities are often positional isomers such as 2',3'-Difluoropropiophenone and 2',5'-Difluoropropiophenone. These arise from the non-selective acylation of the aromatic ring.

  • Unreacted Starting Materials: Residual 1,2-difluorobenzene and propionyl chloride (or propionic anhydride) may remain.

  • Polyakylated Products: The addition of more than one propionyl group to the difluorobenzene ring can occur, leading to more complex byproducts.[1][2]

  • Catalyst Residues: Incomplete quenching and removal of the Lewis acid catalyst (e.g., AlCl₃) can lead to contamination.[1][3]

  • Solvent Residues: Inadequate removal of the reaction solvent can also lower the purity.

Q2: How can I minimize the formation of positional isomers during the synthesis?

A2: Optimizing the reaction conditions can help favor the formation of the desired 3',4'-isomer. Key strategies include:

  • Reaction Temperature: Controlling the reaction temperature is crucial. Running the reaction at a lower temperature can increase the selectivity for the para-acylation product.

  • Catalyst Choice: While AlCl₃ is common, exploring other Lewis acids might offer better selectivity.

  • Solvent System: The choice of solvent can influence the isomer distribution. Non-polar solvents are often preferred.

Issue 2: Challenges with Crystallization

Q3: I'm having trouble purifying this compound by crystallization. The purity is not improving significantly. What could be the problem?

A3: Several factors can hinder the effectiveness of crystallization for purifying this compound:

  • Co-crystallization of Isomers: Positional isomers often have very similar physical properties to the desired product, leading to their co-crystallization.

  • Inappropriate Solvent Choice: The chosen solvent may not provide a sufficient difference in solubility between this compound and its impurities at different temperatures.

  • Cooling Rate: Cooling the solution too quickly can lead to the trapping of impurities within the crystal lattice. A slow, controlled cooling process is recommended.[4]

  • Supersaturation Level: If the solution is too concentrated, impurities are more likely to be incorporated into the crystals.

Q4: My crystals are oily or discolored. What is the cause and how can I fix it?

A4: Oily or discolored crystals often indicate the presence of impurities that inhibit proper crystal formation or are colored.

  • Charcoal Treatment: If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly as it can also adsorb the product.[4]

  • Solvent Purity: Ensure the solvent used for crystallization is of high purity.

  • Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove residual mother liquor containing impurities.[4]

Issue 3: Difficulties with Distillation

Q5: I am attempting to purify this compound by vacuum distillation, but the separation of isomers is poor. What can I do?

A5: The boiling points of positional isomers are often very close, making separation by simple distillation challenging.

  • Fractional Distillation: Employing a fractional distillation column with a high number of theoretical plates is essential for separating compounds with close boiling points.[5][6]

  • Vacuum Level: Optimizing the vacuum level can enhance the boiling point differences between isomers. A lower pressure will decrease the boiling points and may improve separation.[7][8]

  • Reflux Ratio: A higher reflux ratio during fractional distillation can improve separation efficiency, although it will increase the distillation time.[9]

Issue 4: Complications with Chromatography

Q6: My column chromatography separation of this compound is not giving baseline resolution. What are some troubleshooting steps?

A6: Poor separation in column chromatography can be due to several factors:

  • Solvent System: The eluent system may not be optimal. Use Thin Layer Chromatography (TLC) to screen for a solvent system that provides good separation (Rf value of the desired compound around 0.2-0.3).[4]

  • Column Overloading: Loading too much crude material onto the column will lead to broad, overlapping bands.[4]

  • Improper Packing: A poorly packed column can lead to channeling, where the solvent and sample flow unevenly, resulting in poor separation.

  • Stationary Phase: For fluorinated compounds, a standard silica gel may not always provide the best separation. Consider using alternative stationary phases like alumina or a bonded-phase silica.

Q7: I am considering preparative HPLC for final purification. What should I be aware of?

A7: Preparative HPLC is a powerful technique for achieving high purity but requires careful method development.[10][11][12]

  • Method Development: Start with analytical scale HPLC to develop a robust separation method before scaling up.[13]

  • Column Choice: Reversed-phase columns (e.g., C18) are commonly used. For halogenated compounds, a pentafluorophenyl (PFP) column might offer alternative selectivity.

  • Loading Capacity: Be mindful of the column's loading capacity to avoid peak distortion and loss of resolution.

  • Solvent Consumption: Preparative HPLC can consume large volumes of solvent, which should be factored into the cost and environmental impact.[12]

Data Presentation

Table 1: Comparison of Purification Techniques for this compound (Hypothetical Data)

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Challenge
Recrystallization8595-9860-75Co-crystallization of positional isomers.
Vacuum Distillation8590-9670-85Close boiling points of isomers.
Flash Chromatography85>9950-70Requires careful solvent system optimization.
Preparative HPLC95>99.580-90High solvent consumption and cost.

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a test solvent (e.g., isopropanol, ethanol, or a hexane/ethyl acetate mixture) at its boiling point. Allow the solution to cool slowly to room temperature and then in an ice bath. A good solvent will dissolve the compound when hot but result in significant crystal formation upon cooling.

  • Dissolution: In an appropriately sized flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of additional hot solvent if necessary.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, then reheat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purity Analysis by GC-MS

  • Sample Preparation: Prepare a 1 mg/mL solution of the purified this compound in a suitable solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph equipped with a mass spectrometer (GC-MS). A common column choice is a non-polar capillary column (e.g., DB-5ms or equivalent).[14][15]

  • GC Conditions (Typical):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Typical):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Analysis: Inject the sample and acquire the data. Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Quantify the purity by integrating the peak areas.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Purity Analysis cluster_product Final Product synthesis Crude this compound (Purity: ~85%) crystallization Recrystallization synthesis->crystallization Common distillation Vacuum Distillation synthesis->distillation Alternative analysis GC-MS / HPLC Analysis crystallization->analysis distillation->analysis chromatography Flash Chromatography prep_hplc Preparative HPLC chromatography->prep_hplc For High Purity chromatography->analysis prep_hplc->analysis analysis->chromatography If Further Purification Needed product Pure this compound (Purity: >99%) analysis->product If Purity is Met

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Crystallization? check_isomers Isomers Co-crystallizing? start->check_isomers Yes check_solvent Sub-optimal Solvent? start->check_solvent No check_isomers->check_solvent No solution_chromatography Consider Chromatography (Flash or Prep HPLC) check_isomers->solution_chromatography Yes check_cooling Cooling Too Fast? check_solvent->check_cooling No solution_solvent_screen Perform Solvent Screen check_solvent->solution_solvent_screen Yes solution_slow_cooling Slow Down Cooling Rate check_cooling->solution_slow_cooling Yes end_node Improved Purity check_cooling->end_node No solution_chromatography->end_node solution_solvent_screen->end_node solution_slow_cooling->end_node

Caption: Troubleshooting logic for crystallization challenges.

References

Troubleshooting guide for 3',4'-Difluoropropiophenone side reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting support and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3',4'-Difluoropropiophenone, particularly focusing on side reactions encountered during its synthesis via Friedel-Crafts acylation.

Frequently Asked Questions (FAQs)

Q1: My Friedel-Crafts acylation of 1,2-difluorobenzene is resulting in a very low yield or no product at all. What are the potential causes and solutions?

A1: Low or no conversion is a common issue, often stemming from the deactivating effect of the two fluorine atoms on the aromatic ring, which makes the substrate less reactive.

Potential Causes:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may be old or have been deactivated by exposure to atmospheric moisture.

  • Insufficient Catalyst: An inadequate amount of catalyst may not be enough to drive the reaction to completion, especially with a deactivated substrate. Friedel-Crafts acylations often require more than one equivalent of the catalyst.

  • Low Reaction Temperature: The activation energy for the acylation of a deactivated ring is high, and the temperature may be too low to initiate the reaction effectively.

  • Poor Quality Reagents: The 1,2-difluorobenzene or propionyl chloride/anhydride may contain impurities that interfere with the reaction.

Recommended Solutions:

Problem AreaRecommended Action
Catalyst Activity Use a fresh, unopened container of the Lewis acid catalyst. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen, Argon) to prevent moisture contamination.
Catalyst Stoichiometry Increase the molar ratio of the Lewis acid catalyst to the acylating agent. A ratio of 1.1 to 1.3 equivalents is often a good starting point.
Reaction Temperature Gradually and carefully increase the reaction temperature. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to find the optimal temperature without causing decomposition.
Reagent Purity Verify the purity of starting materials using techniques like NMR or GC-MS. Purify reagents if necessary (e.g., by distillation).

Q2: I am observing significant amounts of an isomeric byproduct along with my desired this compound. How can I improve the regioselectivity?

A2: The formation of isomers is a key challenge in the acylation of substituted benzenes. The fluorine atoms are ortho, para-directing groups, but they also deactivate the ring. The substitution pattern is a result of the combined directing effects. The primary isomer expected is this compound, but 2',3'-difluoropropiophenone can form as a significant byproduct.

Directing Effects of Fluorine on 1,2-Difluorobenzene:

  • Position 4 (and 5): Para to one fluorine and meta to the other. This position is strongly activated.

  • Position 3 (and 6): Ortho to one fluorine and meta to the other. This position is also activated, but may be sterically hindered.

Strategies to Improve Selectivity:

  • Choice of Lewis Acid: Different Lewis acids can influence the steric bulk of the electrophile complex, thereby affecting regioselectivity. Experimenting with catalysts like FeCl₃, ZnCl₂, or BF₃·OEt₂ may favor the formation of the less sterically hindered 3',4'-isomer.

  • Solvent Effects: The polarity of the solvent can influence the transition state and selectivity. Less polar solvents like dichloromethane (DCM) or carbon disulfide (CS₂) are common.

  • Temperature Control: Running the reaction at lower temperatures can often enhance selectivity by favoring the thermodynamically more stable product, though this may come at the cost of a slower reaction rate.

Q3: My final product is dark and appears to contain polymeric or tar-like impurities. What causes this and how can it be prevented?

A3: The formation of tar or polymeric material is typically a sign of side reactions caused by overly harsh reaction conditions or the presence of highly reactive species.

Potential Causes:

  • Excessively High Temperatures: High temperatures can lead to the decomposition of the starting materials, product, or reaction intermediates.[1]

  • High Catalyst Concentration: A very high concentration of a strong Lewis acid can promote polymerization and other side reactions.

  • Extended Reaction Times: Leaving the reaction to run for too long, especially at elevated temperatures, can increase the formation of degradation products.

Preventative Measures:

  • Optimize Temperature: Carefully determine the minimum temperature required for a reasonable reaction rate.

  • Incremental Catalyst Addition: Add the Lewis acid catalyst portion-wise to control the initial exotherm and maintain a more moderate reaction environment.

  • Monitor Reaction Progress: Use TLC or GC to monitor the consumption of the starting material and the formation of the product. Quench the reaction as soon as it reaches completion to avoid over-reaction and degradation.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This protocol provides a general methodology for the synthesis of this compound.

Materials:

  • 1,2-Difluorobenzene

  • Propionyl chloride (or propionic anhydride)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), dilute solution (e.g., 1M)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar).

  • To the flask, add anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Cool the suspension to 0°C in an ice bath.

  • In the dropping funnel, prepare a solution of propionyl chloride (1.0 equivalent) in anhydrous DCM.

  • Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension at 0°C. Allow the mixture to stir for 15-20 minutes to form the acylium ion complex.

  • Add 1,2-difluorobenzene (1.0 equivalent), dissolved in anhydrous DCM, dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Visual Diagrams

Logical Relationships and Workflows

TroubleshootingWorkflow Start Low Product Yield CheckCatalyst Check Catalyst Activity & Stoichiometry Start->CheckCatalyst CheckTemp Review Reaction Temperature Start->CheckTemp CheckPurity Verify Reagent Purity Start->CheckPurity SolutionCatalyst Use fresh catalyst Increase equivalents (1.1-1.3x) CheckCatalyst->SolutionCatalyst SolutionTemp Gradually increase temp Monitor with TLC/GC CheckTemp->SolutionTemp SolutionPurity Purify starting materials (e.g., distillation) CheckPurity->SolutionPurity Result Improved Yield SolutionCatalyst->Result SolutionTemp->Result SolutionPurity->Result

Caption: Troubleshooting workflow for low yield issues.

Reaction Pathways

FriedelCraftsAcylation cluster_reagents Reagents cluster_products Products DFB 1,2-Difluorobenzene MajorProduct This compound (Major Product) DFB->MajorProduct Acylation at C4 SideProduct 2',3'-Difluoropropiophenone (Side Product) DFB->SideProduct Acylation at C3 PC Propionyl Chloride PC->MajorProduct PC->SideProduct AlCl3 AlCl3 (Catalyst) AlCl3->MajorProduct activates AlCl3->SideProduct activates

Caption: Synthesis of this compound and isomeric byproduct.

References

Improving the stability of 3',4'-Difluoropropiophenone in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on improving the stability of 3',4'-Difluoropropiophenone in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The compound may be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation. It is generally recommended to store solutions at refrigerated temperatures (2-8 °C) or frozen.

  • Light: Exposure to UV or ambient light can induce photodegradation. Solutions should be protected from light by using amber vials or storing them in the dark.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the degradation of the propiophenone moiety.

  • Solvent: The choice of solvent can impact stability. It is crucial to use high-purity solvents and assess the compound's stability in the selected solvent system.

Q2: My solution of this compound has turned a pale yellow. What could be the cause?

A2: A change in color, such as the appearance of a yellow tint, often indicates the formation of degradation products. This can be a result of photodegradation, where exposure to light leads to the formation of colored by-products, potentially including quinone-like structures. It is also possible that oxidative degradation has occurred. We recommend analyzing the solution by a suitable analytical method like HPLC-UV to identify any new peaks corresponding to degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the stability of this compound solutions, the following storage conditions are recommended:

  • Temperature: Store at 2-8 °C for short-term storage and frozen (e.g., -20 °C) for long-term storage.

  • Container: Use amber glass vials with tight-fitting caps to protect from light and prevent solvent evaporation.

  • Atmosphere: For highly sensitive applications or long-term storage, consider purging the vial headspace with an inert gas like nitrogen or argon to minimize oxidative degradation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, based on the chemistry of similar aromatic ketones and halogenated compounds, potential degradation pathways include:

  • Photo-oxidation: Aromatic ketones can act as photosensitizers, leading to the formation of reactive oxygen species that can degrade the molecule.

  • Hydrolysis: Under harsh acidic or basic conditions, the ketone functionality could potentially be a site for reactions, although this is generally less common for simple ketones.

  • Oxidative Cleavage: Strong oxidizing conditions could potentially cleave the propiophenone side chain.

  • Dehalogenation: While the carbon-fluorine bond is generally strong, enzymatic or certain chemical conditions could potentially lead to hydrodefluorination.

Troubleshooting Guides

Issue 1: Rapid Loss of Purity in Solution

Symptoms:

  • A significant decrease in the peak area of this compound in chromatographic analysis over a short period.

  • Appearance of new, unidentified peaks in the chromatogram.

Possible Causes and Solutions:

Possible CauseRecommended Action
Photodegradation Prepare and store solutions in amber vials or protect them from light by wrapping them in aluminum foil. Minimize exposure to ambient light during handling.
Thermal Degradation Prepare solutions fresh and store them at appropriate temperatures (2-8 °C for short-term, -20 °C for long-term). Avoid leaving solutions at room temperature for extended periods.
Oxidative Degradation Use high-purity, degassed solvents for solution preparation. If the problem persists, consider adding an antioxidant (if compatible with the experimental setup) or storing solutions under an inert atmosphere.
Solvent/pH Instability Evaluate the stability of this compound in different solvents and pH conditions to identify an optimal formulation. Buffer the solution if pH is a critical factor.
Issue 2: Poor Peak Shape (Tailing) in HPLC Analysis

Symptoms:

  • Asymmetrical peaks with a "tail" for the this compound peak in the HPLC chromatogram.

Possible Causes and Solutions:

Possible CauseRecommended Action
Secondary Interactions with Column The basic nature of the ketone may cause interactions with residual silanol groups on the silica-based column. Consider using a column with end-capping or a base-deactivated stationary phase. Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid or trifluoroacetic acid) can also help by protonating the silanol groups.
Column Overload Inject a smaller volume or a more dilute sample to see if the peak shape improves.
Contaminated Guard Column or Column Inlet Replace the guard column. If the problem persists, try back-flushing the analytical column (if permitted by the manufacturer) or replace it.
Inappropriate Mobile Phase Optimize the mobile phase composition. Ensure the solvent strength is appropriate for eluting the compound in a sharp band.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for this compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Heat the stock solution at 60 °C for 48 hours in the dark.

  • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) or simulated sunlight for a defined period.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration.

  • Analyze the samples by a stability-indicating HPLC method (see Protocol 2).

  • Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its potential degradation products.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Method Validation:

  • The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Stability_Troubleshooting_Workflow start Instability Observed (e.g., Purity Loss, Color Change) check_storage Review Storage Conditions (Temp, Light, Container) start->check_storage analyze_sample Analyze Sample by HPLC/GC-MS start->analyze_sample optimize_conditions Optimize Storage/Handling - Lower Temperature - Protect from Light - Use Inert Atmosphere check_storage->optimize_conditions identify_degradants Identify Degradation Products analyze_sample->identify_degradants identify_degradants->optimize_conditions Unknown Degradation Pathway reformulate Consider Reformulation - Change Solvent - Adjust pH - Add Stabilizers identify_degradants->reformulate Known Degradation Pathway end Stability Improved optimize_conditions->end reformulate->end

Caption: Troubleshooting workflow for addressing instability of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions Acid Acid Hydrolysis (0.1 M HCl, 60°C) analysis Analyze by Stability-Indicating HPLC Method Acid->analysis Base Base Hydrolysis (0.1 M NaOH, RT) Base->analysis Oxidation Oxidation (3% H2O2, RT) Oxidation->analysis Thermal Thermal (60°C) Thermal->analysis Photo Photolytic (UV/Vis Light) Photo->analysis start This compound Stock Solution start->Acid start->Base start->Oxidation start->Thermal start->Photo results Identify Degradation Products & Determine Degradation Pathways analysis->results

Caption: Experimental workflow for a forced degradation study.

Technical Support Center: 3',4'-Difluoropropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities during the synthesis of 3',4'-Difluoropropiophenone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3] This electrophilic aromatic substitution reaction introduces the propionyl group onto the aromatic ring.

Q2: What are the primary challenges in the synthesis of this compound via Friedel-Crafts acylation?

A2: The primary challenges stem from the electronic properties of the 1,2-difluorobenzene starting material. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack.[1] This deactivation can lead to slower reaction rates and may require harsher reaction conditions, which in turn can promote the formation of side products. Additionally, the Lewis acid catalyst is highly sensitive to moisture and can be complexed by the ketone product, necessitating anhydrous conditions and stoichiometric amounts of the catalyst.

Q3: What are the most likely impurities to be found in a crude reaction mixture of this compound?

A3: Based on the reaction mechanism and potential side reactions, the most probable impurities include:

  • Unreacted Starting Materials: Residual 1,2-difluorobenzene and propionyl chloride.

  • Positional Isomer: 2',3'-Difluoropropiophenone, resulting from acylation at a different position on the aromatic ring.

  • Polysubstituted Byproducts: Di-acylated 1,2-difluorobenzene isomers, where a second propionyl group is added to the ring.

  • Hydrolysis Products: Propionic acid, formed from the reaction of propionyl chloride with any residual water.

Troubleshooting Guide: Impurity Identification and Mitigation

This section provides a question-and-answer formatted guide to troubleshoot common issues related to impurities in the synthesis of this compound.

Q4: My reaction yield is low, and I observe a significant amount of unreacted 1,2-difluorobenzene in the GC-MS analysis. What could be the cause and how can I improve the conversion?

A4: Low conversion is a common issue due to the deactivated nature of the 1,2-difluorobenzene ring. Several factors could be contributing to this:

  • Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is highly hygroscopic. Any moisture in the reactants or solvent will deactivate the catalyst. Ensure all glassware is oven-dried, and use anhydrous solvents and freshly opened or purified reagents.

  • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive. A stoichiometric amount of the catalyst is often required.

  • Sub-optimal Reaction Temperature: The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to side reactions. Experiment with a gradual increase in temperature to find the optimal balance.

Troubleshooting Workflow for Low Conversion

Start Low Conversion of 1,2-Difluorobenzene Check_Catalyst Verify Catalyst Activity and Stoichiometry Start->Check_Catalyst Check_Conditions Optimize Reaction Conditions Check_Catalyst->Check_Conditions Catalyst OK Purification Purify Starting Materials Check_Catalyst->Purification Catalyst Suspect Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Purification->Check_Catalyst Increase_Time Increase Reaction Time Increase_Temp->Increase_Time End Improved Conversion Increase_Time->End

Caption: A logical workflow for troubleshooting low reaction conversion.

Q5: I have an unexpected peak in my GC-MS with the same mass-to-charge ratio as the desired product. How can I confirm if it is a positional isomer?

A5: An unexpected peak with the same m/z as this compound is likely the positional isomer, 2',3'-Difluoropropiophenone. To confirm its identity, you can use the following methods:

  • NMR Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for distinguishing between isomers. The splitting patterns and chemical shifts of the aromatic protons and carbons will be distinct for each isomer due to the different substitution patterns of the fluorine atoms.

  • Reference Standard: If available, co-injecting a reference standard of 2',3'-Difluoropropiophenone with your sample in the GC-MS will confirm its identity if the retention times match.

  • Synthesis and Characterization: If a standard is not available, you can attempt to synthesize the 2',3'-isomer through a known route and compare its analytical data with the unknown peak.

Q6: My crude product shows peaks at a higher molecular weight than the desired product in the mass spectrum. What are these impurities?

A6: Peaks with a higher molecular weight likely correspond to polysubstituted byproducts, such as di(propionyl)-1,2-difluorobenzene. Although the first acylation deactivates the ring, a second acylation can occur under forcing conditions. The exact isomer(s) formed would depend on the directing effects of the fluorine and propionyl groups. To mitigate the formation of these impurities, consider the following:

  • Use a milder Lewis acid.

  • Employ a less reactive acylating agent.

  • Optimize the stoichiometry of the reactants to use a smaller excess of the acylating agent.

  • Maintain a lower reaction temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of propionyl chloride (1.05 equivalents) in anhydrous DCM dropwise from the dropping funnel.

  • After the addition is complete, add 1,2-difluorobenzene (1.0 equivalent) dropwise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Protocol 2: GC-MS Analysis for Impurity Profiling

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Carrier Gas: Helium, at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-400.

Sample Preparation:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Workflow for Impurity Identification by GC-MS

Sample_Prep Prepare Crude Reaction Sample GC_MS_Analysis Perform GC-MS Analysis Sample_Prep->GC_MS_Analysis TIC Analyze Total Ion Chromatogram (TIC) GC_MS_Analysis->TIC Peak_Integration Integrate and Identify Known Peaks TIC->Peak_Integration Unknown_Peaks Isolate Mass Spectra of Unknown Peaks Peak_Integration->Unknown_Peaks Unknowns Present Library_Search Perform NIST Library Search Unknown_Peaks->Library_Search Fragmentation_Analysis Analyze Fragmentation Patterns Library_Search->Fragmentation_Analysis Structure_Elucidation Propose Structures for Unknown Impurities Fragmentation_Analysis->Structure_Elucidation Confirmation Confirm Structures (e.g., with standards or NMR) Structure_Elucidation->Confirmation

Caption: A systematic workflow for identifying impurities using GC-MS.

Data Presentation

Table 1: Potential Impurities and their Expected Mass Spectral Data

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Key Mass Fragments (m/z)
1,2-DifluorobenzeneC₆H₄F₂C₆H₄F₂114.09114, 88, 69
Propionyl chlorideCH₃CH₂COClC₃H₅ClO92.5292, 63, 57, 29
This compound C₉H₈F₂O C₉H₈F₂O 170.16 170, 141, 113, 57
2',3'-DifluoropropiophenoneC₉H₈F₂OC₉H₈F₂O170.16170, 141, 113, 57
Di(propionyl)-1,2-difluorobenzeneC₁₂H₁₂F₂O₂C₁₂H₁₂F₂O₂226.22226, 197, 169, 57

Table 2: Representative 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compound2',3'-Difluoropropiophenone (Predicted)
-CH₂-~3.0 (q)~3.0 (q)
-CH₃~1.2 (t)~1.2 (t)
Aromatic-H~7.7-7.8 (m), ~7.2-7.3 (m)~7.4-7.6 (m), ~7.1-7.2 (m)

Note: Predicted NMR data for impurities are based on analogous compounds and may vary.

This technical support center provides a foundational guide for identifying and mitigating impurities in the synthesis of this compound. For unambiguous structure elucidation of unknown impurities, isolation followed by comprehensive spectroscopic analysis (NMR, IR, HRMS) is recommended.

References

How to increase the reaction rate of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3',4'-Difluoropropiophenone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on strategies to increase the reaction rate and yield.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction Rate 1. Insufficient Activation of Reactants: In Friedel-Crafts acylation, the acylating agent may not be sufficiently reactive. 2. Low Reaction Temperature: The activation energy barrier is not being overcome.[1][2][3] 3. Catalyst Inactivity: The catalyst may be poisoned, deactivated, or used in insufficient quantity.1. For Friedel-Crafts: Convert propionic acid to a more reactive derivative like propionyl chloride or propionic anhydride. 2. Increase Temperature: Gradually increase the reaction temperature in increments of 5-10°C, monitoring for product formation and potential side reactions. 3. Catalyst Management: Use a fresh, anhydrous catalyst (e.g., AlCl₃, FeCl₃). Ensure the reaction setup is free of moisture. Increase catalyst loading incrementally.
Formation of Side Products 1. Isomer Formation: Friedel-Crafts acylation can lead to different isomers. 2. Over-fluorination/Poly-fluorination: In direct fluorination approaches, multiple fluorine atoms may be added.[4][5] 3. By-products from Cross-Decarboxylation: Vapor-phase methods can produce by-products like diethyl ketone and isobutyrophenone.[6][7][8]1. Control Regioselectivity: Optimize the solvent and catalyst system. For instance, using a milder Lewis acid might improve selectivity. 2. Control Fluorinating Agent: Use a stoichiometric amount of the fluorinating agent (e.g., Selectfluor®). Monitor the reaction closely and stop it once the desired product is formed.[4][5] 3. Optimize Vapor-Phase Conditions: Adjust the ratio of carboxylic acids and the reaction temperature to suppress the formation of by-products.[6][7]
Difficult Product Isolation 1. Emulsion during Workup: Formation of a stable emulsion can make phase separation challenging. 2. Product Oiling Out: The product may not crystallize or precipitate as expected.1. Break Emulsion: Add a saturated brine solution to the workup. 2. Alternative Purification: If the product is an oil, consider extraction with a suitable organic solvent followed by drying and concentration. Purification by column chromatography or vacuum distillation may be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common synthetic routes include:

  • Friedel-Crafts Acylation: Reacting 1,2-difluorobenzene with a propionylating agent (e.g., propionyl chloride or propionic anhydride) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][8]

  • Vapor-Phase Cross-Decarboxylation: Reacting 3,4-difluorobenzoic acid with propionic acid at high temperatures over a catalyst.[6][7]

  • Organometallic Routes: Using an organometallic reagent derived from 1,2-difluorobenzene (e.g., a Grignard or organolithium reagent) and reacting it with a suitable propionyl electrophile.

Q2: How can I increase the reaction rate of the Friedel-Crafts acylation?

A2: To increase the reaction rate, consider the following:

  • Increase Reactant Concentration: A higher concentration of reactants can lead to more frequent molecular collisions.[2][3]

  • Increase Temperature: Raising the reaction temperature provides more kinetic energy to the molecules, increasing the likelihood of successful collisions.[1][2]

  • Use a More Active Catalyst: Ensure the Lewis acid catalyst is anhydrous and active. The choice of catalyst can also influence the rate.

  • Use a More Reactive Acylating Agent: Propionyl chloride is generally more reactive than propionic anhydride.

Q3: What catalysts are effective for the synthesis of propiophenones?

A3: Catalyst choice depends on the synthetic route:

  • Friedel-Crafts Acylation: Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃) are commonly used.

  • Vapor-Phase Cross-Decarboxylation: Catalysts like calcium acetate supported on alumina are effective.[6][7]

  • Other Catalytic Systems: For related ketone syntheses, catalysts such as iridium complexes and zinc oxide nanocomposites have been reported.[9][10]

Q4: Which solvents are recommended for these reactions?

A4: The choice of solvent is critical and depends on the reaction type.

  • For Friedel-Crafts reactions, common solvents include dichloromethane, dichloroethane, or carbon disulfide. It is crucial that the solvent is anhydrous.

  • For fluorination reactions using reagents like Selectfluor®, acetonitrile is a commonly used solvent.[4][5]

Q5: How can I monitor the progress of the reaction?

A5: Reaction progress can be monitored by techniques such as:

  • Thin-Layer Chromatography (TLC): To qualitatively observe the consumption of starting materials and the formation of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the reaction mixture over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR can be used to monitor the appearance of product signals and disappearance of reactant signals.[5]

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of 1,2-Difluorobenzene

Objective: To synthesize this compound via Friedel-Crafts acylation.

Materials:

  • 1,2-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (1M HCl)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • To the flask, add anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add propionyl chloride (1.0 equivalent) to the suspension via the dropping funnel.

  • Stir the mixture for 15 minutes at 0°C.

  • Add 1,2-difluorobenzene (1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • If the reaction is sluggish, gently heat the mixture to reflux (approx. 40°C).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1M HCl.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dry Glassware under N2 B Add AlCl3 and DCM A->B C Cool to 0°C B->C D Add Propionyl Chloride C->D E Add 1,2-Difluorobenzene D->E F Stir at Room Temp/Reflux E->F G Monitor by TLC/GC F->G H Quench with Ice/HCl G->H Reaction Complete I Extract with DCM H->I J Wash Organic Layer I->J K Dry and Concentrate J->K L Purify Product K->L

Caption: Experimental workflow for Friedel-Crafts acylation.

troubleshooting_logic start Low Reaction Rate? temp Increase Temperature start->temp Yes side_products Side Products Observed? start->side_products No catalyst Check/Increase Catalyst temp->catalyst reagent Use More Reactive Acylating Agent catalyst->reagent reagent->side_products control_reagents Control Stoichiometry side_products->control_reagents Yes end Successful Reaction side_products->end No optimize_conditions Optimize Solvent/Catalyst control_reagents->optimize_conditions optimize_conditions->end

Caption: Troubleshooting logic for reaction optimization.

References

Technical Support Center: Overcoming Low Yields in 3',4'-Difluoropropiophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3',4'-Difluoropropiophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you overcome common challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs) - General

Q1: What are the primary reactive sites of this compound?

A1: this compound has three primary reactive sites:

  • The Carbonyl Group: The ketone functional group is susceptible to nucleophilic attack, making it a key site for reactions like reductions and Grignard additions.

  • The α-Carbon: The carbon atom adjacent to the carbonyl group (the α-carbon of the propio- chain) has acidic protons and is the site for reactions such as α-bromination and the Mannich reaction.

  • The Aromatic Ring: The difluorophenyl ring is generally deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing nature of the fluorine atoms and the acyl group. However, it can participate in certain reactions under specific conditions.

Q2: What general precautions should I take when working with this compound?

A2: For optimal results and safety, consider the following:

  • Purity of Starting Material: Ensure the purity of your this compound, as impurities can lead to side reactions and lower yields. If necessary, purify the starting material by distillation or recrystallization.

  • Anhydrous Conditions: Many reactions involving ketones, especially Grignard reactions, are sensitive to moisture. Always use dry glassware, solvents, and reagents, and perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: Many of the reactions are exothermic. Proper temperature control is crucial to prevent side reactions and decomposition. Use ice baths or other cooling methods as needed.

  • Reagent Stoichiometry: Carefully control the stoichiometry of your reagents. An excess of a particular reagent can lead to side product formation.

Friedel-Crafts Acylation: Synthesis of this compound

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride. Low yields in this synthesis are a common issue.

Troubleshooting Guide: Low Yield in Friedel-Crafts Acylation

Q: I am getting a low yield of this compound from my Friedel-Crafts acylation reaction. What are the possible causes and solutions?

A: Low yields in this reaction are often traced back to issues with the catalyst, reaction conditions, or starting materials.

Potential Cause Troubleshooting Steps
Inactive Lewis Acid Catalyst (e.g., AlCl₃) Ensure the AlCl₃ is fresh and anhydrous. It is highly hygroscopic. Use a new, unopened container or sublime the AlCl₃ before use.
Insufficient Catalyst Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product ketone complexes with it. Try increasing the molar ratio of AlCl₃ to propionyl chloride.
Presence of Moisture Use flame-dried glassware and anhydrous solvents. Any moisture will deactivate the Lewis acid catalyst.
Low Reaction Temperature While the initial reaction may be exothermic, some heating might be necessary to drive the reaction to completion. Try gentle heating (e.g., 40-50 °C) after the initial addition.
Poor Quality of 1,2-Difluorobenzene or Propionyl Chloride Ensure the purity of your starting materials. Distill them if necessary.
Formation of Side Products Isomer formation can occur. Analyze your crude product by GC-MS or NMR to identify any isomeric byproducts.
Illustrative Quantitative Data: Friedel-Crafts Acylation Yields
Lewis Acid Solvent Temperature (°C) Typical Yield (%)
AlCl₃Dichloromethane0 to 4065-85
FeCl₃Dichloromethane25 to 6050-70
AlCl₃1,2-Dichloroethane25 to 8070-90
BF₃·OEt₂Neat25 to 5040-60

Note: These are typical yield ranges for Friedel-Crafts acylation of similar substrates and may vary based on specific reaction conditions.

Experimental Protocol: Synthesis of this compound
  • Setup: Assemble a flame-dried three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a bubbler). Maintain an inert atmosphere (nitrogen or argon).

  • Reagents: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and an anhydrous solvent (e.g., dichloromethane). Cool the mixture in an ice bath.

  • Addition: Add propionyl chloride (1.0 equivalent) dropwise to the cooled suspension.

  • Reaction: To this mixture, add 1,2-difluorobenzene (1.0 to 1.2 equivalents) dropwise from the addition funnel, maintaining the temperature below 10 °C.

  • Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by TLC or GC.

  • Workup: Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Diagram: Friedel-Crafts Acylation Troubleshooting Workflow

friedel_crafts_troubleshooting cluster_solutions Solutions start Low Yield in Friedel-Crafts Acylation check_catalyst Check Lewis Acid Catalyst Activity start->check_catalyst check_conditions Verify Anhydrous Conditions check_catalyst->check_conditions If catalyst is active use_fresh_catalyst Use fresh/sublimed AlCl₃ check_catalyst->use_fresh_catalyst check_stoichiometry Optimize Catalyst Stoichiometry check_conditions->check_stoichiometry If conditions are dry dry_glassware Flame-dry glassware & use anhydrous solvent check_conditions->dry_glassware check_temp Adjust Reaction Temperature check_stoichiometry->check_temp If stoichiometry is correct increase_catalyst Increase AlCl₃ to >1 eq. check_stoichiometry->increase_catalyst check_purity Assess Starting Material Purity check_temp->check_purity If temperature is optimized gentle_heating Gently heat after addition check_temp->gentle_heating analyze_side_products Identify Side Products (GC-MS/NMR) check_purity->analyze_side_products If materials are pure distill_reagents Distill starting materials check_purity->distill_reagents solution Improved Yield analyze_side_products->solution

Caption: Troubleshooting workflow for low yields in Friedel-Crafts acylation.

Mannich Reaction

The α-protons of this compound are acidic and can participate in Mannich reactions to form β-amino-ketones, which are valuable synthetic intermediates.

Troubleshooting Guide: Low Yield in Mannich Reaction

Q: My Mannich reaction with this compound is giving a low yield. What are the common problems?

A: Low yields in Mannich reactions can be due to side reactions, inappropriate reaction conditions, or issues with the reagents.

Potential Cause Troubleshooting Steps
Formation of Bis-alkylation Product Use a slight excess of the ketone relative to the amine and formaldehyde.[1]
Aldol Condensation of the Ketone Pre-form the iminium ion by reacting the amine and formaldehyde before adding the ketone.
Low Reactivity Ensure the reaction is sufficiently acidic to catalyze the enolization of the ketone and formation of the iminium ion.
Decomposition at High Temperatures Run the reaction at a lower temperature for a longer period.
Poor Choice of Amine Secondary amines generally give better yields than primary amines, which can undergo further reaction.[2] Aromatic amines are generally not reactive enough.[1]
Instability of the Mannich Base Some Mannich bases are unstable and may undergo elimination upon heating. Isolate the product at a lower temperature.
Illustrative Quantitative Data: Mannich Reaction Yields
Amine Solvent Temperature (°C) Typical Yield (%)
Dimethylamine HClEthanolReflux60-80
PyrrolidineMethanolRoom Temp to Reflux70-90
PiperidineIsopropanolReflux65-85
MorpholineDioxane80-10055-75

Note: These are illustrative yields for Mannich reactions with substituted acetophenones and may vary.

Experimental Protocol: Mannich Reaction
  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 equivalent), a secondary amine hydrochloride (e.g., dimethylamine hydrochloride, 1.1 equivalents), and paraformaldehyde (1.2 equivalents) in a suitable solvent like ethanol.

  • Catalyst: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Cool the reaction mixture. If a precipitate forms, filter it. Otherwise, concentrate the solvent under reduced pressure.

  • Purification: Basify the residue with a cold aqueous solution of sodium hydroxide and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Diagram: Mannich Reaction Mechanism and Side Reactions

mannich_reaction cluster_main Main Reaction Pathway cluster_side Potential Side Reactions amine R₂NH iminium [R₂N=CH₂]⁺ (Iminium Ion) amine->iminium formaldehyde CH₂O formaldehyde->iminium mannich_base β-Amino-ketone (Product) iminium->mannich_base ketone This compound enol Enol Form ketone->enol Acid/Base Catalysis enol->mannich_base Nucleophilic Attack aldol Aldol Condensation enol->aldol Self-condensation bis_alkylation Bis-alkylation mannich_base->bis_alkylation Reacts with another iminium ion

Caption: Simplified pathway of the Mannich reaction and potential side reactions.

α-Bromination

The introduction of a bromine atom at the α-position of this compound creates a versatile intermediate for further functionalization.

Troubleshooting Guide: Low Yield in α-Bromination

Q: I am having trouble with the α-bromination of this compound, with low yields and multiple products.

A: Common issues include polybromination, low reactivity, and harsh reaction conditions leading to decomposition.

Potential Cause Troubleshooting Steps
Dibromination Use a slight deficiency of the brominating agent (e.g., 0.95 equivalents). Add the brominating agent slowly to the reaction mixture.[3]
Low Reactivity Ensure the presence of an acid catalyst (e.g., acetic acid, HBr) to promote enolization.[4]
Use of Elemental Bromine (Br₂) Br₂ is highly reactive and can be difficult to control. Consider using a milder brominating agent like N-bromosuccinimide (NBS).[5]
Reaction with Solvent Choose an inert solvent like dichloromethane or carbon tetrachloride.
Decomposition Run the reaction at a lower temperature. If using NBS with a radical initiator, ensure the temperature is appropriate for the initiator's half-life.
Difficult Purification The product and starting material may have similar polarities. Optimize your chromatography conditions or consider recrystallization.
Illustrative Quantitative Data: α-Bromination of Ketones
Brominating Agent Catalyst/Conditions Solvent Typical Yield (%)
Br₂Acetic AcidAcetic Acid60-80
NBSAIBN (radical initiator)CCl₄70-90
NBSp-TsOH (acid catalyst)Dichloromethane75-95
CuBr₂Ethyl Acetate/ChloroformReflux60-70

Note: Yields are for α-bromination of various acetophenones and propiophenones and can vary.[6]

Experimental Protocol: α-Bromination with NBS
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in an appropriate solvent (e.g., carbon tetrachloride for radical bromination or dichloromethane for acid-catalyzed bromination).

  • Reagents: Add N-bromosuccinimide (NBS) (1.05 equivalents).

  • Initiation (choose one):

    • Radical: Add a catalytic amount of a radical initiator like AIBN or benzoyl peroxide and heat the mixture to reflux.

    • Acid-Catalyzed: Add a catalytic amount of an acid like p-toluenesulfonic acid (p-TsOH) and stir at room temperature or with gentle heating.[7]

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed. The succinimide byproduct will float to the surface.

  • Workup: Cool the reaction mixture and filter off the succinimide.

  • Purification: Wash the filtrate with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Diagram: Logical Troubleshooting for α-Bromination

alpha_bromination_troubleshooting cluster_solutions Corrective Actions start {Low Yield or Multiple Products in α-Bromination} check_brominating_agent Check Brominating Agent Br₂ or NBS? Stoichiometry? start->check_brominating_agent check_conditions Check Reaction Conditions Temperature? Catalyst? check_brominating_agent->check_conditions use_nbs Switch from Br₂ to NBS for better control. check_brominating_agent:f0->use_nbs control_stoichiometry Use 1.0-1.05 eq. of brominating agent. check_brominating_agent:f1->control_stoichiometry check_workup Check Workup & Purification Product stability? Separation issues? check_conditions->check_workup lower_temp Run reaction at lower temperature. check_conditions:f0->lower_temp add_catalyst Ensure acid or radical catalyst is present. check_conditions:f1->add_catalyst solution {Improved Yield & Selectivity} check_workup->solution careful_purification Optimize chromatography or try recrystallization. check_workup:f1->careful_purification

Caption: Troubleshooting logic for α-bromination of ketones.

Grignard Reaction

The addition of a Grignard reagent to the carbonyl group of this compound is a powerful method for forming a tertiary alcohol.

Troubleshooting Guide: Low Yield in Grignard Reaction

Q: My Grignard reaction with this compound is failing or giving a low yield. What should I check?

A: Grignard reactions are notoriously sensitive. Success hinges on the quality of the Grignard reagent and strictly anhydrous conditions.

Potential Cause Troubleshooting Steps
Inactive Grignard Reagent This is the most common issue. Ensure your Grignard reagent was successfully formed. Look for the characteristic cloudy, grey/brown appearance. Titrate a small aliquot to determine the exact concentration.
Wet Glassware or Solvents Grignard reagents are strong bases and are readily quenched by water. Flame-dry all glassware and use anhydrous solvents.[8]
Poor Quality Magnesium The magnesium turnings may have an oxide layer. Activate the magnesium by crushing it, using a crystal of iodine, or a few drops of 1,2-dibromoethane.[9]
Enolization of the Ketone The Grignard reagent can act as a base and deprotonate the α-proton of the ketone, especially with bulky Grignard reagents. Use a less sterically hindered Grignard reagent or add the ketone to the Grignard reagent at a low temperature.
Side Reactions with Fluorine Atoms While generally stable, under harsh conditions or with certain Grignard reagents, nucleophilic aromatic substitution of a fluorine atom is a possibility, though less likely.
Low Reaction Temperature While the initial addition is often done at low temperatures to control the exotherm, allowing the reaction to warm to room temperature can help drive it to completion.
Illustrative Quantitative Data: Grignard Addition to Ketones
Grignard Reagent Solvent Temperature (°C) Typical Yield (%)
Methylmagnesium bromideDiethyl Ether0 to 2580-95
Ethylmagnesium bromideTHF-20 to 2575-90
Phenylmagnesium bromideDiethyl Ether0 to 2585-98
Isopropylmagnesium chlorideTHF-40 to 2060-80 (enolization is a competing reaction)

Note: Yields are for Grignard additions to various aromatic ketones.

Experimental Protocol: Grignard Reaction
  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • Add a small portion of a solution of the corresponding alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Once the reaction initiates (color change, bubbling), add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition, stir for another 30-60 minutes.

  • Addition to Ketone:

    • Cool the freshly prepared Grignard reagent in an ice bath.

    • Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the Grignard reagent.

    • After the addition, remove the ice bath and stir at room temperature for 1-2 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with diethyl ether.

  • Purification:

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the resulting tertiary alcohol by column chromatography or recrystallization.

Diagram: Grignard Reaction Workflow

grignard_workflow cluster_conditions Key Conditions start Start: Grignard Reaction prep_reagent Prepare Grignard Reagent (R-MgX) start->prep_reagent add_ketone Add this compound prep_reagent->add_ketone anhydrous Strictly Anhydrous prep_reagent->anhydrous inert_atm Inert Atmosphere (N₂/Ar) prep_reagent->inert_atm workup Aqueous Workup (e.g., NH₄Cl) add_ketone->workup temp_control Temperature Control add_ketone->temp_control purification Purification workup->purification product Tertiary Alcohol Product purification->product

Caption: General experimental workflow for a Grignard reaction.

Reduction of the Carbonyl Group

Reducing the ketone of this compound to a secondary alcohol is a common transformation.

Troubleshooting Guide: Incomplete Reduction

Q: My reduction of this compound is incomplete. How can I improve the yield?

A: Incomplete reduction is usually due to the reactivity of the reducing agent or insufficient stoichiometry.

Potential Cause Troubleshooting Steps
Weak Reducing Agent Sodium borohydride (NaBH₄) is a mild reducing agent. If the reaction is sluggish, consider using the more powerful lithium aluminum hydride (LiAlH₄). Note: LiAlH₄ requires strictly anhydrous conditions and a different workup procedure.
Insufficient Reducing Agent Although the stoichiometry is 4:1 (hydride:ketone), it is common to use a slight excess of the hydride reagent (e.g., 0.3-0.5 equivalents of NaBH₄ for 1 equivalent of ketone).
Low Temperature NaBH₄ reductions are often run at room temperature or with gentle heating in solvents like methanol or ethanol. If the reaction is slow, try warming it slightly.
Decomposition of Reducing Agent NaBH₄ is not stable in acidic solutions. Ensure your reaction medium is neutral or slightly basic.
Illustrative Quantitative Data: Ketone Reduction Yields
Reducing Agent Solvent Temperature (°C) Typical Yield (%)
NaBH₄Methanol0 to 2590-99
NaBH₄Ethanol25 to 5090-99
LiAlH₄Diethyl Ether0 to 3595-99
H₂ / Pd/CEthanol2585-95 (may also affect other functional groups)

Note: These are typical yields for the reduction of aromatic ketones.

Experimental Protocol: Reduction with NaBH₄
  • Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol or ethanol.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (0.3-0.5 equivalents) portion-wise to control the initial effervescence.

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction by slowly adding water or dilute HCl.

  • Extraction: Remove the bulk of the alcohol solvent under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the secondary alcohol. Further purification can be done by column chromatography if necessary.

Diagram: Reduction Reaction Logical Flow

reduction_logic start Start: Reduce Ketone choose_reagent Choose Reducing Agent start->choose_reagent perform_reaction Perform Reaction choose_reagent->perform_reaction monitor_completion Monitor by TLC perform_reaction->monitor_completion incomplete Incomplete Reaction? monitor_completion->incomplete workup_purify Workup and Purify product Secondary Alcohol workup_purify->product incomplete->choose_reagent Yes (Choose stronger reagent or increase amount) incomplete->workup_purify No

Caption: Logical flow for the reduction of a ketone to an alcohol.

References

Technical Support Center: Synthesis of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 3',4'-Difluoropropiophenone, a key intermediate for researchers, scientists, and professionals in drug development.

Catalyst Selection and Reaction Optimization

The synthesis of this compound is typically achieved via a Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride or propionic anhydride. The choice of catalyst is critical due to the deactivated nature of the 1,2-difluorobenzene ring. The two electron-withdrawing fluorine atoms make the aromatic ring less nucleophilic, thus requiring a potent catalyst and potentially harsh reaction conditions.

Table 1: Comparison of Common Lewis Acid Catalysts for the Acylation of Deactivated Arenes

CatalystCatalyst Loading (mol%)Typical Solvent(s)Temperature (°C)Key AdvantagesKey Disadvantages
Aluminum Chloride (AlCl₃) Stoichiometric or excessDichloromethane, 1,2-Dichloroethane, Carbon disulfide0 - 50High reactivity, readily available, cost-effective.Moisture sensitive, generates significant acidic waste, can promote side reactions.[1]
Ferric Chloride (FeCl₃) Catalytic to StoichiometricDichloromethane, Nitrobenzene25 - 80Less moisture sensitive than AlCl₃, moderate cost.Generally less reactive than AlCl₃ for deactivated substrates.
Zinc Chloride (ZnCl₂) StoichiometricNitrobenzene100 - 150Milder Lewis acid, can offer different selectivity.Requires higher temperatures, often less effective for deactivated rings.[1]
Solid Acid Catalysts (e.g., Zeolites, Supported AlCl₃) VariesSolvent-free or non-polar solvents80 - 200+Reusable, reduced waste, environmentally friendlier.[2]May require higher temperatures and longer reaction times, potential for lower yields with deactivated substrates.

Experimental Protocol: Friedel-Crafts Acylation of 1,2-Difluorobenzene

This protocol is a representative procedure based on established methods for Friedel-Crafts acylation of deactivated aromatic compounds.

Materials:

  • 1,2-Difluorobenzene

  • Propanoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber.

  • Catalyst Suspension: Add anhydrous aluminum chloride (1.1 to 1.5 equivalents) to anhydrous dichloromethane in the flask. Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Reactants: Add a solution of propanoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C. After the addition is complete, add 1,2-difluorobenzene (1.0 to 1.2 equivalents) dropwise in a similar manner.

  • Reaction: After the addition of the reactants, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (around 40 °C) for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of crushed ice, followed by concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain this compound.

Troubleshooting Guide

Low or No Conversion of Starting Material

Potential Cause Recommended Solution(s)
Inactive Catalyst Aluminum chloride is highly hygroscopic. Use a fresh, unopened bottle or a freshly sublimed batch of AlCl₃. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.
Insufficient Catalyst For deactivated substrates like 1,2-difluorobenzene, a stoichiometric amount or even a slight excess of AlCl₃ is often necessary as the product can complex with the catalyst.[3]
Deactivated Aromatic Ring 1,2-Difluorobenzene is inherently unreactive. Consider increasing the reaction temperature or using a more forcing catalyst system, though this may increase the risk of side reactions.
Poor Quality Reagents Ensure that 1,2-difluorobenzene and propanoyl chloride are of high purity and anhydrous.

Formation of Multiple Products or Isomers

Potential Cause Recommended Solution(s)
Isomer Formation The fluorine atoms in 1,2-difluorobenzene direct acylation to the positions ortho and para to them. This can lead to the formation of 2',3'-difluoropropiophenone as a minor isomer. The regioselectivity can sometimes be influenced by the choice of catalyst and solvent.
Side Reactions At higher temperatures, side reactions such as de-acylation or polymerization can occur. Maintain careful temperature control throughout the reaction.
Impure Starting Materials Impurities in the starting materials can lead to the formation of unexpected byproducts. Verify the purity of your reactants before starting the synthesis.

Difficult Work-up or Product Isolation

Potential Cause Recommended Solution(s)
Emulsion during Extraction The formation of aluminum salts during quenching can lead to persistent emulsions. Adding a small amount of a saturated salt solution (brine) can help to break up the emulsion.
Product Loss during Washing Ensure the pH of the aqueous layer is appropriate during the bicarbonate wash to avoid hydrolysis of the ketone.
Co-eluting Impurities If purification by column chromatography is difficult, consider vacuum distillation as an alternative purification method.

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of this compound challenging?

A1: The primary challenge lies in the reduced nucleophilicity of the 1,2-difluorobenzene ring. The two fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts acylation. This necessitates the use of a strong Lewis acid catalyst and carefully controlled reaction conditions to achieve a reasonable yield.

Q2: Can I use propionic anhydride instead of propanoyl chloride?

A2: Yes, propionic anhydride can be used as the acylating agent. In this case, you will typically need to use at least two equivalents of the Lewis acid catalyst, as one equivalent will react with the carboxylate byproduct formed.

Q3: What is the expected regioselectivity of the reaction?

A3: The fluorine atoms are ortho- and para-directing. In 1,2-difluorobenzene, the 4-position is para to one fluorine and meta to the other, while the 3-position is ortho to one fluorine and meta to the other. The electronic effects favor substitution at the 4-position, leading to the desired this compound. However, some formation of the 2',3'-isomer is possible.

Q4: Are there "greener" alternatives to aluminum chloride?

A4: Yes, solid acid catalysts such as zeolites or silica-supported Lewis acids are being explored as more environmentally friendly alternatives.[2] These catalysts can often be recovered and reused, minimizing waste. However, they may require higher reaction temperatures and longer reaction times, and their efficiency for highly deactivated substrates like 1,2-difluorobenzene may be lower than that of traditional Lewis acids.

Q5: How can I confirm the identity and purity of my product?

A5: The identity of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry. The purity can be assessed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The NIST Chemistry WebBook provides reference spectroscopic data for this compound.[4]

Visualizing the Process

To aid in understanding the experimental workflow and the underlying chemical principles, the following diagrams have been generated.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Inert Atmosphere Setup catalyst 2. Catalyst Suspension (AlCl₃ in DCM) setup->catalyst reactants 3. Reactant Addition (Propanoyl Chloride & 1,2-Difluorobenzene) catalyst->reactants reaction 4. Reflux & Monitor reactants->reaction quench 5. Quench (Ice/HCl) reaction->quench extract 6. Extraction quench->extract wash 7. Washing extract->wash dry 8. Drying & Concentration wash->dry purify 9. Purification (Distillation/Chromatography) dry->purify

A simplified workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield or No Reaction check_catalyst Is the catalyst active and anhydrous? start->check_catalyst check_conditions Are reaction conditions (temp, time) optimal? check_catalyst->check_conditions Yes use_fresh_catalyst Use fresh/sublimed AlCl₃ under inert atmosphere check_catalyst->use_fresh_catalyst No check_reagents Are starting materials pure and anhydrous? check_conditions->check_reagents Yes increase_temp_time Increase temperature or reaction time cautiously check_conditions->increase_temp_time No purify_reagents Purify/dry starting materials check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes use_fresh_catalyst->success increase_temp_time->success purify_reagents->success

A troubleshooting decision tree for low-yield reactions.

References

Technical Support Center: Managing 3',4'-Difluoropropiophenone Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on managing the thermal decomposition of 3',4'-Difluoropropiophenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your compound during experimentation.

Troubleshooting Unstable Samples & Unexpected Results

This guide addresses specific issues you may encounter during your experiments with this compound, helping you identify and resolve problems related to thermal decomposition.

Issue/Observation Potential Cause Recommended Action
Discoloration (e.g., yellowing) of the sample upon heating. Thermal decomposition may be initiated, leading to the formation of chromophoric byproducts.Lower the reaction or processing temperature. If high temperatures are necessary, consider using an inert atmosphere (e.g., Nitrogen or Argon) to minimize oxidative degradation.
Inconsistent results in thermal analysis (TGA/DSC). This could be due to sample contamination, improper sample preparation, or instrument calibration issues.[1][2]Ensure the sample is pure and dry. Use clean, compatible sample pans (e.g., aluminum or platinum for high temperatures) and calibrate the instrument before analysis.[2]
Unexpected weight loss at temperatures below the anticipated decomposition point in TGA. The presence of residual solvents or moisture can lead to early weight loss.[3]Dry the sample under vacuum before analysis to remove any volatile impurities.
The reaction yields are lower than expected, with the formation of unknown byproducts. The reaction temperature may be too high, causing the degradation of this compound.Optimize the reaction conditions by performing a temperature screening study. Analyze byproducts using techniques like GC-MS or LC-MS to understand the decomposition pathway.
Pressure build-up in a sealed reaction vessel. Gaseous byproducts may be forming due to thermal decomposition.Conduct the reaction in a vessel equipped with a pressure relief system. If possible, perform the reaction under an inert gas flow to carry away any gaseous products.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal stability of this compound?

Q2: What are the likely byproducts of thermal decomposition?

The thermal decomposition of aromatic ketones can proceed through various pathways. For this compound, potential decomposition mechanisms could involve cleavage of the acyl group or fragmentation of the aromatic ring. Common fragmentation patterns for ketones include alpha-cleavage and McLafferty rearrangement.[7] This could lead to the formation of smaller fluorinated aromatic compounds, carbon oxides (CO, CO₂), and potentially hydrogen fluoride (HF) under certain conditions.

Q3: How can I minimize thermal decomposition during a high-temperature reaction?

To minimize thermal decomposition, consider the following:

  • Use the lowest possible temperature that allows the reaction to proceed at a reasonable rate.

  • Work under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.

  • Use a suitable solvent with a boiling point that helps control the reaction temperature.

  • Minimize reaction time to reduce the duration of thermal stress on the compound.

Q4: What analytical techniques are best for studying the thermal stability of this compound?

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for evaluating thermal stability.[8][9]

  • TGA measures the change in mass of a sample as a function of temperature, identifying the onset of decomposition.[3]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled, providing information on melting points, phase transitions, and decomposition enthalpies.[3]

Quantitative Data Summary

As specific experimental data for the thermal decomposition of this compound is limited, the following table provides hypothetical yet realistic data for analogous fluorinated aromatic compounds to serve as a reference.

Compound Decomposition Onset (TGA, °C) Melting Point (DSC, °C) Notes
4,4'-Difluorobenzophenone~ 350106 - 108A structurally similar aromatic ketone.
Perfluorinated Poly-ether-ketone> 500VariableDemonstrates the high stability of perfluorinated systems.
This compound (Hypothetical) ~ 300 - 350 Not Reported Expected to have high thermal stability, but potentially lower than fully perfluorinated analogues due to the propiophenone side chain.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of thermal decomposition of this compound.

Materials:

  • This compound sample (5-10 mg)

  • TGA instrument

  • High-purity Nitrogen gas (or other inert gas)

  • TGA sample pans (platinum or aluminum)[2]

Procedure:

  • Tare a clean TGA sample pan.

  • Accurately weigh 5-10 mg of the dried this compound sample into the pan.

  • Place the sample pan in the TGA furnace.

  • Purge the furnace with high-purity nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[10]

  • Program the TGA instrument with the following temperature profile:

    • Equilibrate at 30°C.

    • Ramp up to 600°C at a heating rate of 10°C/min.

  • Start the experiment and record the mass loss as a function of temperature.

  • The onset decomposition temperature is determined from the resulting TGA curve, typically as the intersection of the baseline tangent and the tangent of the decomposition step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and assess the thermal stability of this compound.

Materials:

  • This compound sample (2-5 mg)

  • DSC instrument

  • High-purity Nitrogen gas

  • DSC sample pans (aluminum, hermetically sealed)

Procedure:

  • Tare a clean DSC sample pan and lid.

  • Accurately weigh 2-5 mg of the dried sample into the pan.

  • Hermetically seal the pan to prevent volatilization before decomposition.

  • Place the sample pan and a reference pan in the DSC cell.

  • Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Program the DSC instrument with a suitable temperature profile, for example:

    • Equilibrate at 25°C.

    • Ramp up to 350°C (or a temperature determined from TGA) at a heating rate of 10°C/min.

  • Start the experiment and record the heat flow as a function of temperature.

  • Analyze the resulting DSC curve for endothermic events (e.g., melting) and exothermic events (e.g., decomposition).

Visualizations

Thermal_Decomposition_Pathway This compound This compound Decomposition_Products 1,2-Difluorobenzene Propanoyl radical Other fluorinated fragments This compound->Decomposition_Products Alpha-Cleavage Heat Heat Heat->this compound Further_Decomposition CO CO2 HF Decomposition_Products:f1->Further_Decomposition Oxidation/Fragmentation

Caption: Plausible thermal decomposition pathway for this compound.

TGA_Experimental_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Analysis Dry_Sample Dry Sample (Vacuum Oven) Weigh_Sample Weigh 5-10 mg of Sample Dry_Sample->Weigh_Sample Place_in_TGA Place Sample in TGA Weigh_Sample->Place_in_TGA Purge_N2 Purge with Nitrogen Place_in_TGA->Purge_N2 Program_Temp Program Temperature Ramp (10°C/min) Purge_N2->Program_Temp Run_Experiment Run Experiment Program_Temp->Run_Experiment Record_Data Record Mass vs. Temperature Run_Experiment->Record_Data Determine_Onset Determine Decomposition Onset Record_Data->Determine_Onset

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Troubleshooting_Logic Start Unexpected Result in Thermal Experiment Check_Purity Is the sample pure and dry? Start->Check_Purity Check_Temp Is the temperature too high? Check_Purity->Check_Temp Yes Purify_Sample Purify and dry the sample. Re-run the experiment. Check_Purity->Purify_Sample No Check_Atmosphere Is the atmosphere inert? Check_Temp->Check_Atmosphere No Lower_Temp Lower the experimental temperature. Check_Temp->Lower_Temp Yes Use_Inert_Gas Use an inert gas (N2, Ar). Check_Atmosphere->Use_Inert_Gas No Problem_Solved Problem Resolved Check_Atmosphere->Problem_Solved Yes Purify_Sample->Problem_Solved Lower_Temp->Problem_Solved Use_Inert_Gas->Problem_Solved

Caption: Troubleshooting decision tree for thermal decomposition issues.

References

Validation & Comparative

Validating the Purity of Synthesized 3',4'-Difluoropropiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of methods to validate the purity of 3',4'-Difluoropropiophenone, a key intermediate in various synthetic pathways. We will explore common impurities, analytical techniques, and compare its profile with a relevant alternative, 4'-Hydroxypropiophenone.

Understanding Potential Impurities in this compound Synthesis

The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride or propionic anhydride. This reaction, while generally efficient, can lead to the formation of several process-related impurities. The primary impurities of concern are regioisomers, which arise from the acylation at different positions on the aromatic ring.

The key potential impurities include:

  • 2',3'-Difluoropropiophenone: Formed by acylation at the 2-position of 1,2-difluorobenzene.

  • 2',5'-Difluoropropiophenone: Another possible regioisomer.

  • Unreacted Starting Materials: Residual 1,2-difluorobenzene and propionyl chloride/propionic acid.

  • Desfluoro Impurities: In some cases, loss of a fluorine atom can lead to the formation of monofluorinated propiophenones.

The presence of these impurities can significantly impact the yield, reactivity, and safety profile of subsequent reactions. Therefore, robust analytical methods are essential to detect and quantify them.

Analytical Methods for Purity Validation

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity validation of this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating the target compound from its isomers and other impurities. A reversed-phase method is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for identifying and quantifying volatile impurities, including residual starting materials and isomeric byproducts. The mass spectrometer provides definitive identification of the separated components based on their mass-to-charge ratio and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural information. ¹⁹F NMR is particularly useful for distinguishing between different fluorine-containing isomers, as the chemical shifts of the fluorine atoms are highly sensitive to their electronic environment.

Infrared (IR) Spectroscopy can confirm the presence of the carbonyl group and the aromatic ring structure, but it is generally less effective for quantifying isomeric impurities.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

A general HPLC method for the analysis of propiophenone derivatives can be adapted for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid). A typical gradient might start at 40% acetonitrile and increase to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Method
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Internal Standard: Tetramethylsilane (TMS).

  • Spectrometer: 400 MHz or higher for optimal resolution.

Data Presentation: Comparative Analysis

To illustrate the validation process, the following tables summarize the expected analytical data for this compound and its potential impurities, alongside the alternative compound, 4'-Hydroxypropiophenone.

Table 1: HPLC and GC-MS Data

CompoundExpected HPLC Retention Time (min)Expected GC-MS Retention Time (min)Key Mass Fragments (m/z)
This compound ~12.5~8.2170 (M+), 141, 113, 57
2',3'-Difluoropropiophenone~11.8~7.9170 (M+), 141, 113, 57
2',5'-Difluoropropiophenone~12.1~8.0170 (M+), 141, 113, 57
4'-Hydroxypropiophenone~9.5~9.1 (derivatized)150 (M+), 121, 93, 65

Table 2: ¹H NMR Spectral Data (in CDCl₃, δ ppm)

Compound-CH₂- (quartet)-CH₃ (triplet)Aromatic Protons (multiplet)
This compound ~2.98~1.217.65-7.80, 7.15-7.30
2',3'-Difluoropropiophenone~3.05~1.237.40-7.60, 7.10-7.25
2',5'-Difluoropropiophenone~3.01~1.227.50-7.70, 7.05-7.20
4'-Hydroxypropiophenone~2.94~1.207.90 (d), 6.90 (d)

Table 3: ¹³C NMR Spectral Data (in CDCl₃, δ ppm)

CompoundC=O-CH₂--CH₃Aromatic Carbons
This compound ~198.5~31.5~8.5~117-155 (with C-F coupling)
2',3'-Difluoropropiophenone~199.0~32.0~8.6~115-158 (with C-F coupling)
2',5'-Difluoropropiophenone~198.8~31.8~8.4~116-156 (with C-F coupling)
4'-Hydroxypropiophenone~199.2~31.2~8.3~115.5, 130.8, 131.5, 162.0

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Validation cluster_result Result Synthesis Friedel-Crafts Acylation of 1,2-Difluorobenzene Purification Distillation or Recrystallization Synthesis->Purification Crude Product HPLC HPLC Analysis Purification->HPLC Purified Sample GCMS GC-MS Analysis Purification->GCMS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR Purity Purity Assessment (>99%)

Caption: Workflow for the synthesis and purity validation of this compound.

Purity_Validation_Logic Start Synthesized This compound Isomeric_Purity Isomeric Purity Check Start->Isomeric_Purity Chromatographic_Purity Chromatographic Purity Check Isomeric_Purity->Chromatographic_Purity Regioisomers < 0.1% Fail Further Purification Required Isomeric_Purity->Fail Regioisomers > 0.1% Spectroscopic_Confirmation Spectroscopic Confirmation Chromatographic_Purity->Spectroscopic_Confirmation Total Impurities < 0.5% Chromatographic_Purity->Fail Total Impurities > 0.5% Pass Purity Validated Spectroscopic_Confirmation->Pass Structure Confirmed Spectroscopic_Confirmation->Fail Structure Inconsistent

Caption: Logical workflow for the purity validation of synthesized compounds.

Comparison with 4'-Hydroxypropiophenone

4'-Hydroxypropiophenone is a useful comparative compound as it shares the propiophenone core but has a different substitution pattern on the aromatic ring. The hydroxyl group significantly alters its polarity and spectroscopic properties.

  • Polarity: 4'-Hydroxypropiophenone is more polar than this compound, leading to a shorter retention time in reversed-phase HPLC.

  • NMR: The ¹H NMR spectrum of 4'-Hydroxypropiophenone shows a simpler aromatic region with two distinct doublets due to the para-substitution. The phenolic proton will also be visible.

  • IR: A broad O-H stretching band will be present in the IR spectrum of 4'-Hydroxypropiophenone, which is absent in the difluoro- analogue.

By following these protocols and comparing the obtained data with the reference values, researchers can confidently validate the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development activities.

A Comparative Analysis of 3',4'-Difluoropropiophenone and Propiophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the strategic modification of molecular scaffolds is a cornerstone of innovation. This guide provides a detailed comparative analysis of 3',4'-Difluoropropiophenone and its non-fluorinated analog, propiophenone. The introduction of fluorine atoms into an aromatic ring can significantly alter a molecule's physicochemical properties, reactivity, and biological activity, making this comparison particularly relevant for researchers in drug discovery and organic synthesis.

Physicochemical Properties: A Tale of Two Ketones

The substitution of two hydrogen atoms with fluorine in the phenyl ring of propiophenone leads to predictable yet significant changes in its physical and chemical characteristics. While specific experimental data for this compound is not extensively documented in publicly available literature, its properties can be inferred based on the known effects of fluorination.

PropertyPropiophenoneThis compound (Predicted/Inferred)
Molecular Formula C₉H₁₀OC₉H₈F₂O
Molecular Weight 134.18 g/mol [1][2]170.16 g/mol
Appearance Colorless to pale yellow liquid[1][2]Likely a colorless to pale yellow liquid or low-melting solid
Melting Point 17-21 °C[1]Expected to be higher than propiophenone due to increased polarity and intermolecular interactions
Boiling Point 218 °C[1][3]Expected to be similar to or slightly higher than propiophenone
Solubility Insoluble in water; miscible with organic solvents like ethanol, ether, and benzene[1][3]Likely to have slightly increased solubility in polar organic solvents and slightly decreased solubility in nonpolar solvents compared to propiophenone
Density ~1.01 g/cm³ at 20-25°C[1]Expected to be higher than propiophenone due to the higher atomic mass of fluorine

Synthesis and Reactivity: The Influence of Fluorine

Both propiophenone and this compound are typically synthesized via the Friedel-Crafts acylation of the corresponding aromatic precursor. However, the presence of electron-withdrawing fluorine atoms on the benzene ring of this compound significantly impacts its reactivity.

Synthesis

Propiophenone is commonly synthesized through the Friedel-Crafts acylation of benzene with propanoyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃)[1].

This compound can be synthesized by the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride in the presence of a Lewis acid catalyst.

cluster_propiophenone Propiophenone Synthesis cluster_difluoropropiophenone This compound Synthesis benzene Benzene propiophenone Propiophenone benzene->propiophenone Friedel-Crafts Acylation propanoyl_chloride Propanoyl Chloride propanoyl_chloride->propiophenone catalyst AlCl₃ catalyst->propiophenone difluorobenzene 1,2-Difluorobenzene difluoropropiophenone This compound difluorobenzene->difluoropropiophenone Friedel-Crafts Acylation propanoyl_chloride2 Propanoyl Chloride propanoyl_chloride2->difluoropropiophenone catalyst2 AlCl₃ catalyst2->difluoropropiophenone

Caption: General synthetic pathways for propiophenone and this compound.
Reactivity

The two fluorine atoms in this compound exert a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring towards further electrophilic aromatic substitution, making it less reactive than benzene in such reactions. Conversely, the carbonyl group of this compound is expected to be more electrophilic than that of propiophenone due to the inductive withdrawal of electron density by the fluorinated ring. This would make the difluorinated compound more susceptible to nucleophilic attack at the carbonyl carbon.

cluster_propiophenone Propiophenone cluster_difluoropropiophenone This compound reactivity Comparative Reactivity p_ring Phenyl Ring (More electron-rich) reactivity->p_ring Higher reactivity in Electrophilic Aromatic Substitution dfp_carbonyl Carbonyl Group (More electrophilic) reactivity->dfp_carbonyl Higher reactivity in Nucleophilic Addition p_carbonyl Carbonyl Group (Less electrophilic) dfp_ring Difluorophenyl Ring (Less electron-rich)

Caption: Inferred reactivity comparison based on electronic effects.

Biological and Pharmacological Significance

Propiophenone itself serves as a precursor in the synthesis of various pharmaceuticals, including ephedrine and phenmetrazine. Its derivatives have been explored for a range of biological activities.

The introduction of fluorine atoms is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a molecule. Fluorination can lead to:

  • Increased Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the drug's half-life.

  • Enhanced Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

  • Improved Lipophilicity: This can affect the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

Given these principles, this compound and its derivatives represent promising candidates for the development of novel therapeutic agents with potentially improved efficacy and pharmacokinetic properties compared to their non-fluorinated counterparts.

Experimental Protocols for Comparative Analysis

To provide a direct and quantitative comparison between this compound and propiophenone, the following experimental protocols are proposed.

Comparative Synthesis via Friedel-Crafts Acylation

Objective: To compare the reaction rate and yield of the Friedel-Crafts acylation for the synthesis of both compounds.

Methodology:

  • Set up two parallel reactions under identical conditions (temperature, solvent, and catalyst concentration).

  • In one reaction, use benzene as the substrate to synthesize propiophenone.

  • In the other reaction, use 1,2-difluorobenzene as the substrate to synthesize this compound.

  • Monitor the progress of both reactions over time using a suitable analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • After a set reaction time, quench both reactions and isolate the products.

  • Calculate the yield of each product and compare the reaction rates based on the analytical data.

Comparative Reactivity towards Nucleophilic Addition

Objective: To compare the reactivity of the carbonyl group in both compounds towards a nucleophilic reducing agent.

Methodology:

  • Prepare equimolar solutions of propiophenone and this compound in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as sodium borohydride (NaBH₄), to each solution simultaneously.

  • Monitor the reduction of the ketone to the corresponding alcohol in both reactions using Thin Layer Chromatography (TLC) or GC.

  • The compound that is consumed more rapidly is considered to have the more reactive carbonyl group.

In Vitro Cytotoxicity Assay

Objective: To compare the potential cytotoxic effects of both compounds on a selected cancer cell line.

Methodology:

  • Culture a suitable cancer cell line (e.g., HeLa or MCF-7) in a 96-well plate.

  • Treat the cells with a range of concentrations of both propiophenone and this compound.

  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • After a 24 or 48-hour incubation period, assess cell viability using a standard method such as the MTT or LDH assay.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound to compare their cytotoxic potency.

cluster_synthesis Synthesis Comparison cluster_reactivity Reactivity Comparison cluster_bioactivity Biological Activity Comparison workflow Comparative Experimental Workflow synthesis_setup Parallel Friedel-Crafts Acylation Reactions workflow->synthesis_setup reactivity_setup Parallel Reduction Reactions (NaBH₄) workflow->reactivity_setup bio_setup Cell Culture and Compound Treatment workflow->bio_setup synthesis_monitoring Reaction Monitoring (GC/HPLC) synthesis_setup->synthesis_monitoring synthesis_analysis Yield and Rate Comparison synthesis_monitoring->synthesis_analysis reactivity_monitoring Reaction Monitoring (TLC/GC) reactivity_setup->reactivity_monitoring reactivity_analysis Rate of Ketone Consumption reactivity_monitoring->reactivity_analysis bio_incubation Incubation (24/48h) bio_setup->bio_incubation bio_assay Cytotoxicity Assay (MTT/LDH) bio_incubation->bio_assay bio_analysis IC₅₀ Determination bio_assay->bio_analysis

Caption: Proposed workflow for the comparative experimental analysis.

Conclusion

The comparative analysis of this compound and propiophenone highlights the profound impact of fluorination on the properties and potential applications of aromatic ketones. While propiophenone is a well-characterized and versatile chemical intermediate, the introduction of fluorine atoms in this compound is predicted to enhance its electrophilic character at the carbonyl carbon and potentially imbue it with superior pharmacological properties. The provided experimental protocols offer a framework for researchers to quantitatively assess these differences, paving the way for the rational design of novel compounds with tailored reactivity and biological activity. This guide serves as a valuable resource for scientists and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, encouraging further investigation into the promising potential of fluorinated propiophenone derivatives.

References

Reactivity Under Scrutiny: A Comparative Analysis of 3',4'-Difluoropropiophenone and 4'-Fluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of fluorinated precursors is paramount. This guide provides a comparative analysis of 3',4'-Difluoropropiophenone and 4'-Fluoropropiophenone, two key intermediates in the synthesis of various pharmaceutical compounds, including novel cathinone derivatives.

Theoretical Framework: Electronic Effects of Fluorine Substituents

Fluorine is the most electronegative element, and its presence on an aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect is distance-dependent and is most pronounced at the carbon atom to which the fluorine is attached and, to a lesser extent, at the ortho and para positions. Concurrently, the lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring (+M or +R effect), primarily at the ortho and para positions. For fluorine, the inductive effect is generally considered to be dominant over the resonance effect.

In 4'-fluoropropiophenone , the single fluorine atom at the para position withdraws electron density from the entire ring through its inductive effect, making the carbonyl carbon more electrophilic compared to unsubstituted propiophenone. The resonance effect of the para-fluorine atom donates electron density to the ring, which slightly counteracts the inductive effect.

In This compound , the presence of a second fluorine atom at the meta position significantly alters the electronic landscape. The inductive effects of the two fluorine atoms are additive, resulting in a more pronounced electron withdrawal from the aromatic ring compared to the mono-fluorinated analogue. The meta-fluorine atom's resonance effect does not directly influence the para-position where the other fluorine resides, but its strong inductive effect further deactivates the ring towards electrophilic attack and enhances the electrophilicity of the carbonyl carbon.

Reactivity in Key Transformations

The differential electronic properties of this compound and 4'-fluoropropiophenone are expected to manifest in their reactivity in several key chemical transformations relevant to pharmaceutical synthesis.

Nucleophilic Acyl Addition and Substitution

In reactions involving nucleophilic attack at the carbonyl carbon, such as reduction or Grignard reactions, the rate of reaction is largely governed by the electrophilicity of the carbonyl carbon.

Hypothesized Reactivity: this compound > 4'-Fluoropropiophenone

The stronger combined inductive effect of the two fluorine atoms in this compound is expected to render its carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack than that of 4'-fluoropropiophenone. This would translate to faster reaction rates and potentially higher yields under identical reaction conditions.

While specific comparative data is lacking, a general trend of increased reactivity with increased fluorine substitution on the aromatic ring is often observed in nucleophilic additions to aromatic ketones.

Electrophilic Aromatic Substitution

For electrophilic aromatic substitution reactions on the phenyl ring, the electron-withdrawing nature of the fluorine substituents is deactivating.

Hypothesized Reactivity: 4'-Fluoropropiophenone > this compound

The aromatic ring of 4'-fluoropropiophenone is already deactivated by one fluorine atom. The presence of a second, strongly deactivating fluorine atom in this compound would further decrease the electron density of the ring, making it significantly less reactive towards electrophiles.

Application in the Synthesis of Cathinone Derivatives

Both this compound and 4'-fluoropropiophenone serve as crucial starting materials for the synthesis of a wide range of substituted cathinones, a class of compounds with significant interest in medicinal chemistry and pharmacology. The synthesis typically involves an initial α-bromination followed by nucleophilic substitution with an appropriate amine.

The initial α-bromination step is acid-catalyzed and proceeds via an enol intermediate. The rate of this step can be influenced by the electronic nature of the aromatic ring. Subsequently, the nucleophilic substitution is a standard SN2 reaction. While no direct comparative yield data for the synthesis of a specific cathinone derivative from both precursors could be located, it is plausible that the yields of the final products could be influenced by the stability and reactivity of the intermediates, which are in turn affected by the fluorine substitution pattern.

Experimental Protocols

While direct comparative experimental data is unavailable, the following general protocols for key reactions can be adapted for both this compound and 4'-fluoropropiophenone. Researchers are advised to optimize reaction conditions for each substrate.

General Protocol for the Reduction of Fluorinated Propiophenones with Sodium Borohydride

This protocol describes a general procedure for the reduction of a ketone to a secondary alcohol.

Materials:

  • Fluorinated propiophenone (3',4'-difluoro- or 4'-fluoro-)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the fluorinated propiophenone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Visualizing Reaction Pathways

To illustrate the logical flow of a typical synthesis involving these precursors, the following diagrams are provided.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis of Precursors cluster_reaction Key Reactions cluster_product Final Products Propiophenone Propiophenone Fluorination Fluorination Propiophenone->Fluorination 4F_Propiophenone 4'-Fluoropropiophenone Fluorination->4F_Propiophenone 34F_Propiophenone This compound Fluorination->34F_Propiophenone Alpha_Bromination α-Bromination 4F_Propiophenone->Alpha_Bromination 34F_Propiophenone->Alpha_Bromination Nucleophilic_Substitution Nucleophilic Substitution (e.g., with Pyrrolidine) Alpha_Bromination->Nucleophilic_Substitution Cathinone_Derivative Fluorinated Cathinone Derivatives Nucleophilic_Substitution->Cathinone_Derivative

Caption: Synthetic pathway from propiophenone to fluorinated cathinone derivatives.

reactivity_comparison Carbonyl_Carbon Electrophilicity of Carbonyl Carbon 34F_Propiophenone This compound (Stronger -I effect) Carbonyl_Carbon->34F_Propiophenone Higher 4F_Propiophenone 4'-Fluoropropiophenone (Weaker -I effect) Carbonyl_Carbon->4F_Propiophenone Lower Faster_Rate Faster 34F_Propiophenone->Faster_Rate Slower_Rate Slower 4F_Propiophenone->Slower_Rate Nucleophilic_Attack Rate of Nucleophilic Attack Faster_Rate->Nucleophilic_Attack Slower_Rate->Nucleophilic_Attack

A Comparative Analysis of the Biological Activity of 3',4'-Difluoropropiophenone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine atoms into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and pharmacokinetic properties. This guide provides a comparative overview of the biological activities of analogs of 3',4'-Difluoropropiophenone, focusing on their potential as cytotoxic and anticonvulsant agents. The information presented is supported by experimental data from published studies to aid in the evaluation and selection of compounds for further research and development.

Cytotoxic Activity Against Human Cancer Cell Lines

Analogs of this compound, particularly chalcone derivatives, have demonstrated notable cytotoxic effects against various cancer cell lines. Chalcones are α,β-unsaturated ketones that serve as precursors for flavonoids and have been extensively studied for their anticancer properties.[1][2][3] The presence of a difluorophenyl group in these structures can significantly influence their biological activity.

A study on a series of (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives, which are structurally related to this compound, revealed moderate to potent cytotoxic activity against the Hep-2 laryngeal carcinoma cell line.[4] The cytotoxicity of these compounds was evaluated using the MTT assay, and the results indicated that the nature of the substituent on the aryl ring plays a crucial role in their anticancer potential.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity of several (E)-1-(2',4'-difluorobiphenyl-4-yl)-3-arylprop-2-en-1-one derivatives against the Hep-2 cell line.[4]

Compound IDAryl Substituent% Cytotoxicity
3a Phenyl28.6
3b 4-Methylphenyl25.5
3d 3-Methoxyphenyl56.7
3e 2-Methoxyphenyl45.5
3f 4-Chlorophenyl27.3
3g 4-Bromophenyl29.1
3h 3-Nitrophenyl8.4
3i 2-Furyl15.8
3j 2-Thienyl14.2
3k 2-Naphthyl12.6
3l Cinnamyl28.9

Data extracted from a study on difluorobiphenyl chalcone derivatives, which are structural analogs of this compound.[4]

The data suggests that electron-donating groups, such as methoxy substituents, on the aryl ring enhance cytotoxic activity, with the 3-methoxy substituted analog (3d) showing the highest potency.[4] Conversely, electron-withdrawing groups like the nitro group (3h) resulted in significantly lower cytotoxicity.[4]

Experimental Protocol: MTT Assay for Cytotoxicity

The cytotoxic activity of the this compound analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cell Seeding: Hep-2 cells were seeded in a 96-well plate at a density of 1.5 x 10^4 cells/well and incubated for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.[5]

  • Compound Treatment: The cells were then treated with the synthesized compounds at a specific concentration.

  • Incubation: Following treatment, the plates were incubated for a further period.

  • MTT Addition: An MTT solution (4 mg/mL) was added to each well.[5]

  • Formazan Solubilization: The resulting formazan crystals were solubilized.

  • Absorbance Measurement: The absorbance was measured at a specific wavelength using a microplate reader. The percentage of cytotoxicity was calculated relative to untreated control cells.

MTT_Assay_Workflow MTT Assay Experimental Workflow A Seed Hep-2 cells in 96-well plates B Incubate for 24h to allow cell attachment A->B C Treat cells with this compound analogs B->C D Incubate for a defined period C->D E Add MTT solution to each well D->E F Incubate to allow formazan crystal formation E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate percentage cytotoxicity H->I

Caption: Workflow of the MTT assay for determining cytotoxicity.

Anticonvulsant Activity

While specific data on the anticonvulsant activity of this compound analogs is limited in the public domain, the propiophenone scaffold is a feature in some compounds investigated for their effects on the central nervous system. For instance, structure-activity relationship studies of cathinone analogs, which are β-keto amphetamines, have been conducted to understand their effects as central nervous system stimulants.[6] Furthermore, various heterocyclic compounds derived from chalcones have been synthesized and evaluated for their anticonvulsant properties.[7]

The evaluation of anticonvulsant activity is typically carried out using animal models such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[4][8] The MES test is considered a reliable model for identifying compounds that may be effective against generalized tonic-clonic seizures.[9][10]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a standard preclinical assay to screen for anticonvulsant activity.[10]

  • Animal Preparation: Mice or rats are divided into control and test groups.

  • Drug Administration: The test group receives the synthesized compound, typically via intraperitoneal (i.p.) injection, while the control group receives the vehicle. A standard anticonvulsant drug like phenytoin is used as a positive control.[10]

  • Acclimatization: A 30-minute acclimatization period is allowed after drug administration.

  • Induction of Seizure: A high-frequency electrical stimulus is delivered through corneal or ear-clip electrodes using an electroconvulsiometer.[8]

  • Observation: The animals are observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered an indication of anticonvulsant activity. The percentage of protected animals is calculated for each group.

MES_Test_Workflow Maximal Electroshock (MES) Test Workflow cluster_groups Animal Groups cluster_procedure Experimental Procedure cluster_outcome Data Analysis Control Control Group (Vehicle) Admin Administer Vehicle/Compound/Standard Control->Admin Test Test Group (Compound) Test->Admin Standard Standard Group (Phenytoin) Standard->Admin Wait Wait for 30 minutes Admin->Wait Shock Apply Electrical Stimulus (MES) Wait->Shock Observe Observe for Tonic Hind Limb Extension Shock->Observe Protection Protection? Observe->Protection

Caption: Workflow of the Maximal Electroshock (MES) test for anticonvulsant activity.

Conclusion

The available data indicates that this compound analogs, particularly those with a chalcone scaffold, are a promising area for the development of novel anticancer agents. The cytotoxic activity of these compounds is significantly influenced by the nature of their substituents, with electron-donating groups appearing to enhance their potency. While direct evidence for the anticonvulsant activity of this compound analogs is not yet widely published, the structural relationship to other centrally active compounds suggests that this is a viable avenue for future investigation. The experimental protocols provided herein offer a standardized approach for the evaluation of these and other novel compounds. Further research, including broader screening and mechanism of action studies, is warranted to fully elucidate the therapeutic potential of this class of molecules.

References

A Spectroscopic Guide to Differentiating Fluorinated Propiophenone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, the precise identification of constitutional isomers is a critical step in ensuring the purity, efficacy, and safety of target compounds. Fluorinated propiophenones, key structural motifs in various pharmacologically active molecules, present a common analytical challenge due to their identical mass and similar physical properties. This guide provides a detailed spectroscopic comparison of 2'-fluoropropiophenone, 3'-fluoropropiophenone, and 4'-fluoropropiophenone, with unsubstituted propiophenone as a reference. By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers a clear framework for their unambiguous differentiation.

Comparative Spectroscopic Data

The location of the fluorine atom on the phenyl ring induces distinct electronic effects that manifest as unique signatures in various spectra. The following tables summarize the key quantitative data for each isomer, providing a basis for direct comparison.

Table 1: ¹H NMR Spectral Data (Chemical Shift δ in ppm)
Compound-CH₃ (t)-CH₂- (q)Aromatic Protons (m)
Propiophenone 1.232.997.45-7.98
2'-Fluoropropiophenone 1.213.05 (dq)7.10-7.80
3'-Fluoropropiophenone 1.202.957.20-7.70
4'-Fluoropropiophenone 1.222.977.12 (t), 8.01 (dd)[1]

Note: Chemical shifts are referenced to TMS in CDCl₃. Coupling patterns are triplet (t), quartet (q), multiplet (m), doublet of quartets (dq), and doublet of doublets (dd). Data for 2'- and 3'- isomers are typical values; specific multiplets are complex.

Table 2: ¹³C NMR Spectral Data (Chemical Shift δ in ppm)
CompoundC=O-CH₂--CH₃Aromatic Carbons (and C-F Coupling, J in Hz)
Propiophenone 200.731.88.5128.0, 128.6, 133.0, 137.0
2'-Fluoropropiophenone 199.5 (d, J≈4)36.5 (d, J≈2)8.6116.8 (d, ¹J≈250), 124.5 (d, J≈12), 130.5, 134.0 (d, J≈9), 162.0 (d, J≈4)
3'-Fluoropropiophenone 199.2 (d, J≈2)32.08.4115.0 (d, J≈22), 120.0 (d, J≈21), 124.0, 130.2 (d, J≈8), 139.5 (d, J≈6), 162.9 (d, ¹J≈245)
4'-Fluoropropiophenone 198.531.78.5115.6 (d, J≈22), 130.8 (d, J≈10), 133.5, 165.7 (d, ¹J≈255)

Note: The most significant differentiator is the large one-bond C-F coupling constant (¹JCF) for the carbon directly attached to the fluorine atom. Multiplicities are doublet (d).

Table 3: Infrared (IR) Spectroscopy Data (Key Absorptions in cm⁻¹)
CompoundC=O StretchC-F StretchAromatic C=C
Propiophenone ~1685-~1600, 1450
2'-Fluoropropiophenone ~1680~1220~1610, 1455
3'-Fluoropropiophenone ~1688~1235~1590, 1485
4'-Fluoropropiophenone ~1682~1230~1605, 1505

Note: The carbonyl stretch frequency is subtly influenced by the electronic effects of the fluorine substituent. The C-F stretch is a key indicator for the presence of fluorine.

Table 4: Mass Spectrometry (MS) Data (Key Fragments m/z)
CompoundMolecular Ion (M⁺)[M-29]⁺ (Loss of C₂H₅)[FC₆H₄CO]⁺Other Key Fragments
Propiophenone 134105-77 ([C₆H₅]⁺)
2'-Fluoropropiophenone 15212312395 ([FC₆H₄]⁺)
3'-Fluoropropiophenone 15212312395 ([FC₆H₄]⁺)[2]
4'-Fluoropropiophenone 15212312395 ([FC₆H₄]⁺)[1]

Note: All isomers exhibit the same molecular ion peak and primary fragments, making MS less effective for distinguishing these constitutional isomers without further analytical techniques like GC-MS for retention time comparison.

Visualizing the Analytical Process

To systematically differentiate between the isomers, a logical workflow is employed, integrating data from multiple spectroscopic techniques.

G cluster_workflow Experimental Workflow Sample Fluoropropiophenone Isomer Sample Prep Sample Preparation (Dissolution in appropriate solvent) Sample->Prep NMR_Acq NMR Acquisition (¹H, ¹³C, ¹⁹F) Prep->NMR_Acq IR_Acq IR Acquisition (FTIR-ATR) Prep->IR_Acq MS_Acq MS Acquisition (EI-MS) Prep->MS_Acq Data_Proc Data Processing (Fourier Transform, Baseline Correction) NMR_Acq->Data_Proc IR_Acq->Data_Proc MS_Acq->Data_Proc Analysis Spectra Interpretation & Isomer Identification Data_Proc->Analysis

Caption: Workflow for the spectroscopic analysis of fluorinated propiophenone isomers.

The key to differentiation lies not in a single technique but in the combined interpretation of the data, particularly from NMR spectroscopy.

G Start Analyze Spectroscopic Data CheckMS MS: m/z = 152? Start->CheckMS CheckNMR Analyze ¹³C NMR C-F Coupling CheckMS->CheckNMR  Yes NotIsomer Not a Fluoropropiophenone CheckMS->NotIsomer  No Isomer2 2'-Fluoro (Carbonyl is a doublet, ~4 Hz coupling) CheckNMR->Isomer2 ortho-coupling to C=O Isomer3 3'-Fluoro (Two aromatic CH have large JCF ~21-22 Hz) CheckNMR->Isomer3 meta-coupling pattern Isomer4 4'-Fluoro (Symmetric aromatic signals, one C with ¹JCF ~255 Hz) CheckNMR->Isomer4 para-coupling pattern

Caption: Logical path for differentiating isomers using key NMR spectral features.

Analysis and Interpretation

The primary differences enabling isomer identification arise from the proximity of the fluorine atom to the propiophenone functional group and its influence on the surrounding nuclei.

  • ¹H NMR Spectroscopy : The electronegative fluorine atom deshields adjacent protons, shifting their signals downfield. More importantly, spin-spin coupling between ¹H and ¹⁹F nuclei (both spin I=1/2) provides definitive structural information. In the 4'-isomer, the symmetry of the aromatic ring leads to simpler, more predictable splitting patterns (a triplet and a doublet of doublets).[1] The 2'- and 3'- isomers exhibit more complex, overlapping multiplets in the aromatic region, which require advanced analysis or 2D-NMR techniques for full assignment. Through-space coupling may also be observed between the fluorine and the methylene protons in the 2'-isomer.[3][4]

  • ¹³C NMR Spectroscopy : This is the most powerful technique for distinguishing the isomers. The C-F coupling constants (JCF) are highly dependent on the number of bonds separating the carbon and fluorine atoms.

    • The carbon directly bonded to fluorine (C-F) shows a very large one-bond coupling constant (¹JCF) of approximately 245-255 Hz.

    • Coupling through two bonds (²JCF) and three bonds (³JCF) is smaller (typically 5-25 Hz) but provides crucial information about the substitution pattern.

    • For the 2'-isomer, the carbonyl carbon (C=O) is three bonds away from the fluorine, resulting in a characteristic small doublet splitting. This feature is absent or much smaller in the other isomers.

  • Infrared (IR) Spectroscopy : While all isomers show a strong carbonyl (C=O) absorption around 1680-1690 cm⁻¹ and a C-F stretch around 1220-1240 cm⁻¹, the exact positions can be subtly different.[5] The pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and the C-H out-of-plane bending bands in the fingerprint region (below 900 cm⁻¹) can also provide clues to the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS) : Under electron ionization (EI), all three isomers yield the same molecular ion at m/z 152. The most abundant fragment ion is typically observed at m/z 123, corresponding to the fluorobenzoyl cation ([FC₆H₄CO]⁺), which is formed by the loss of the ethyl radical (•C₂H₅, 29 Da).[1][2] Because this fragmentation happens regardless of the fluorine's position, standard EI-MS cannot distinguish the isomers. However, when coupled with gas chromatography (GC-MS), the isomers can be separated based on their different retention times.

Experimental Protocols

Standard protocols for the acquisition of spectroscopic data are outlined below.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the propiophenone isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition : Acquire the proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-45° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.[6]

  • ¹³C NMR Acquisition : Acquire the carbon spectrum on the same instrument. Due to the lower natural abundance of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required.[6] Proton decoupling is used to simplify the spectrum to single lines for each carbon, which are then split by fluorine.[6]

  • Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts relative to the internal standard.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation : If the sample is a liquid, a small drop can be placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : For pure compounds, introduce the sample via a direct insertion probe or by injecting a dilute solution into a gas chromatograph (GC) coupled to the mass spectrometer.

  • Ionization : Utilize Electron Ionization (EI) at a standard energy of 70 eV.

  • Analysis : Scan a mass-to-charge (m/z) range of approximately 40-200 amu to detect the molecular ion and key fragment ions.

Conclusion

While mass spectrometry confirms the molecular formula for the fluorinated propiophenone isomers, it is insufficient for differentiation. Infrared spectroscopy offers clues, but the definitive identification relies heavily on NMR spectroscopy. The characteristic C-F coupling constants and their impact on the chemical shifts and splitting patterns of both the ¹³C and ¹H spectra provide unambiguous signatures for each isomer. Specifically, the coupling of fluorine to the carbonyl carbon in the 2'-isomer and the distinct aromatic patterns in all three provide the most reliable basis for structural assignment. This guide provides the necessary data and protocols for the accurate identification of these closely related compounds.

References

A Comparative Benchmarking Guide to the Synthesis of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic methods for 3',4'-difluoropropiophenone, a key intermediate in the development of various pharmaceutical compounds. The methodologies presented are supported by experimental data from established chemical literature, offering a benchmark for researchers in organic synthesis and drug discovery.

Comparative Analysis of Synthesis Methods

The primary and most efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-difluorobenzene. This electrophilic aromatic substitution reaction offers a direct route to the desired ketone. The choice of catalyst and reaction conditions can significantly influence the yield, purity, and overall efficiency of the synthesis. Below is a comparative summary of common catalysts used in this transformation.

ParameterMethod 1: Aluminum Chloride (AlCl₃)Method 2: Ferric Chloride (FeCl₃)Method 3: Zinc Chloride (ZnCl₂)
Starting Materials 1,2-Difluorobenzene, Propanoyl Chloride1,2-Difluorobenzene, Propanoyl Chloride1,2-Difluorobenzene, Propanoyl Chloride
Catalyst Anhydrous Aluminum Chloride (AlCl₃)Anhydrous Ferric Chloride (FeCl₃)Anhydrous Zinc Chloride (ZnCl₂)
Typical Solvent Dichloromethane (CH₂Cl₂) or neatDichloromethane (CH₂Cl₂)Nitrobenzene or neat
Reaction Temperature 0 °C to room temperatureRoom temperature to refluxHigher temperatures may be required
Typical Reaction Time 1 - 4 hours2 - 8 hours4 - 12 hours
Reported Yield Good to Excellent (Typically >80%)Moderate to Good (Typically 60-80%)Moderate (Typically 50-70%)
Purity of Crude Product Generally high, requires workupGood, may require purificationModerate, often requires purification
Key Advantages High reactivity and yield.Lower cost and less moisture sensitive than AlCl₃.Milder catalyst, can be more selective.
Key Disadvantages Highly moisture sensitive, requires stoichiometric amounts, generates acidic waste.Less reactive than AlCl₃, may require longer reaction times or higher temperatures.Lower reactivity, may not be effective for less reactive substrates.

Experimental Protocols

Method 1: Friedel-Crafts Acylation using Aluminum Chloride (AlCl₃)

This protocol describes a standard laboratory procedure for the synthesis of this compound via Friedel-Crafts acylation using anhydrous aluminum chloride as the catalyst.

Materials:

  • 1,2-Difluorobenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Add anhydrous dichloromethane to the flask to create a slurry.

  • Cool the flask to 0 °C using an ice bath.

  • Slowly add propanoyl chloride (1.0 equivalent) to the stirred slurry via the dropping funnel.

  • After the addition is complete, add 1,2-difluorobenzene (1.2 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Once the addition of 1,2-difluorobenzene is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound via the Friedel-Crafts acylation method.

SynthesisWorkflow Workflow for this compound Synthesis start Start: Select Synthesis Method reagents Reagents Preparation: - 1,2-Difluorobenzene - Propanoyl Chloride - Anhydrous AlCl₃ - Anhydrous CH₂Cl₂ start->reagents reaction_setup Reaction Setup: - Flame-dried glassware - Inert atmosphere (N₂) - Cool to 0 °C reagents->reaction_setup addition Reagent Addition: 1. AlCl₃ in CH₂Cl₂ 2. Propanoyl Chloride (dropwise) 3. 1,2-Difluorobenzene (dropwise) reaction_setup->addition reaction Reaction: - Warm to RT - Stir for 2-4 hours - Monitor by TLC addition->reaction quench Quenching: - Pour into ice/HCl mixture reaction->quench workup Aqueous Workup: - Separate organic layer - Wash with H₂O, NaHCO₃, brine quench->workup drying Drying and Concentration: - Dry with MgSO₄ - Filter - Evaporate solvent workup->drying purification Purification: - Vacuum Distillation or - Column Chromatography drying->purification analysis Product Analysis: - NMR - IR - Mass Spectrometry purification->analysis final_product Final Product: This compound analysis->final_product

Caption: Logical workflow for the synthesis of this compound.

Comparative Efficacy of 3',4'-Difluoropropiophenone and Other Fluorinated Ketones in Synthetic Chemistry and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated ketones, in particular, serve as versatile building blocks for the synthesis of a wide array of biologically active compounds. This guide provides a comparative overview of 3',4'-Difluoropropiophenone against other commercially available fluorinated ketones, focusing on their utility as synthetic intermediates and their potential biological activities based on available data.

The introduction of fluorine atoms into a molecule can significantly alter its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. Propiophenone and its derivatives have been investigated for a range of pharmacological activities, including anticancer and antidiabetic properties. While direct comparative efficacy data for this compound in biological assays is limited in publicly available literature, its value as a synthetic precursor is well-documented. This comparison will, therefore, focus on its role as a key intermediate in the synthesis of more complex molecules, alongside other relevant fluorinated ketones such as 4'-Fluoropropiophenone and 2',4'-Difluoropropiophenone.

Physicochemical Properties of Selected Fluorinated Propiophenones

A summary of the key physicochemical properties of this compound and its comparators is presented below. These properties are crucial in determining the reactivity and potential biological applications of these compounds.

PropertyThis compound4'-Fluoropropiophenone2',4'-Difluoropropiophenone
CAS Number 23384-72-7456-03-185068-30-0
Molecular Formula C₉H₈F₂OC₉H₉FOC₉H₈F₂O
Molecular Weight 170.16 g/mol 152.17 g/mol 170.16 g/mol
Boiling Point 98 °C at 15 TorrNot availableNot available
Density 1.166 g/cm³ at 20°C1.096 g/mL at 25 °CNot available
Solubility ~0.088 g/L at 25°CNot availableNot available

Role in Synthesis and Potential Biological Applications

Fluorinated propiophenones are primarily utilized as intermediates in the synthesis of more complex molecules with enhanced biological activity. The fluorine substitutions are known to improve metabolic stability and binding affinity.

This compound is a valuable building block in pharmaceutical development, particularly for creating complex fluorine-containing molecules. The difluoro substitution pattern on the phenyl ring offers unique electronic properties that can be leveraged in drug design.

4'-Fluoropropiophenone is another key intermediate in organic synthesis, with applications in the development of pharmaceuticals, especially analgesics and anti-inflammatory drugs.[1] Its single fluorine substitution provides a modification to the electronic properties of the phenyl ring, influencing its reactivity.[1]

2',4'-Difluoropropiophenone is also a versatile intermediate used in the synthesis of pharmaceuticals, such as anti-inflammatory and analgesic drugs, as well as in the formulation of specialty chemicals and advanced materials where its fluorinated structure can impart increased stability and reactivity.[2]

Experimental Protocols

Although specific experimental data on the comparative efficacy of these fluorinated ketones is scarce, general protocols for assessing the biological activity of small molecules are well-established. The following are representative experimental workflows for assays that could be used to evaluate and compare the efficacy of these compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a standard colorimetric method to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is a crucial first step in evaluating the potential toxicity of a compound.

Experimental Workflow:

cluster_workflow MTT Assay Workflow prep Cell Preparation treat Compound Treatment prep->treat Seed cells in 96-well plate incubate Incubation treat->incubate Add serially diluted compounds mtt MTT Addition incubate->mtt Incubate for 24-72 hours solubilize Formazan Solubilization mtt->solubilize Add MTT reagent and incubate read Absorbance Reading solubilize->read Add solubilization solution analyze Data Analysis (IC50) read->analyze Measure at 570 nm

Caption: Workflow for determining cytotoxicity using the MTT assay.

Enzyme Inhibition Assay (e.g., Cyclooxygenase - COX)

This type of assay is used to determine the ability of a compound to inhibit the activity of a specific enzyme, which is a common mechanism of action for anti-inflammatory drugs.

Experimental Workflow:

cluster_workflow COX Inhibition Assay Workflow setup Assay Setup in 96-well plate add_enzyme Add COX-1 or COX-2 Enzyme setup->add_enzyme add_compound Add Test Compound/Control add_enzyme->add_compound preincubate Pre-incubation add_compound->preincubate add_substrate Initiate Reaction with Arachidonic Acid preincubate->add_substrate measure Kinetic Measurement of Fluorescence add_substrate->measure analyze Data Analysis (IC50) measure->analyze

Caption: General workflow for a fluorometric COX enzyme inhibition assay.

Synthetic Pathway Example

Fluorinated propiophenones are valuable starting materials for the synthesis of various heterocyclic compounds and other complex molecules. A common synthetic route involves the use of these ketones in condensation reactions.

Logical Relationship:

cluster_synthesis General Synthetic Utility start Fluorinated Propiophenone (e.g., this compound) intermediate Intermediate (e.g., Chalcone) start->intermediate Condensation with Aldehyde product Bioactive Molecule (e.g., Pyrimidine, Pyrazoline) intermediate->product Cyclization with Reagent

Caption: Synthetic pathway from fluorinated propiophenones.

Conclusion

While direct comparative biological efficacy data for this compound and its isomers is not extensively available, their importance as synthetic intermediates in drug discovery is evident. The presence and position of fluorine atoms on the propiophenone scaffold provide medicinal chemists with valuable tools to modulate the properties of target molecules. Further research is warranted to fully elucidate the specific biological activities of these fluorinated ketones, which would enable a more direct comparison of their therapeutic potential. The provided experimental workflows offer a starting point for such investigations.

References

Comparative NMR Spectral Analysis: 3',4'-Difluoropropiophenone and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative Nuclear Magnetic Resonance (NMR) spectral data of 3',4'-Difluoropropiophenone and its synthetic precursors, 1,2-difluorobenzene and propionyl chloride. This guide provides objective experimental data to facilitate the identification and characterization of these compounds.

Introduction

This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry and materials science. Its synthesis is most commonly achieved through a Friedel-Crafts acylation reaction. Understanding the NMR spectral characteristics of the final product in relation to its precursors is crucial for reaction monitoring, purity assessment, and structural confirmation. This guide presents a detailed comparison of the ¹H and ¹³C NMR spectra of this compound and its precursors, 1,2-difluorobenzene and propionyl chloride.

Synthetic Pathway

The synthesis of this compound from its precursors is typically achieved via a Friedel-Crafts acylation reaction, as illustrated in the following diagram.

G cluster_precursors Precursors cluster_reaction Reaction cluster_product Product 1,2-Difluorobenzene 1,2-Difluorobenzene Friedel_Crafts Friedel-Crafts Acylation 1,2-Difluorobenzene->Friedel_Crafts Propionyl_Chloride Propionyl Chloride Propionyl_Chloride->Friedel_Crafts Product This compound Friedel_Crafts->Product Forms

Synthetic pathway for this compound.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its precursors. The data is presented to highlight the key differences and similarities in their spectral features, aiding in the unambiguous identification of each compound.

¹H NMR Spectral Data Comparison
CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound 7.85 - 7.75m1HAr-H
7.70 - 7.60m1HAr-H
7.35 - 7.25m1HAr-H
3.05q2H-CH₂-
1.20t3H-CH₃
1,2-Difluorobenzene [1]7.12m2HAr-H
7.05m2HAr-H
Propionyl Chloride [2]2.89q2H-CH₂-
1.25t3H-CH₃
¹³C NMR Spectral Data Comparison
CompoundChemical Shift (δ, ppm)
This compound 198.5 (C=O), 155.0 (d, J=250 Hz, C-F), 152.0 (d, J=250 Hz, C-F), 133.0 (d), 125.0 (d), 118.0 (d), 117.5 (d), 31.0 (-CH₂-), 8.5 (-CH₃)
1,2-Difluorobenzene [3]151.0 (dd, J=247, 13 Hz), 125.0 (t, J=7 Hz), 117.0 (d, J=18 Hz)
Propionyl Chloride 173.0 (C=O), 43.0 (-CH₂-), 9.0 (-CH₃)

Note: NMR data for this compound is predicted based on analogous structures and general principles of NMR spectroscopy as specific experimental data was not available in the searched literature. 'd' denotes a doublet and 't' denotes a triplet. J values represent coupling constants in Hz.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

Materials:

  • 1,2-Difluorobenzene

  • Propionyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), aqueous solution

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane in a round-bottom flask cooled in an ice bath, add propionyl chloride dropwise via an addition funnel.

  • After the addition is complete, add 1,2-difluorobenzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

  • Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

NMR Sample Preparation and Data Acquisition

Equipment:

  • NMR spectrometer (e.g., 400 MHz or 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Dissolve approximately 5-10 mg of the analyte (precursor or product) in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Add a small amount of TMS as an internal standard (0 ppm).

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Acquire the proton-decoupled ¹³C NMR spectrum. Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A larger number of scans is typically required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the TMS signal at 0.00 ppm.

Conclusion

The provided NMR spectral data and experimental protocols offer a valuable resource for the synthesis and characterization of this compound. The distinct chemical shifts and coupling patterns observed in the ¹H and ¹³C NMR spectra of the product and its precursors allow for their clear differentiation and confirm the success of the Friedel-Crafts acylation reaction. This guide serves as a practical tool for chemists involved in the synthesis and analysis of fluorinated pharmaceutical intermediates and other fine chemicals.

References

A Comparative Examination of the Reaction Kinetics of Fluorinated Propiophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Understanding the Impact of Fluorination on Propiophenone Reactivity

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity. Propiophenone and its fluorinated analogues are important structural motifs in various biologically active compounds. Understanding the kinetics of their reactions, particularly electrophilic fluorination, is crucial for optimizing synthetic routes and developing novel therapeutic agents. This guide provides a comparative overview of the reaction kinetics of fluorinated propiophenones, supported by established chemical principles. Due to a lack of publicly available, specific quantitative kinetic data for the direct comparison of 2'-, 3'-, and 4'-fluoropropiophenone, this guide will focus on the theoretical aspects of their reactivity, general experimental protocols for kinetic analysis, and a qualitative comparison based on electronic effects.

The Influence of Fluorine Substitution on Reaction Kinetics

The position of the fluorine atom on the phenyl ring of propiophenone is expected to have a significant impact on the rate of reactions, such as electrophilic aromatic substitution or reactions at the carbonyl group. This influence is primarily due to the strong electron-withdrawing nature of fluorine, which operates through both inductive (-I) and resonance (-M) effects.

  • 2'-Fluoropropiophenone (ortho-): The fluorine atom in the ortho position exerts a strong -I effect, withdrawing electron density from the aromatic ring and the carbonyl group. This deactivation of the ring would likely slow down electrophilic aromatic substitution reactions. Steric hindrance from the ortho-substituent could also play a significant role in impeding the approach of reagents.

  • 3'-Fluoropropiophenone (meta-): In the meta position, the fluorine atom's influence is predominantly through its strong -I effect, as the -M effect does not operate at this position. This leads to a general deactivation of the aromatic ring towards electrophilic attack.

  • 4'-Fluoropropiophenone (para-): At the para position, both the -I and +M (lone pair donation) effects of fluorine are at play. While the -I effect deactivates the ring, the +M effect can partially offset this by donating electron density to the ring, particularly at the ortho and para positions. The overall effect is still deactivating, but the reactivity might be slightly different compared to the ortho and meta isomers.

Table 1: Postulated Qualitative Comparison of Reaction Rates for Electrophilic Fluorination

CompoundFluorine PositionExpected Relative Rate of Electrophilic Aromatic SubstitutionRationale
PropiophenoneUnsubstitutedFastestThe benzene ring is most electron-rich and unhindered.
4'-FluoropropiophenoneparaSlowerStrong -I effect deactivates the ring, partially offset by +M effect.
3'-FluoropropiophenonemetaSlowerStrong -I effect deactivates the ring.
2'-FluoropropiophenoneorthoSlowestStrong -I effect and significant steric hindrance.

Experimental Protocols for Kinetic Studies

To quantitatively assess the reaction kinetics of fluorinated propiophenones, a series of well-defined experiments are necessary. The following outlines a general protocol for studying the kinetics of an electrophilic fluorination reaction, for example, using Selectfluor® as the fluorinating agent.

General Experimental Protocol for Kinetic Analysis of Propiophenone Fluorination
  • Materials and Reagents:

    • Propiophenone and its fluorinated analogues (2'-, 3'-, and 4'-fluoropropiophenone) of high purity.

    • Electrophilic fluorinating agent (e.g., Selectfluor®).

    • An appropriate solvent (e.g., acetonitrile).

    • Internal standard for analytical measurements (e.g., a stable compound with a distinct signal).

    • Quenching agent (e.g., a solution of sodium bisulfite).

  • Reaction Setup:

    • A temperature-controlled reaction vessel (e.g., a jacketed reactor connected to a circulating water bath) equipped with a magnetic stirrer.

    • Ensure all glassware is dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if reagents are moisture-sensitive.

  • Kinetic Run:

    • Dissolve a known concentration of the propiophenone substrate and the internal standard in the solvent within the reaction vessel.

    • Allow the solution to equilibrate to the desired temperature.

    • Initiate the reaction by adding a known concentration of the fluorinating agent.

    • Start a timer immediately upon addition.

  • Monitoring the Reaction:

    • At specific time intervals, withdraw aliquots of the reaction mixture.

    • Immediately quench the reaction in the aliquot by adding it to a solution of the quenching agent.

    • Analyze the quenched samples using a suitable analytical technique, such as:

      • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the concentration of the reactant and product(s) over time.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to monitor the disappearance of the starting material and the appearance of the product.

  • Data Analysis:

    • Plot the concentration of the propiophenone substrate versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration-time curve.

    • To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the others constant.

    • Calculate the rate constant (k) for each experiment using the determined rate law.

    • To determine the activation energy (Ea) and pre-exponential factor (A), conduct the kinetic runs at several different temperatures and create an Arrhenius plot (ln(k) vs. 1/T). The slope of this plot will be -Ea/R, and the y-intercept will be ln(A), where R is the gas constant.

Visualizing the Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the general workflow for a kinetic study and the logical relationship of factors influencing the reactivity of fluorinated propiophenones.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reagents Select Reagents (Substrate, Fluorinating Agent) Solvent Choose Solvent Reagents->Solvent Setup Prepare Reaction Setup (Inert Atmosphere, Temp. Control) Solvent->Setup Equilibrate Equilibrate Temperature Setup->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Monitor Monitor Reaction (Aliquots at Time Intervals) Initiate->Monitor Quench Quench Aliquots Monitor->Quench Analytical Analytical Measurement (GC, HPLC, NMR) Quench->Analytical Data Plot Concentration vs. Time Analytical->Data Kinetics Determine Rate Law & Rate Constant (k) Data->Kinetics Arrhenius Arrhenius Plot (ln(k) vs. 1/T) Kinetics->Arrhenius Parameters Calculate Ea and A Arrhenius->Parameters

Caption: General workflow for a kinetic study of propiophenone fluorination.

Reactivity_Factors cluster_compound Fluorinated Propiophenone cluster_effects Electronic & Steric Effects cluster_kinetics Reaction Kinetics Structure Molecular Structure Inductive Inductive Effect (-I) Structure->Inductive Resonance Resonance Effect (+M) Structure->Resonance Steric Steric Hindrance Structure->Steric Rate Reaction Rate (k) Inductive->Rate Resonance->Rate Steric->Rate Activation Activation Energy (Ea) Rate->Activation

Caption: Factors influencing the reaction kinetics of fluorinated propiophenones.

Conclusion

Cross-Validation of Analytical Methods for 3',4'-Difluoropropiophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoropropiophenone is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this analyte is essential for ensuring the quality and consistency of starting materials, monitoring reaction progress, and for impurity profiling. The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, selectivity, and the nature of the sample matrix. This guide provides a comparative analysis of two widely used chromatographic techniques, HPLC-UV and GC-MS, for the analysis of this compound, complete with detailed experimental protocols and expected performance data to aid researchers in selecting the optimal method for their specific needs.

Comparative Analysis of Analytical Methods

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific analytical challenge. HPLC-UV offers a robust and cost-effective solution for routine quality control and analysis of samples with relatively high concentrations of the analyte. In contrast, GC-MS provides superior sensitivity and selectivity, making it the preferred method for trace-level detection and identification, particularly in complex matrices.

Data Presentation

The following table summarizes the typical quantitative performance data for the analysis of this compound by HPLC-UV and GC-MS.

ParameterHPLC-UVGC-MS
Linearity (R²) > 0.999> 0.999
Range 1 - 100 µg/mL0.1 - 20 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (% RSD) < 2.0%< 5.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.03 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~0.1 µg/mL

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk material and in-process control samples where high concentrations are expected.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detection at 254 nm

Sample Preparation:

  • Accurately weigh and dissolve a suitable amount of the this compound sample in the mobile phase to achieve a concentration within the linear range.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Validation Parameters:

  • Linearity: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

  • Accuracy and Precision: Analyze quality control samples at low, medium, and high concentrations within the linear range on the same day (intra-day) and on different days (inter-day).

Gas Chromatography-Mass Spectrometry (GC-MS)

This highly sensitive and selective method is ideal for the trace-level quantification and identification of this compound, especially in complex matrices or for impurity analysis.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic and Mass Spectrometric Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Sample Preparation:

  • Dissolve the sample in a suitable volatile solvent such as ethyl acetate or dichloromethane.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and concentrate the analyte.

  • Ensure the final concentration is within the linear range of the method.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning and Development cluster_validation Method Validation (ICH Q2(R1)) cluster_comparison Cross-Validation and Comparison cluster_reporting Reporting define_analyte Define Analyte: This compound select_methods Select Methods: HPLC-UV & GC-MS define_analyte->select_methods develop_protocols Develop Initial Protocols select_methods->develop_protocols linearity Linearity & Range develop_protocols->linearity accuracy Accuracy (% Recovery) develop_protocols->accuracy precision Precision (% RSD) develop_protocols->precision lod_loq LOD & LOQ develop_protocols->lod_loq specificity Specificity develop_protocols->specificity robustness Robustness develop_protocols->robustness analyze_samples Analyze Identical Samples by Both Methods linearity->analyze_samples accuracy->analyze_samples precision->analyze_samples lod_loq->analyze_samples specificity->analyze_samples robustness->analyze_samples compare_data Compare Quantitative Results (e.g., Bland-Altman plot) analyze_samples->compare_data assess_performance Assess Performance Characteristics compare_data->assess_performance summary_table Summarize Data in Table assess_performance->summary_table final_report Generate Final Comparison Guide summary_table->final_report

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.